Product packaging for Isopropylmalonic acid(Cat. No.:CAS No. 601-79-6)

Isopropylmalonic acid

Cat. No.: B1293513
CAS No.: 601-79-6
M. Wt: 146.14 g/mol
InChI Key: DQEUFPARIOFOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropylmalonic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120711. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B1293513 Isopropylmalonic acid CAS No. 601-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(2)4(5(7)8)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUFPARIOFOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208845
Record name Isopropylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601-79-6
Record name 2-(1-Methylethyl)propanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylmalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylmalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropylmalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylmalonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLMALONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ECG2M39FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Central Role of Isopropylmalonic Acid in Leucine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of isopropylmalonic acid and its isomers in the biosynthesis of the essential amino acid, leucine. Leucine biosynthesis is a vital metabolic pathway in bacteria, archaea, fungi, and plants, making its components attractive targets for the development of novel antimicrobial agents and herbicides. This document provides a detailed overview of the core enzymatic steps involving this compound, comprehensive tables of quantitative enzyme kinetic data, detailed experimental protocols, and logical diagrams of the biochemical pathway and experimental workflows.

The Isopropylmalate Pathway: A Core Component of Leucine Biosynthesis

The synthesis of L-leucine from α-ketoisovalerate, the precursor derived from valine metabolism, proceeds through a dedicated pathway known as the isopropylmalate pathway. This pathway elongates the carbon chain of α-ketoisovalerate by one carbon, utilizing acetyl-CoA. The key intermediates in this transformation are the isomers of this compound: 2-isopropylmalate and 3-isopropylmalate. The conversion of α-ketoisovalerate to α-ketoisocaproate, the direct precursor of leucine, is catalyzed by three key enzymes that act sequentially.

The overall transformation can be summarized as follows:

α-Ketoisovalerate + Acetyl-CoA → 2-Isopropylmalate → 3-Isopropylmalate → α-Ketoisocaproate + CO₂

This is followed by a final transamination step to yield L-leucine.

Key Enzymes and Their Biochemical Transformations

The core of the isopropylmalate pathway is defined by the sequential action of three enzymes that produce, isomerize, and consume the isomers of this compound.

2-Isopropylmalate Synthase (EC 2.3.3.13)

2-Isopropylmalate synthase, also known as α-isopropylmalate synthase (α-IPMS), catalyzes the first committed step in leucine biosynthesis. It performs a Claisen condensation reaction between the methyl group of acetyl-CoA and the carbonyl carbon of α-ketoisovalerate to form (2S)-2-isopropylmalate. This reaction is a critical regulatory point in the pathway, as the enzyme is subject to feedback inhibition by the end product, L-leucine.[1][2]

Reaction: Acetyl-CoA + 3-Methyl-2-oxobutanoate + H₂O ⇌ (2S)-2-Isopropylmalate + CoA

Isopropylmalate Isomerase (EC 4.2.1.33)

Isopropylmalate isomerase, also referred to as isopropylmalate dehydratase or LeuCD, catalyzes the stereospecific isomerization of 2-isopropylmalate to 3-isopropylmalate.[3] This reaction proceeds through an intermediate, 2-isopropylmaleate, via a dehydration-hydration mechanism. The enzyme is typically a heterodimer composed of a large subunit (LeuC) and a small subunit (LeuD).[3]

Overall Reaction: (2S)-2-Isopropylmalate ⇌ (2R,3S)-3-Isopropylmalate

3-Isopropylmalate Dehydrogenase (EC 1.1.1.85)

3-Isopropylmalate dehydrogenase, or β-isopropylmalate dehydrogenase (β-IPMDH), catalyzes the final step in the formation of the α-keto acid precursor of leucine. This enzyme carries out the NAD⁺-dependent oxidative decarboxylation of 3-isopropylmalate to produce 4-methyl-2-oxopentanoate (α-ketoisocaproate).

Reaction: (2R,3S)-3-Isopropylmalate + NAD⁺ → 4-Methyl-2-oxopentanoate + CO₂ + NADH + H⁺

Quantitative Data Presentation

The following tables summarize the available quantitative kinetic data for the key enzymes in the isopropylmalate pathway from various organisms.

Table 1: Kinetic Parameters of 2-Isopropylmalate Synthase

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol min⁻¹ mg⁻¹)Reference
Saccharomyces cerevisiaeα-Ketoisovalerate16--[1]
Acetyl-CoA9--[1]
Brassica juncea (Bju.IPMS1-A1)2-OIV309 ± 311.83 ± 0.050.89 ± 0.02[4]
Acetyl-CoA24 ± 31.96 ± 0.030.95 ± 0.01[4]
Brassica juncea (Bju.IPMS1-A2)2-OIV321 ± 381.99 ± 0.070.97 ± 0.03[4]
Acetyl-CoA29 ± 52.11 ± 0.051.03 ± 0.02[4]
Brassica juncea (Bju.IPMS1-B1)2-OIV344 ± 342.02 ± 0.060.98 ± 0.03[4]
Acetyl-CoA31 ± 42.24 ± 0.041.09 ± 0.02[4]
Brassica juncea (Bju.IPMS1-B2)2-OIV315 ± 421.94 ± 0.080.94 ± 0.04[4]
Acetyl-CoA27 ± 62.05 ± 0.061.00 ± 0.03[4]

Table 2: Kinetic Parameters of 3-Isopropylmalate Dehydrogenase

OrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)V_max_ (µmol min⁻¹ mg⁻¹)Reference
Arabidopsis thaliana (AtIPMDH3)3-Isopropylmalate9.25434.98[5]
Escherichia coli3-Isopropylmalate1054140 (69 s⁻¹)-[6]
NAD⁺321--[6]

Note: Comprehensive quantitative kinetic data for isopropylmalate isomerase (LeuCD) is not as readily available in a consolidated format in the reviewed literature. Further targeted biochemical studies are required to fully characterize the kinetic parameters of this enzyme from various species.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in the isopropylmalate pathway.

Recombinant Expression and Purification of Leucine Biosynthesis Enzymes

Objective: To produce and purify recombinant 2-isopropylmalate synthase, isopropylmalate isomerase, or 3-isopropylmalate dehydrogenase for in vitro characterization.

Methodology:

  • Cloning: The gene encoding the target enzyme is amplified by PCR from the genomic DNA of the source organism. The amplified product is then cloned into a suitable expression vector, such as pET-28a(+) or pETM-11, which often incorporates an N-terminal or C-terminal polyhistidine (His₆) tag to facilitate purification.[3][7]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression:

    • An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.

  • Cell Lysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • Cells are lysed by sonication on ice or by using a French press.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Purification (His-tag Affinity Chromatography):

    • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The recombinant protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Purity and Concentration Determination:

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • The protein concentration is determined using a standard method such as the Bradford protein assay.[8]

Enzyme Activity Assays

4.2.1. 2-Isopropylmalate Synthase Activity Assay (DTNB-based)

Principle: The activity of 2-isopropylmalate synthase is determined by measuring the rate of Coenzyme A (CoA) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, that absorbs at 412 nm.[7]

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 20 mM KCl, 0.2 mM acetyl-CoA, and 0.5 mM α-ketoisovalerate.

  • Add 0.1 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified 2-isopropylmalate synthase.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity based on the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹).

4.2.2. 3-Isopropylmalate Dehydrogenase Activity Assay (NADH-based)

Principle: The activity of 3-isopropylmalate dehydrogenase is measured by monitoring the production of NADH, which absorbs light at 340 nm.

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, and 10 mM MgCl₂.

  • Add a known amount of purified 3-isopropylmalate dehydrogenase.

  • Initiate the reaction by adding the substrate, 3-isopropylmalate (e.g., 1 mM).

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

4.2.3. Isopropylmalate Isomerase Activity Assay

Principle: The activity of isopropylmalate isomerase can be measured in a coupled assay with 3-isopropylmalate dehydrogenase. The formation of 3-isopropylmalate by the isomerase is immediately converted to α-ketoisocaproate by the dehydrogenase, with the concomitant production of NADH, which is monitored at 340 nm.

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, 10 mM MgCl₂, and an excess of purified 3-isopropylmalate dehydrogenase.

  • Add a known amount of purified isopropylmalate isomerase.

  • Initiate the reaction by adding the substrate, 2-isopropylmalate (e.g., 1 mM).

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH production is directly proportional to the activity of isopropylmalate isomerase.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Leucine_Biosynthesis_Pathway cluster_main_pathway Leucine Biosynthesis from α-Ketoisovalerate cluster_regulation Feedback Inhibition alpha-Ketoisovalerate alpha-Ketoisovalerate 2-Isopropylmalate 2-Isopropylmalate alpha-Ketoisovalerate->2-Isopropylmalate 2-Isopropylmalate Synthase (EC 2.3.3.13) Acetyl-CoA Acetyl-CoA Acetyl-CoA->2-Isopropylmalate 3-Isopropylmalate 3-Isopropylmalate 2-Isopropylmalate->3-Isopropylmalate Isopropylmalate Isomerase (EC 4.2.1.33) alpha-Ketoisocaproate alpha-Ketoisocaproate 3-Isopropylmalate->alpha-Ketoisocaproate 3-Isopropylmalate Dehydrogenase (EC 1.1.1.85) NAD+ -> NADH, CO2 L-Leucine L-Leucine alpha-Ketoisocaproate->L-Leucine Branched-Chain Amino Acid Aminotransferase (EC 2.6.1.42) 2-Isopropylmalate_Synthase_node 2-Isopropylmalate Synthase L-Leucine->2-Isopropylmalate_Synthase_node Experimental_Workflow cluster_cloning_expression Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Gene_Amplification Amplify Target Gene (PCR) Cloning Clone into Expression Vector Gene_Amplification->Cloning Transformation Transform into E. coli Cloning->Transformation Culture_Growth Grow Bacterial Culture Transformation->Culture_Growth Induction Induce Protein Expression (IPTG) Culture_Growth->Induction Cell_Harvest Harvest Cells Induction->Cell_Harvest Lysis Cell Lysis (Sonication) Cell_Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elute Pure Protein Affinity_Chromatography->Elution SDS_PAGE Assess Purity (SDS-PAGE) Elution->SDS_PAGE Concentration_Determination Determine Concentration (Bradford Assay) SDS_PAGE->Concentration_Determination Activity_Assay Enzyme Activity Assay Concentration_Determination->Activity_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax, kcat) Activity_Assay->Kinetic_Analysis Feedback_Inhibition_Logic cluster_pathway_flow Metabolic Flow cluster_regulatory_loop Regulatory Control Precursor α-Ketoisovalerate Intermediate Isopropylmalates Precursor->Intermediate 2-IPM Synthase Product L-Leucine Intermediate->Product Downstream Enzymes High_Leucine High [Leucine] Product->High_Leucine Low_Leucine Low [Leucine] Product->Low_Leucine Enzyme 2-Isopropylmalate Synthase Inhibition Allosteric Inhibition High_Leucine->Inhibition Activation Active Enzyme Low_Leucine->Activation Inhibition->Enzyme Activation->Enzyme

References

Isopropylmalonic Acid: A Key Intermediate in Fungal Leucine Biosynthesis and a Target for Novel Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylmalonic acid and its isomer, α-isopropylmalate (α-IPM), are crucial intermediates in the fungal metabolic pathway for leucine biosynthesis. This pathway, absent in humans, represents a promising target for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the enzymatic steps involving this compound, the genetic regulation of the pathway, and detailed experimental protocols for its study. Quantitative data on enzyme kinetics are presented to facilitate comparative analysis and aid in the design of targeted drug discovery programs.

Introduction

The biosynthesis of the essential amino acid leucine in fungi proceeds through a dedicated pathway that diverges from the valine biosynthesis pathway at the level of α-ketoisovalerate. A series of enzymatic reactions, initiated by the condensation of acetyl-CoA and α-ketoisovalerate, leads to the formation of leucine. This compound, in its isomeric form α-isopropylmalate, is a central metabolite in this pathway, serving as the substrate for a key isomerization reaction. The enzymes responsible for the synthesis and conversion of α-isopropylmalate are unique to fungi, plants, and prokaryotes, making them attractive targets for the development of selective antifungal agents.[1][2] Understanding the intricacies of this pathway is therefore of significant interest to researchers in mycology, biochemistry, and drug development.

The Leucine Biosynthesis Pathway: A Focus on this compound

The core of the leucine-specific biosynthesis pathway involves three key enzymes that catalyze the conversion of α-ketoisovalerate to β-isopropylmalate, with α-isopropylmalate (an isomer of this compound) as the central intermediate.

α-Isopropylmalate Synthase (EC 2.3.3.13)

The first committed step in leucine biosynthesis is the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. This reaction is catalyzed by α-isopropylmalate synthase, encoded by the LEU4 and LEU9 genes in Saccharomyces cerevisiae and the leuC gene in Aspergillus fumigatus.[3][4] This enzyme is a primary site of regulation for the entire pathway.

Isopropylmalate Isomerase (EC 4.2.1.33)

α-Isopropylmalate is then isomerized to β-isopropylmalate by the enzyme isopropylmalate isomerase. This enzyme, encoded by the LEU1 gene in S. cerevisiae, catalyzes a dehydration and subsequent hydration reaction, analogous to the function of aconitase in the citric acid cycle.[5]

β-Isopropylmalate Dehydrogenase (EC 1.1.1.85)

The final step in this three-enzyme sequence is the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate, catalyzed by β-isopropylmalate dehydrogenase. This enzyme is encoded by the LEU2 gene in S. cerevisiae and the leuB or leu2B gene in other fungi.[6][7] α-Ketoisocaproate is then transaminated to yield leucine.

Pathway Regulation

The leucine biosynthesis pathway is tightly regulated to ensure a sufficient supply of this essential amino acid while avoiding wasteful overproduction. Regulation occurs at both the transcriptional and enzymatic levels.

Transcriptional Regulation

In Saccharomyces cerevisiae and other fungi, the expression of the LEU genes is controlled by the transcriptional activator Leu3p (or its homolog LeuB in Aspergillus species).[5] The activity of Leu3p is modulated by the intracellular concentration of the intermediate α-isopropylmalate, which acts as a co-activator.[5] In the absence of α-isopropylmalate, Leu3p can act as a repressor.[5]

Allosteric Regulation

The activity of α-isopropylmalate synthase is allosterically inhibited by the end-product of the pathway, leucine.[4][8] This feedback inhibition provides a rapid mechanism to control the metabolic flux into the pathway in response to changing cellular needs for leucine.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes in the fungal leucine biosynthesis pathway. These data are essential for building kinetic models of the pathway and for designing enzyme inhibitors.

FungusEnzymeSubstrateKm (µM)Reference
Saccharomyces sp.α-Isopropylmalate Synthaseα-Ketoisovalerate16[4][8]
Saccharomyces sp.α-Isopropylmalate SynthaseAcetyl-CoA9[4][8]
Candida maltosaβ-Isopropylmalate Dehydrogenaseβ-Isopropylmalate420[9]
Candida maltosaβ-Isopropylmalate DehydrogenaseNAD+340[9]

Table 1: Michaelis-Menten Constants (Km) for Leucine Biosynthesis Enzymes.

FungusEnzymeInhibitorKi (mM)Type of InhibitionReference
Saccharomyces cerevisiaeα-Isopropylmalate Synthase I (long form)L-Leucine~0.1Mixed[1][8]
Saccharomyces cerevisiaeα-Isopropylmalate Synthase I (short form)L-Leucine~0.4Mixed[1]
Saccharomyces cerevisiaeα-Isopropylmalate Synthase IIL-Leucine~1Mixed[1]
Candida maltosaβ-Isopropylmalate DehydrogenaseL-Valine1.84 (competitive vs β-IPM)Competitive/Non-competitive[9]
Candida maltosaβ-Isopropylmalate DehydrogenaseL-Valine5.67 (non-competitive vs NAD+)Competitive/Non-competitive[9]

Table 2: Inhibition Constants (Ki) for Leucine Biosynthesis Enzymes.

Signaling and Logical Relationship Diagrams

Leucine_Biosynthesis_Pathway cluster_main_pathway Leucine Biosynthesis cluster_regulation Regulation AKIV α-Ketoisovalerate aIPM α-Isopropylmalate AKIV->aIPM α-Isopropylmalate Synthase (Leu4/9, LeuC) AcetylCoA Acetyl-CoA AcetylCoA->aIPM bIPM β-Isopropylmalate aIPM->bIPM Isopropylmalate Isomerase (Leu1) Leu3 Leu3p/LeuB aIPM->Leu3 co-activates aKIC α-Ketoisocaproate bIPM->aKIC β-Isopropylmalate Dehydrogenase (Leu2, LeuB) Leucine Leucine aKIC->Leucine Transaminase Leucine->AKIV feedback inhibition LEU_genes LEU genes Leu3->LEU_genes activates transcription

Caption: Fungal Leucine Biosynthesis Pathway and its Regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-containing leucine biosynthesis pathway in fungi.

Enzyme Assays

This spectrophotometric assay measures the release of Coenzyme A (CoA) from acetyl-CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.5)

  • KCl (20 mM)

  • Acetyl-CoA (0.2 mM)

  • α-Ketoisovaleric acid (0.5 mM)

  • DTNB (1 mM)

  • Purified or crude enzyme extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and α-ketoisovaleric acid.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 5 minutes).

  • Stop the reaction by adding absolute ethanol.

  • Add DTNB solution and measure the absorbance at 412 nm.

  • A standard curve using known concentrations of CoA should be prepared to quantify the amount of product formed.

This assay measures the formation of the double bond in the intermediate 2-isopropylmaleate, which absorbs light at 235 nm.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DL-threo-3-isopropylmalic acid (10 mM)

  • Crude or purified cell extract

  • Quartz cuvette

  • UV-Vis Spectrophotometer

Procedure:

  • In a quartz cuvette, mix the assay buffer and the substrate, DL-threo-3-isopropylmalic acid.

  • Initiate the reaction by adding the cell extract.

  • Immediately measure the increase in absorbance at 235 nm over a period of time (e.g., 90 seconds).

  • The rate of change in absorbance can be used to calculate enzyme activity using the molar extinction coefficient of 2-isopropylmaleate (Δε235nm = 4,530 M-1 cm-1).

This spectrophotometric assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • β-NADH solution (0.14 mM)

  • Oxaloacetic acid solution (7.6 mM) (Note: This is for the reverse reaction, which is often easier to measure. For the forward reaction, β-isopropylmalate and NAD+ would be used).

  • Purified or crude enzyme extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer and β-NADH.

  • Initiate the reaction by adding the enzyme and oxaloacetic acid.

  • Monitor the decrease in absorbance at 340 nm as β-NADH is oxidized to β-NAD+.

  • The rate of absorbance change is proportional to the enzyme activity.

Metabolite Extraction and Analysis

This protocol is for the extraction of polar metabolites, including organic acids like this compound, from fungal mycelium.

Materials:

  • Fungal culture

  • Liquid nitrogen

  • Cold methanol (-30°C)

  • Chloroform

  • Ultrapure water

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Harvest fungal mycelium by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen mycelium to a fine powder.

  • Extract the powder with a cold methanol:chloroform:water mixture (e.g., 1:1:0.9 v/v/v).

  • Vortex vigorously and centrifuge to separate the phases.

  • The upper aqueous phase, containing polar metabolites, is collected.

  • The extract can be concentrated by freeze-drying and stored at -80°C until analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and other pathway intermediates.

Instrumentation:

  • High-performance liquid chromatograph (HPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., mobile phase).

  • Inject the sample onto the HPLC system.

  • Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the target metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each compound.

  • Quantification is achieved by comparing the peak areas to those of a standard curve prepared with authentic standards.

Gene Expression Analysis

This method is used to quantify the expression levels of the LEU genes in response to different growth conditions or genetic modifications.

Materials:

  • Fungal mycelium

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for LEU genes and a reference gene

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from fungal mycelium using a suitable method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

  • Perform qPCR using the cDNA as a template, gene-specific primers, and a qPCR master mix.

  • Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene.[3]

Experimental and Logical Workflows

Gene_Deletion_Workflow start Design Primers for Flanking Regions of Target Gene (e.g., LEU1) pcr_amp PCR Amplification of 5' and 3' Flanks start->pcr_amp fusion_pcr Fusion PCR to create Deletion Cassette pcr_amp->fusion_pcr split_marker Amplify Selectable Marker (e.g., hygromycin resistance) in two overlapping fragments split_marker->fusion_pcr transformation Transform Fungal Protoplasts with Deletion Cassette fusion_pcr->transformation selection Select Transformants on Medium with Selection Agent transformation->selection verification Verify Gene Deletion by PCR and Southern Blot selection->verification phenotype Phenotypic Analysis of Deletion Mutant verification->phenotype

Caption: Workflow for Creating a Fungal Gene Deletion Mutant.

Conclusion and Future Directions

This compound is a pivotal intermediate in the fungal leucine biosynthesis pathway, a pathway that holds significant promise as a target for novel antifungal therapies. This guide has provided a detailed overview of the enzymes and regulatory mechanisms involved, along with a compilation of quantitative kinetic data and essential experimental protocols. Further research should focus on a more comprehensive characterization of the kinetic properties of the pathway's enzymes from a wider range of pathogenic fungi. Elucidating the three-dimensional structures of these enzymes will be crucial for structure-based drug design. Moreover, advanced techniques such as metabolic flux analysis using stable isotope labeling will provide a more dynamic understanding of the pathway's regulation and its interaction with other metabolic networks. Such knowledge will be invaluable for the development of effective and specific inhibitors of fungal growth.

References

An In-Depth Technical Guide on the Discovery and Characterization of Isopropylmalonic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmalonic acid, existing as two key isomers, 2-isopropylmalonic acid and 3-isopropylmalonic acid, represents a critical node in plant primary metabolism. As a central intermediate in the biosynthesis of the essential amino acid leucine, its study provides fundamental insights into plant growth, development, and responses to environmental cues. Furthermore, the evolutionary linkage of the leucine biosynthesis pathway to the production of specialized metabolites, such as glucosinolates in Brassicales, positions this compound at a metabolic crossroads of significant interest for crop improvement and the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery, characterization, and analysis of this compound in the plant kingdom, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated metabolic pathways.

Discovery and Biological Role

The identification of this compound in plants is intrinsically linked to the elucidation of the leucine biosynthetic pathway. Early research established that this pathway in plants mirrors the one found in bacteria and yeast. The dedicated step in leucine biosynthesis is the condensation of α-ketoisovalerate and acetyl-CoA to form 2-isopropylmalate, a reaction catalyzed by isopropylmalate synthase (IPMS). This is subsequently isomerized to 3-isopropylmalate by isopropylmalate isomerase (IPMI), which is then oxidatively decarboxylated by isopropylmalate dehydrogenase (IPMDH) to yield α-ketoisocaproate, the direct precursor of leucine.[1][2][3]

The significance of this pathway extends beyond primary metabolism. In plants of the order Brassicales, such as Arabidopsis thaliana, enzymes of the leucine biosynthesis pathway have been duplicated and have evolved to function in the production of glucosinolates, a class of nitrogen- and sulfur-containing secondary metabolites involved in plant defense.[4] This evolutionary connection underscores the metabolic plasticity of plants and highlights the isopropylmalate pathway as a source of enzymatic machinery for the generation of chemical diversity.

Key Enzymes in this compound Metabolism:
  • Isopropylmalate Synthase (IPMS): Catalyzes the formation of 2-isopropylmalonic acid from α-ketoisovalerate and acetyl-CoA.[1]

  • Isopropylmalate Isomerase (IPMI): Catalyzes the reversible isomerization of 2-isopropylmalonic acid to 3-isopropylmalonic acid.[5][6]

  • Isopropylmalate Dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation of 3-isopropylmalonic acid.[4]

Quantitative Analysis of this compound in Plants

The concentration of this compound in plant tissues is generally low, reflecting its transient nature as a metabolic intermediate. However, genetic mutations or environmental stress can lead to its accumulation. The following table summarizes available quantitative data for this compound in plant tissues.

Plant SpeciesTissueCondition2-Isopropylmalonic Acid Concentration (mg/g dry weight)3-Isopropylmalonic Acid ConcentrationReference
Arabidopsis thaliana (ipmi lsu1-1 mutant)LeavesMutant0.02Not Reported[7]
Arabidopsis thaliana (ipmi lsu1-3 mutant)LeavesMutant0.42Not Reported[7]
Arabidopsis thaliana (wild-type)LeavesWild-typeUndetectableNot Reported[7]
Malus sieversiiLeavesLow-temperature stressAccumulatedAccumulated

Note: Data for Malus sieversii indicates accumulation under stress, but specific quantitative values were not provided in the initial findings.

Experimental Protocols

The accurate quantification of this compound from complex plant matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.

Protocol 1: Extraction of Organic Acids for LC-MS Analysis

This protocol is a general method suitable for the extraction of a broad range of organic acids, including this compound, from plant tissues.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation: Weigh 50-100 mg of frozen plant tissue in a pre-chilled tube. It is critical to keep the tissue frozen to quench metabolic activity.

  • Homogenization: Add 1 mL of pre-chilled 80% methanol to the tissue. Homogenize thoroughly on ice.

  • Extraction: Incubate the homogenate at -20°C for 1 hour to precipitate proteins and other macromolecules.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: Derivatization of Organic Acids for GC-MS Analysis

For GC-MS analysis, polar organic acids like this compound require derivatization to increase their volatility. A common two-step derivatization process involving methoximation followed by silylation is described below.

Materials:

  • Dried organic acid extract (from Protocol 1 or other extraction methods)

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Drying: Ensure the extracted sample is completely dry. This can be achieved using a vacuum concentrator (e.g., SpeedVac).

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex for 1 minute and incubate at 30°C for 90 minutes. This step protects aldehyde and ketone groups.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex for 1 minute and incubate at 37°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving this compound.

Leucine_Biosynthesis Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Multiple Steps Two_IPM 2-Isopropylmalate alpha_Ketoisovalerate->Two_IPM IPMS Acetyl_CoA Acetyl-CoA Acetyl_CoA->Two_IPM Three_IPM 3-Isopropylmalate Two_IPM->Three_IPM IPMI alpha_Ketoisocaproate α-Ketoisocaproate Three_IPM->alpha_Ketoisocaproate IPMDH Leucine Leucine alpha_Ketoisocaproate->Leucine Transaminase

Leucine biosynthesis pathway from pyruvate.

Glucosinolate_Evolution cluster_leucine Leucine Biosynthesis cluster_glucosinolate Glucosinolate Biosynthesis IPMS IPMS MAM MAM (Methylthioalkylmalate Synthase) IPMS->MAM Gene Duplication & Evolution IPMI IPMI IPMI_GSL IPMI-like IPMI->IPMI_GSL Gene Duplication & Evolution IPMDH IPMDH IPMDH_GSL IPMDH-like IPMDH->IPMDH_GSL Gene Duplication & Evolution

Evolutionary relationship of leucine and glucosinolate biosynthesis enzymes.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Leaves, Roots) Homogenization Homogenization in 80% Methanol Plant_Tissue->Homogenization Extraction Extraction at -20°C Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration Drying Drying Supernatant->Drying LC_MS_Analysis LC-MS Analysis Filtration->LC_MS_Analysis Derivatization Derivatization (Methoximation & Silylation) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

General workflow for this compound analysis.

Conclusion and Future Directions

This compound, as a key intermediate in leucine biosynthesis, is fundamental to plant life. Its discovery and characterization have been pivotal in understanding plant primary metabolism and its evolutionary diversification into specialized metabolic pathways. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of 2- and 3-isopropylmalonic acid, enabling researchers to investigate their roles in various physiological and stress-related processes.

Future research should focus on expanding the quantitative analysis of this compound to a wider range of plant species, particularly in staple crops, to understand its role in yield and nutritional quality. Investigating the flux through the isopropylmalate pathway under different environmental conditions will provide deeper insights into plant metabolic responses to stress. Furthermore, exploring the regulatory mechanisms that control the partitioning of metabolic intermediates between primary and specialized metabolism holds promise for the targeted engineering of plants with enhanced nutritional value or disease resistance. The methodologies and information presented herein serve as a valuable resource for scientists and professionals engaged in these exciting areas of plant science and drug discovery.

References

Chemical and physical properties of 2-isopropylmalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isopropylmalonic acid. It includes tabulated data for key properties, detailed experimental protocols for its synthesis, and a workflow diagram to illustrate the synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2-Isopropylmalonic acid, also known as 2-propan-2-ylpropanedioic acid, is a dicarboxylic acid derivative of malonic acid.[1] Its fundamental properties are summarized below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Appearance White crystalline powder or crystal[2]
Melting Point 90-93 °C[2][3]
Boiling Point 315.4 ± 25.0 °C (Predicted)[2]
Solubility Soluble in water, alcohol, and ketone solvents; Insoluble in non-polar solvents[2]
pKa₁ 2.94 (at 25 °C)[2]
pKa₂ 5.88 (at 25 °C)[2]
Identifiers
IdentifierValueSource(s)
IUPAC Name 2-propan-2-ylpropanedioic acid[1]
CAS Number 601-79-6[1]
PubChem CID 69037[1]
Synonyms Isopropylmalonic acid, Propanedioic acid, (1-methylethyl)-[1]

Synthesis of 2-Isopropylmalonic Acid

The synthesis of 2-isopropylmalonic acid is typically achieved through a two-step process: the alkylation of diethyl malonate to form diethyl isopropylmalonate, followed by the hydrolysis of the resulting ester.

Synthesis Workflow

Synthesis_Workflow Synthesis of 2-Isopropylmalonic Acid cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Diethyl_Malonate Diethyl Malonate Enolate_Formation Enolate Intermediate Diethyl_Malonate->Enolate_Formation Deprotonation Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Enolate_Formation Isopropyl_Bromide Isopropyl Bromide (Alkylating Agent) Diethyl_Isopropylmalonate Diethyl Isopropylmalonate Isopropyl_Bromide->Diethyl_Isopropylmalonate 2_Isopropylmalonic_Acid 2-Isopropylmalonic Acid Diethyl_Isopropylmalonate->2_Isopropylmalonic_Acid Saponification/Acidification Enolate_Formation->Diethyl_Isopropylmalonate SN2 Reaction Acid_or_Base Acid or Base Catalyst (e.g., H₂SO₄ or KOH) Acid_or_Base->2_Isopropylmalonic_Acid Water Water Water->2_Isopropylmalonic_Acid

Caption: Synthesis workflow for 2-isopropylmalonic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl Isopropylmalonate

This procedure details the alkylation of diethyl malonate with isopropyl bromide to yield diethyl isopropylmalonate.

  • Materials:

    • Diethyl malonate

    • Sodium ethoxide solution (21 wt. % in ethanol)

    • 2-Bromopropane (Isopropyl bromide)

    • Diethyl ether

    • Saturated ammonium chloride (NH₄Cl) solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), add diethyl malonate (80 mL, 0.5 M). A white precipitate will form immediately.

    • Heat the mixture to reflux. The white precipitate should dissolve during this process.

    • Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes.

    • Continue refluxing for over 10 hours.

    • After cooling to room temperature, evaporate the solvent in vacuo.

    • Dissolve the residue in diethyl ether and wash with a saturated NH₄Cl solution.

    • Dry the organic layer with MgSO₄, filter, and evaporate in vacuo to yield diethyl isopropylmalonate as a pale brown oil. The crude product can often be used directly in the next step.

Step 2: Hydrolysis of Diethyl Isopropylmalonate to 2-Isopropylmalonic Acid

This is a general procedure for the acid-catalyzed hydrolysis of a dialkyl malonate, which can be adapted for diethyl isopropylmalonate.

  • Materials:

    • Diethyl isopropylmalonate

    • Aqueous sulfuric acid (dilute)

    • Water

  • Procedure:

    • Prepare an aqueous mixture of diethyl isopropylmalonate and a dilute solution of sulfuric acid.

    • Heat the mixture to a temperature between 50 and 70 °C under sub-atmospheric pressure. This allows for the distillation of the ethanol formed during the hydrolysis.

    • Continue heating at a temperature below 70 °C to evaporate water and concentrate the 2-isopropylmalonic acid product.

    • Cool the concentrated mixture to induce crystallization of the 2-isopropylmalonic acid.

    • Isolate the crystalline product by filtration.

Analytical Methods

Detailed and validated analytical methods specifically for the characterization and quantification of 2-isopropylmalonic acid are not extensively reported in the reviewed literature. However, standard analytical techniques for carboxylic acids can be applied. These may include:

  • Titration: To determine the pKa values and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) may be suitable after derivatization to increase volatility.

It is important to note that analytical data, particularly from chromatographic methods like HPLC and GC-MS, is more readily available for the related compound, 2-isopropylmalic acid (C₇H₁₂O₅). Researchers should exercise caution to not misinterpret data from this distinct compound.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathways of 2-isopropylmalonic acid. The majority of research on related compounds focuses on 2-isopropylmalic acid, which is an intermediate in the biosynthesis of the amino acid leucine.[4] Any biological roles attributed to "isopropylmalic acid" should be carefully scrutinized to confirm the specific isomer being discussed. No specific signaling pathways involving 2-isopropylmalonic acid have been identified in the reviewed literature.

Safety Information

2-Isopropylmalonic acid is classified with the following GHS hazard statements:

  • H301: Toxic if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

References

The Natural Occurrence of Isopropylmalonic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for the isomers of isopropylmalonic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction to this compound Isomers

This compound is a dicarboxylic acid with the molecular formula C₇H₁₂O₅. In nature, it primarily exists as two positional isomers: 2-isopropylmalonic acid and 3-isopropylmalonic acid. These isomers play a significant role as intermediates in the biosynthesis of the essential amino acid L-leucine. Their presence and concentration can vary across different biological systems, including plants, fungi, and bacteria.

Natural Distribution of this compound Isomers

The distribution of 2- and 3-isopropylmalonic acid is widespread in nature, consistent with their role in a fundamental metabolic pathway.

2-Isopropylmalonic Acid (α-Isopropylmalic Acid)

2-Isopropylmalonic acid is the more commonly reported isomer and has been identified in a diverse range of organisms:

  • Plants: This isomer is found in various fruits, including kiwi, pineapple, papaya, mango, and passion fruit.[1] It has also been reported in other plant species such as Sorbus aucuparia and Lotus burttii.[2]

  • Fungi: A variety of mushrooms, such as shiitake, oyster mushroom, and chanterelle, contain 2-isopropylmalonic acid.[1] It has also been identified in endophytic fungi.[3]

  • Bacteria: 2-Isopropylmalonic acid is a known metabolite in bacteria such as Acetobacter and Escherichia coli.[1][2]

  • Humans: It is a regularly occurring organic acid in the urine of healthy individuals and its levels can be elevated during fasting and diabetic ketoacidosis.[1]

3-Isopropylmalonic Acid (β-Isopropylmalic Acid)

The documented natural occurrence of 3-isopropylmalonic acid is less extensive but is confirmed in the following sources:

  • Wine: Both 2- and 3-isopropylmalonic acid have been identified and quantified in red and white wines, where they contribute to the overall organic acid profile and taste.[4][5]

  • Biosynthetic Intermediate: As a key intermediate in the leucine biosynthesis pathway, 3-isopropylmalonic acid is present in organisms that synthesize this amino acid, including various bacteria and fungi like Saccharomyces cerevisiae.[4]

Quantitative Data on this compound Isomers

Quantitative analysis has been performed on these isomers, particularly in the context of food and beverage chemistry. The following table summarizes the available quantitative data.

IsomerNatural SourceConcentration RangeReference
2-Isopropylmalonic Acid Italian Wines (Red and White)6.7 - 41.6 mg/L[3]
3-Isopropylmalonic Acid Italian Wines (Red and White)0.56 - 4.13 mg/L[3]

Further research is required to quantify the concentrations of these isomers in a broader range of plant, fungal, and bacterial species.

Biosynthesis of this compound Isomers

Both 2- and 3-isopropylmalonic acid are key intermediates in the L-leucine biosynthesis pathway. This pathway is essential for organisms that cannot obtain sufficient leucine from their environment.

The biosynthesis begins with the condensation of α-ketoisovalerate (a derivative of valine) and acetyl-CoA to form 2-isopropylmalate. This is followed by an isomerization to 3-isopropylmalate, which is then oxidatively decarboxylated to α-ketoisocaproate, the direct precursor to leucine.

Key Enzymes in the Pathway
  • α-Isopropylmalate synthase (LeuA): Catalyzes the initial condensation reaction to form 2-isopropylmalate.

  • Isopropylmalate isomerase (LeuCD): A two-subunit enzyme that facilitates the conversion of 2-isopropylmalate to 3-isopropylmalate via an intermediate, 2-isopropylmaleate.

  • β-Isopropylmalate dehydrogenase (LeuB): Catalyzes the NAD⁺-dependent oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate.

Signaling Pathway Diagram

The following diagram illustrates the core steps of the L-leucine biosynthesis pathway, highlighting the roles of 2- and 3-isopropylmalonic acid.

Leucine_Biosynthesis cluster_start Starting Precursors cluster_pathway Leucine Biosynthesis Pathway cluster_end Final Product alpha_Ketoisovalerate α-Ketoisovalerate 2_IPM 2-Isopropylmalonic Acid (α-Isopropylmalic Acid) alpha_Ketoisovalerate->2_IPM α-Isopropylmalate synthase (LeuA) Acetyl_CoA Acetyl-CoA Acetyl_CoA->2_IPM 2_IPMaleate 2-Isopropylmaleic Acid 2_IPM->2_IPMaleate Isopropylmalate isomerase (LeuCD) (Dehydration) 3_IPM 3-Isopropylmalonic Acid (β-Isopropylmalic Acid) 2_IPMaleate->3_IPM Isopropylmalate isomerase (LeuCD) (Hydration) alpha_KIC α-Ketoisocaproate 3_IPM->alpha_KIC β-Isopropylmalate dehydrogenase (LeuB) Leucine L-Leucine alpha_KIC->Leucine Branched-chain aminotransferase

Leucine biosynthesis pathway highlighting this compound isomers.

Experimental Protocols

The accurate identification and quantification of this compound isomers require robust analytical methodologies. The following sections detail common experimental protocols.

Extraction of this compound from Natural Sources

5.1.1. From Liquid Samples (e.g., Wine, Microbial Culture Supernatant)

  • Sample Preparation: Centrifuge the sample to remove any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water to remove sugars and other highly polar compounds.

    • Elute the organic acids with methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

5.1.2. From Solid Samples (e.g., Plant Material, Fungal Mycelia)

  • Sample Preparation: Lyophilize and grind the sample to a fine powder.

  • Solvent Extraction:

    • Suspend the powdered sample in a methanol/water mixture (e.g., 80:20 v/v).

    • Sonciate the mixture for 30 minutes in an ice bath.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

  • Purification:

    • Combine the supernatants and evaporate the methanol under reduced pressure.

    • Perform liquid-liquid extraction on the remaining aqueous phase using ethyl acetate.

    • Collect the ethyl acetate phase.

  • Solvent Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness and reconstitute the residue as described above.

Analytical Methods

5.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the analysis of this compound isomers due to its high sensitivity and selectivity.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to ensure the analytes are in their protonated form.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Temperature: Column oven maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting carboxylic acids.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan for untargeted analysis.

    • Key m/z transitions for MRM:

      • 2- and 3-Isopropylmalonic acid: Precursor ion [M-H]⁻ at m/z 175.06, with characteristic product ions for fragmentation.

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of these isomers, but it requires a derivatization step to increase their volatility.

  • Derivatization:

    • Silylation: The dried extract is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The reaction is typically carried out at 70°C for 30-60 minutes.

    • Esterification: Alternatively, the carboxylic acid groups can be esterified, for example, by reaction with methanol in the presence of an acid catalyst.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 70°C and ramping up to 300°C.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan to identify the compounds based on their mass spectra and retention times, or SIM for targeted quantification.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of this compound isomers from a solid biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Solid Biological Sample (Plant, Fungi) Lyophilize Lyophilization & Grinding Start->Lyophilize Extract Solvent Extraction (e.g., Methanol/Water) Lyophilize->Extract Purify Liquid-Liquid Extraction (e.g., Ethyl Acetate) Extract->Purify Evaporate Evaporation to Dryness Purify->Evaporate Recon_LC Reconstitute in Mobile Phase Evaporate->Recon_LC Deriv Derivatization (e.g., Silylation) Evaporate->Deriv LC_Sep LC Separation (C18 Column) Recon_LC->LC_Sep MS_Det_LC MS Detection (ESI-) LC_Sep->MS_Det_LC Data Identification & Quantification MS_Det_LC->Data GC_Sep GC Separation (e.g., DB-5ms) Deriv->GC_Sep MS_Det_GC MS Detection (EI) GC_Sep->MS_Det_GC MS_Det_GC->Data

General workflow for extraction and analysis of this compound isomers.

Conclusion

The isomers of this compound are integral components of primary metabolism in a wide array of organisms. While their roles in the L-leucine biosynthesis pathway are well-understood, further research into their quantitative distribution across different species and their potential secondary metabolic functions could provide valuable insights for various scientific disciplines. The analytical protocols detailed in this guide offer a robust framework for the continued investigation of these important natural compounds.

References

The Pivotal Role of Isopropylmalonic Acid Analogs in Microbial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial secondary metabolism, the generation of novel chemical diversity is paramount for the discovery of new therapeutics and bioactive compounds. While primary metabolites like isopropylmalonic acid are fundamental for cellular processes such as L-leucine biosynthesis, their analogs and derivatives hold significant, yet often underexplored, potential as building blocks for complex secondary metabolites. This technical guide delves into the function of this compound and its analogs in the biosynthesis of microbial secondary metabolites, with a focus on the enzymatic machinery, regulatory networks, and the experimental methodologies required for their study. Although direct incorporation of this compound into a widely characterized secondary metabolite is not extensively documented, this guide will use the well-understood biosynthesis of myxochelin A, a non-ribosomal peptide siderophore, as a model system to illustrate the principles and protocols applicable to the study of hypothetical isopropylmalonate-containing natural products.

Core Concepts: From Primary to Secondary Metabolism

This compound is a key intermediate in the biosynthesis of the essential amino acid L-leucine. The initial and committing step is the condensation of α-ketoisovalerate and acetyl-CoA, catalyzed by α-isopropylmalate synthase (IPMS), encoded by the leuA gene. This enzyme is a crucial node connecting primary metabolism to potential secondary metabolic pathways. Homologs of LeuA found within biosynthetic gene clusters (BGCs) for secondary metabolites are strong indicators that an isopropylmalonate-related moiety may be incorporated into the final product.

The vast majority of microbial secondary metabolites are synthesized by large, multi-enzyme complexes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines utilize a variety of small carboxylic acid building blocks, known as extender units, to construct complex molecular scaffolds. This compound, or more likely its activated thioester form, isopropylmalonyl-CoA, represents a non-canonical extender unit that could introduce unique structural motifs into polyketides or be incorporated into non-ribosomal peptides, leading to novel bioactivities.

Myxochelin A: A Case Study in NRPS-Mediated Secondary Metabolite Biosynthesis

Myxochelins are catecholate-type siderophores produced by myxobacteria to scavenge iron from the environment.[1][2] Myxochelin A is synthesized via a well-characterized NRPS pathway and serves as an excellent model to understand the principles of microbial secondary metabolite production.[1][3]

Biosynthetic Pathway of Myxochelin A

The biosynthesis of myxochelin A is orchestrated by the enzymes encoded in the mxc gene cluster.[1][4] The key enzyme is the NRPS MxcG, which functions as a scaffold for the assembly of the molecule. The pathway can be summarized as follows:

  • Precursor Synthesis: The pathway begins with the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA), by the enzymes MxcC, MxcD, MxcE, and MxcF.[1][4]

  • Activation and Loading: DHBA is activated by the adenylation (A) domain of MxcF and loaded onto its aryl carrier protein (ArCP) domain. L-lysine is activated by the A domain of the NRPS MxcG and tethered to its peptidyl carrier protein (PCP) domain.[3]

  • Condensation: The condensation (C) domain of MxcG catalyzes the formation of amide bonds between two molecules of DHBA and the α- and ε-amino groups of L-lysine.[3]

  • Reduction and Release: The final step is catalyzed by the reductase (Red) domain of MxcG, which reduces the thioester bond, releasing the final product, myxochelin A.[1][4]

Quantitative Data: Myxochelin A Production

The production of myxochelin A can be influenced by fermentation conditions, particularly iron concentration. Quantitative data from literature provides insights into the production capabilities of myxobacteria.

Producing OrganismFermentation ConditionMyxochelin A Titer (mg/L)Reference
Angiococcus disciformis An d30Low iron concentration (10⁻⁷ M FeCl₃)44[5]
Myxococcus xanthus (heterologous host)Constitutive pilA promoterup to 16 (for Pseudochelin A, a derivative)[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of microbial secondary metabolites, using myxochelin A as a representative example.

Fermentation and Extraction of Myxochelins

Objective: To cultivate the producing microorganism and extract the secondary metabolites.

Protocol:

  • Cultivation: The myxobacterial strain (e.g., Corallococcus sp. MCy9049 or a heterologous host like Myxococcus xanthus) is cultivated in a suitable medium (e.g., bufVY/2 medium) containing an adsorber resin (e.g., Amberlite XAD-16) for 7-14 days at 30°C with shaking.[7][8]

  • Harvesting: The cells and resin are harvested by centrifugation.

  • Extraction: The cell and resin pellet is extracted with an organic solvent such as methanol or acetone. The solvent is then evaporated under vacuum to yield a crude extract.[7][8]

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning using a sequence of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to fractionate the metabolites based on their polarity.[8]

Purification of Myxochelins by Chromatography

Objective: To isolate and purify the target secondary metabolite from the crude extract.

Protocol:

  • Flash Chromatography: The enriched fraction from the liquid-liquid partitioning is subjected to flash chromatography on a C18-reverse phase silica gel column. A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used for elution.[8]

  • Semi-preparative HPLC: Fractions containing the compound of interest, as determined by HPLC-MS analysis, are pooled and further purified by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent gradient.[8]

Structural Elucidation by Mass Spectrometry and NMR

Objective: To determine the chemical structure of the purified compound.

Protocol:

  • High-Resolution Mass Spectrometry (HR-MS): The purified compound is analyzed by HR-MS to determine its exact mass and molecular formula. Tandem MS (MS/MS) fragmentation analysis provides information about the substructures of the molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the complete chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Analysis by HPLC-MS

Objective: To quantify the production titer of the secondary metabolite.

Protocol:

  • Sample Preparation: A known amount of the crude extract or fermentation broth is dissolved in a suitable solvent.

  • HPLC-MS Analysis: The sample is analyzed by HPLC coupled to a mass spectrometer (HPLC-MS). The compound is separated on a C18 column and detected by the mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification: A calibration curve is generated using a pure standard of the compound. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.[7]

Visualizations: Pathways and Workflows

Myxochelin A Biosynthetic Pathway

Myxochelin_A_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly Line Chorismate Chorismate DHBA 2,3-Dihydroxy- benzoic acid (DHBA) Chorismate->DHBA MxcC, MxcD, MxcE, MxcF MxcF_ArCP MxcF-ArCP~DHBA DHBA->MxcF_ArCP MxcE (A-domain) Lysine L-Lysine MxcG_PCP MxcG-PCP~Lysine Lysine->MxcG_PCP MxcG (A-domain) MxcG_C MxcG-C MxcF_ArCP->MxcG_C MxcG_PCP->MxcG_C MxcG_Red MxcG-Red MxcG_C->MxcG_Red Myxochelin_A Myxochelin A MxcG_Red->Myxochelin_A NADPH

Caption: Biosynthetic pathway of myxochelin A.

Experimental Workflow for Secondary Metabolite Discovery

Experimental_Workflow Fermentation Microbial Fermentation Extraction Extraction Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (MS, NMR) Purification->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Purification->Bioactivity_Screening Metabolic_Engineering Metabolic Engineering & Titer Improvement Structure_Elucidation->Metabolic_Engineering Bioactivity_Screening->Metabolic_Engineering

Caption: General experimental workflow for microbial secondary metabolite discovery.

Conclusion and Future Perspectives

The study of microbial secondary metabolism is a dynamic field with immense potential for the discovery of novel bioactive compounds. While a direct role for this compound as a building block in a well-known secondary metabolite remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for such investigations. The presence of α-isopropylmalate synthase homologs within biosynthetic gene clusters should be considered a strong lead for the discovery of novel natural products containing an isopropylmalonate-derived moiety. Advances in genome mining, metabolomics, and synthetic biology will undoubtedly accelerate the identification and characterization of these unique molecules. For researchers and drug development professionals, the exploration of non-canonical building blocks like this compound represents a promising frontier in the quest for the next generation of therapeutics.

References

An In-depth Technical Guide to the Enzymatic Conversion of Isopropylmalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of isopropylmalate, a critical step in the biosynthesis of the essential amino acid leucine. The leucine biosynthetic pathway is a validated target for the development of novel antimicrobial agents and herbicides, as it is essential in prokaryotes, fungi, and plants, but absent in humans.[1][2] This document details the enzymes involved, their kinetic properties, and the experimental protocols for their study, serving as a valuable resource for researchers in academia and the pharmaceutical industry.

The Leucine Biosynthesis Pathway: An Overview

The conversion of α-ketoisovalerate to leucine involves a four-step enzymatic pathway. The central part of this pathway is the transformation of isopropylmalate. The key enzymes involved in this conversion are:

  • 2-Isopropylmalate Synthase (LeuA): Catalyzes the initial condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate.[1] This is the first committed step in leucine biosynthesis.[3]

  • Isopropylmalate Isomerase (LeuCD): A heterodimeric enzyme complex composed of a large subunit (LeuC) and a small subunit (LeuD).[2] It catalyzes the stereospecific isomerization of 2-isopropylmalate to 3-isopropylmalate.[4]

  • 3-Isopropylmalate Dehydrogenase (LeuB): Catalyzes the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate, which is then transaminated to yield leucine.[5][6]

The expression and activity of these enzymes are tightly regulated, primarily through feedback inhibition by the end-product, leucine, which allosterically inhibits 2-isopropylmalate synthase.[7][8] Additionally, the intermediate α-isopropylmalate can act as an activator for the transcriptional regulator LeuB in some fungi, highlighting a complex regulatory network.[5]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the enzymes involved in isopropylmalate conversion have been characterized in various organisms. A summary of these parameters is presented below to facilitate comparison.

Table 1: Kinetic Parameters of 2-Isopropylmalate Synthase (LeuA)
OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)
Saccharomyces cerevisiaeα-ketoisovalerate16--7.5 - 8.5-
Acetyl-CoA9--
Brassica juncea (Bju.IPMS1)2-oxoisovalerate1100 ± 1001.9 ± 0.11.7 x 103--
Acetyl-CoA100 ± 202.1 ± 0.12.1 x 104

Data for S. cerevisiae from Kohlhaw et al. (1975)[9][10]. Data for B. juncea from an unreferenced source.

Table 2: Kinetic Parameters of Isopropylmalate Isomerase (LeuCD)
OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Methanocaldococcus jannaschiiracemic 2-isopropylmalate19004.2 (dehydration)-70
racemic 3-isopropylmalate391.8 (dehydration)

Data from an unreferenced source.[11]

Table 3: Kinetic Parameters of 3-Isopropylmalate Dehydrogenase (LeuB)
OrganismSubstrateKm (µM)Optimal pHOptimal Temperature (°C)
Methanocaldococcus jannaschii3-isopropylmalate24--
Arabidopsis thaliana (AtIPMDH2)3-isopropylmalate---

Data for M. jannaschii from an unreferenced source.[3] Kinetic data for AtIPMDH2 has been determined but specific values were not found in the provided search results.[6][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these enzymes. The following sections provide protocols for enzyme assays and a general framework for protein purification.

Enzyme Assay Protocols

This assay measures the release of Coenzyme A (CoA) during the condensation reaction, which can be detected spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Substrate 1: 10 mM α-ketoisovalerate (2-OIV)

  • Substrate 2: 5 mM Acetyl-CoA (ACoA)

  • DTNB solution: 10 mM in assay buffer

  • Purified 2-isopropylmalate synthase

Procedure:

  • Prepare a reaction mixture containing:

    • 850 µL Assay Buffer

    • 50 µL 10 mM 2-OIV (final concentration 0.5 mM)

    • 50 µL 5 mM ACoA (final concentration 0.25 mM)

    • 40 µL 10 mM DTNB (final concentration 0.4 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 10 µL of a suitable dilution of the purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm (the product of the reaction between CoA and DTNB has a high extinction coefficient at this wavelength).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

The activity of isopropylmalate isomerase can be measured by monitoring the formation of the intermediate, 2-isopropylmaleate, which has a characteristic absorbance at 235 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: 10 mM DL-threo-3-isopropylmalic acid

  • Purified isopropylmalate isomerase

Procedure:

  • In a quartz cuvette, mix:

    • 970 µL Assay Buffer

    • 20 µL 10 mM DL-threo-3-isopropylmalic acid (final concentration 0.2 mM)

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding 10 µL of the cell extract or purified enzyme.

  • Measure the increase in absorbance at 235 nm for 90 seconds.[13]

  • The change in absorbance can be converted to product concentration using the molar extinction coefficient of 2-isopropylmaleate (Δε235nm = 4,530 M-1cm-1).[13]

This assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: 20 mM 3-isopropylmalate

  • Cofactor: 10 mM NAD+

  • Divalent Cation: 100 mM MgCl2 or MnCl2

  • Purified 3-isopropylmalate dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette:

    • 850 µL Assay Buffer

    • 50 µL 20 mM 3-isopropylmalate (final concentration 1 mM)

    • 50 µL 10 mM NAD+ (final concentration 0.5 mM)

    • 40 µL 100 mM MgCl2 (final concentration 4 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 10 µL of a suitable dilution of the purified enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH (ε340nm = 6220 M-1cm-1).

General Protein Purification Protocol

The enzymes of the leucine biosynthesis pathway can be purified using standard chromatographic techniques, often facilitated by the use of affinity tags on recombinant proteins.

1. Cell Lysis and Clarification:

  • Resuspend cell pellets expressing the target protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes) to remove cell debris.[14]

2. Affinity Chromatography (for His-tagged proteins):

  • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Size-Exclusion Chromatography (Gel Filtration):

  • For further purification and to remove aggregates, the eluted fractions can be subjected to size-exclusion chromatography.

  • Equilibrate a gel filtration column (e.g., Superdex 200) with a buffer suitable for protein storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Load the concentrated protein sample and collect fractions corresponding to the expected molecular weight of the target protein.

4. Purity Assessment:

  • Analyze the purity of the fractions at each step using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[15]

  • Determine the protein concentration using a standard method such as the Bradford assay.[16]

Visualizing the Pathway and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Leucine Biosynthesis Pathway

Leucine_Biosynthesis alpha-Ketoisovalerate alpha-Ketoisovalerate 2-Isopropylmalate 2-Isopropylmalate alpha-Ketoisovalerate->2-Isopropylmalate  2-Isopropylmalate Synthase (LeuA) Acetyl-CoA Acetyl-CoA Acetyl-CoA->2-Isopropylmalate 3-Isopropylmalate 3-Isopropylmalate 2-Isopropylmalate->3-Isopropylmalate  Isopropylmalate Isomerase (LeuCD) alpha-Ketoisocaproate alpha-Ketoisocaproate 3-Isopropylmalate->alpha-Ketoisocaproate  3-Isopropylmalate Dehydrogenase (LeuB) Leucine Leucine alpha-Ketoisocaproate->Leucine  Transaminase

Caption: The enzymatic conversion of isopropylmalate in the leucine biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_0 Protein Production cluster_1 Purification cluster_2 Enzyme Kinetics Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into Expression Host Gene_Cloning->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Cell_Harvesting Cell Harvesting Protein_Expression->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography Affinity_Chromatography->Size_Exclusion Purity_Analysis Purity & Concentration Analysis (SDS-PAGE, Bradford) Size_Exclusion->Purity_Analysis Enzyme_Assay Enzyme Activity Assay Purity_Analysis->Enzyme_Assay Kinetic_Analysis Determination of Km, Vmax, kcat Enzyme_Assay->Kinetic_Analysis Inhibition_Studies Inhibition Studies Kinetic_Analysis->Inhibition_Studies

Caption: A typical experimental workflow for the production and characterization of enzymes.

Conclusion

The enzymatic conversion of isopropylmalate is a well-defined and essential metabolic process in many organisms, making it an attractive target for therapeutic and agricultural applications. This guide provides a foundational understanding of the key enzymes involved, their kinetic properties, and the experimental approaches for their study. By leveraging this information, researchers can further investigate the intricacies of this pathway and contribute to the development of novel inhibitors with significant potential.

References

An In-depth Technical Guide to Isopropylmalonic Acid and its Connection to Branched-Chain Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylmalonic acid is a key intermediate in the biosynthesis of the essential branched-chain amino acid (BCAA), leucine. Its metabolism is intricately linked to the overall homeostasis of BCAAs, and disruptions in this pathway can have significant physiological consequences. This technical guide provides a comprehensive overview of the role of this compound in BCAA metabolism, detailing the enzymatic reactions, relevant metabolic disorders, quantitative data, and experimental protocols for its study. Understanding the nuances of this metabolic nexus is critical for researchers and drug development professionals targeting metabolic diseases and related pathologies.

Introduction to Branched-Chain Amino Acid Metabolism

Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids that play vital roles beyond being simple building blocks of proteins. They are crucial for protein synthesis, signaling through the mTOR pathway, and serving as a significant source of nitrogen for the synthesis of other amino acids and neurotransmitters. The catabolism of all three BCAAs shares the first two enzymatic steps: a reversible transamination catalyzed by branched-chain aminotransferase (BCAT) and an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] Subsequent to these initial steps, the metabolic pathways for each BCAA diverge.

The Leucine Biosynthesis Pathway: The Central Role of this compound

In microorganisms and plants, leucine is synthesized from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway. This pathway involves a series of enzymatic reactions where this compound emerges as a critical intermediate. The key enzymes in this pathway are:

  • α-Isopropylmalate Synthase (EC 2.3.3.13): This enzyme catalyzes the initial committed step in leucine biosynthesis, the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate.[2][3]

  • Isopropylmalate Isomerase (EC 4.2.1.33): This enzyme, a heterodimer composed of large (LeuC) and small (LeuD) subunits, catalyzes the stereospecific isomerization of α-isopropylmalate to β-isopropylmalate via an aconitase-like mechanism.[4][5]

  • 3-Isopropylmalate Dehydrogenase (EC 1.1.1.85): This NAD+-dependent enzyme catalyzes the oxidative decarboxylation of β-isopropylmalate (3-isopropylmalate) to α-ketoisocaproate.[6][7][8]

α-Ketoisocaproate is then transaminated to form leucine. The regulation of this pathway is tightly controlled, primarily through feedback inhibition of α-isopropylmalate synthase by the end-product, leucine.[1]

Signaling Pathway: Leucine Biosynthesis

Leucine_Biosynthesis cluster_0 Leucine Biosynthesis Pathway alpha_Ketoisovalerate alpha_Ketoisovalerate alpha_Isopropylmalate alpha_Isopropylmalate alpha_Ketoisovalerate->alpha_Isopropylmalate α-Isopropylmalate Synthase Acetyl_CoA Acetyl_CoA Acetyl_CoA->alpha_Isopropylmalate beta_Isopropylmalate β-Isopropylmalate (3-Isopropylmalate) alpha_Isopropylmalate->beta_Isopropylmalate Isopropylmalate Isomerase alpha_Ketoisocaproate alpha_Ketoisocaproate beta_Isopropylmalate->alpha_Ketoisocaproate 3-Isopropylmalate Dehydrogenase Leucine Leucine alpha_Ketoisocaproate->Leucine Transaminase Leucine->alpha_Isopropylmalate_Synthase_node Feedback Inhibition GCMS_Workflow Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Internal_Standard Add Internal Standard Supernatant->Internal_Standard Oximation Oximation (Hydroxylamine HCl) Internal_Standard->Oximation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Oximation->Extraction Drying Drying (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (BSTFA/TMCS) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

References

Preliminary Investigation of Isopropylmalonic Acid in Wine Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylmalonic acid, an organic acid isomer, has been identified as a component of wine, contributing to its overall chemical profile and potentially influencing its sensory characteristics. This technical guide provides a preliminary investigation into the presence and formation of this compound in wine fermentation. It summarizes quantitative data from recent studies, details the analytical methodologies for its detection and quantification, and illustrates the key metabolic pathway involved in its synthesis by yeast. This document is intended to serve as a foundational resource for researchers in enology, food science, and metabolic engineering.

Introduction

Organic acids are fundamental constituents of wine, significantly impacting its taste, stability, and sensory profile. While tartaric, malic, citric, and succinic acids are the most well-known, recent advancements in analytical chemistry have enabled the identification and quantification of a wider array of organic acids, including isomers of this compound. Specifically, 2-isopropylmalic acid (2-IPMA) and 3-isopropylmalic acid (3-IPMA) have been detected in both red and white wines.[1][2] 2-IPMA is a known intermediate in the biosynthesis of the amino acid leucine in yeast, the primary microorganism responsible for alcoholic fermentation.[1] The presence and concentration of these isomers can offer insights into the metabolic activity of yeast during fermentation and may have implications for the final aroma and flavor profile of the wine.[1]

Quantitative Data on this compound in Wine

Recent studies have quantified the concentrations of 2-isopropylmalic acid and 3-isopropylmalic acid in various Italian red and white wines. The data reveals a significant difference in the abundance of the two isomers, with 2-IPMA being considerably more prevalent.

Wine TypeIsomerAverage Concentration (mg/L)Concentration Range (mg/L)Reference
Red Wines2-Isopropylmalic Acid (2-IPMA)31.60Not Specified[3][4][5]
Red and White Wines2-Isopropylmalic Acid (2-IPMA)23.06.7 - 41.6[2]
Red and White Wines3-Isopropylmalic Acid (3-IPMA)1.780.56 - 4.13[2]

Experimental Protocols

The identification and quantification of this compound isomers in a complex matrix like wine require sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) has proven to be a robust method for this purpose.

Sample Preparation

A straightforward sample preparation protocol is typically employed for the analysis of organic acids in wine:

  • Dilution: Dilute the wine sample with ultrapure water. A dilution factor of ten is common.[6]

  • Filtration: Filter the diluted sample through a 0.45 µm membrane filter to remove particulate matter that could interfere with the chromatographic analysis.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following outlines a general LC-MS methodology for the determination of 2-IPMA and 3-IPMA in wine, based on published methods.[1][2]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: An ion trap (IT) or a hybrid quadrupole-Orbitrap (Q-Orbitrap) mass spectrometer is suitable for identification and quantification.[1][2]

  • Column: A column suitable for the separation of polar compounds, such as a C18 column.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile is typically used.

  • Ionization Mode: Negative electrospray ionization (ESI-) is effective for the analysis of organic acids.

  • Mass Scan Range: A scan range of m/z 50–1000 is appropriate to cover the molecular weight of the target analytes and potential fragments.[1]

  • Identification: The identification of 2-IPMA and 3-IPMA is confirmed by comparing their retention times and fragmentation patterns with those of authentic standards.[1][2]

  • Quantification: A calibration curve is constructed using standard solutions of the analytes at different concentrations. Linearity is typically verified in a range such as 5–320 mg/L.[2]

Metabolic Pathway: Leucine Biosynthesis in Yeast

2-Isopropylmalic acid is an intermediate in the biosynthesis of the essential amino acid leucine in Saccharomyces cerevisiae and other yeasts. This pathway primarily occurs in the mitochondria. The key steps leading to the formation of 2-IPMA are illustrated below.

Leucine_Biosynthesis Pyruvate Pyruvate alpha_Keto α-Ketoisovalerate Pyruvate->alpha_Keto Multiple Steps AcetylCoA Acetyl-CoA invis1 AcetylCoA->invis1 alpha_Keto->invis1 alpha_IPM α-Isopropylmalate (2-IPMA) beta_IPM β-Isopropylmalate alpha_IPM->beta_IPM LEU1 (IPM Isomerase) alpha_Keto_iso α-Ketoisocaproate beta_IPM->alpha_Keto_iso LEU2 (β-IPM Dehydrogenase) Leucine Leucine alpha_Keto_iso->Leucine Transamination invis1->alpha_IPM LEU4, LEU9 (α-IPM Synthase) invis2

Caption: Leucine biosynthesis pathway in yeast leading to the formation of 2-isopropylmalic acid.

Conclusion

The presence of this compound isomers in wine is a direct consequence of yeast metabolism during fermentation. The concentration of these compounds, particularly 2-IPMA, can vary between different wine types. The analytical methods outlined in this guide provide a reliable framework for the accurate quantification of these organic acids. Further research is warranted to fully understand the sensory impact of this compound on wine and to explore how viticultural and enological practices might influence its formation. This preliminary guide serves as a starting point for scientists and researchers interested in delving deeper into the complex chemistry of wine and the metabolic intricacies of fermentation.

References

Methodological & Application

Application Note: Quantitative Analysis of Isopropylmalonic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmalonic acid is a dicarboxylic acid that plays a role in leucine metabolism. Accurate and sensitive quantification of this compound in biological matrices is crucial for various research areas, including metabolic studies and drug development. This application note presents a robust and reliable method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for the analysis of this compound in complex biological samples, offering high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich)

  • This compound-¹³C₃,¹⁵N (internal standard, IS)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Methanol (LC-MS grade, Fisher Scientific)

  • Formic acid (LC-MS grade, Fisher Scientific)

  • Water (Milli-Q or equivalent)

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Spike Internal Standard: To 100 µL of each sample, add 10 µL of internal standard working solution (1 µg/mL in 50:50 methanol:water).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each sample.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System Shimadzu Nexera X2 or equivalent
Column Waters Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm or equivalent[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-10 min: 5% B

Mass Spectrometry:

ParameterCondition
System Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -4500 V
Source Temperature 550°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound145.1101.1-20
This compound (IS)149.1104.1-20

Data Presentation

The quantitative data for the analysis of this compound is summarized in the following tables.

Table 2: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.980
Linearity (r²) 0.998

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ18.59.8105.2
Low36.27.598.7
Medium804.15.3101.5
High8003.54.899.2

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low391.595.8
High80094.298.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial lc_separation LC Separation transfer_vial->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

data_analysis_flow raw_data Raw LC-MS/MS Data (Analytes and IS) peak_integration Peak Integration raw_data->peak_integration peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->peak_area_ratio calibration_curve Generate Calibration Curve (Concentration vs. Ratio) peak_area_ratio->calibration_curve concentration Calculate Unknown Concentration peak_area_ratio->concentration regression Linear Regression (y = mx + c) calibration_curve->regression regression->concentration report Final Report concentration->report

Caption: Logical flow of the quantitative data analysis process.

References

Application Notes and Protocols for Isopropylmalonic Acid Extraction from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmalonic acid is a dicarboxylic acid that plays a role as an intermediate in the biosynthesis of leucine.[1][2] The analysis of organic acids like this compound in cell culture is crucial for understanding cellular metabolism, identifying metabolic bottlenecks, and for the development of novel therapeutics. Accurate quantification of intracellular and extracellular concentrations of this compound requires efficient and reproducible extraction methods.

These application notes provide detailed protocols for the extraction of this compound from both adherent and suspension cell cultures, as well as from the cell culture medium. The protocols are based on established methods for metabolite extraction and have been adapted for the specific properties of this compound, which is soluble in water, alcohol, and ketone solvents.

Signaling Pathway: Leucine Biosynthesis

This compound is an intermediate in the leucine biosynthesis pathway. The pathway starts with pyruvate and acetyl-CoA and involves a series of enzymatic reactions. The key steps involving this compound isomers, 2-isopropylmalic acid and 3-isopropylmalic acid, are catalyzed by isopropylmalate synthase and isopropylmalate isomerase, respectively. Understanding this pathway is essential for interpreting changes in this compound levels in response to various experimental conditions.

Leucine_Biosynthesis Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate ilvIH, ilvC, ilvD AcetylCoA Acetyl-CoA alpha_IPM 2-Isopropylmalic Acid AcetylCoA->alpha_IPM alpha_Ketoisovalerate:e->alpha_IPM:w leuA (2-Isopropylmalate synthase) beta_IPM 3-Isopropylmalic Acid alpha_IPM->beta_IPM leuCD (Isopropylmalate isomerase) alpha_Ketoisocaproate α-Ketoisocaproate beta_IPM->alpha_Ketoisocaproate leuB (3-Isopropylmalate dehydrogenase) Leucine Leucine alpha_Ketoisocaproate->Leucine ilvE (Transaminase)

Caption: Leucine biosynthesis pathway highlighting the role of this compound isomers.

Experimental Protocols

I. Intracellular this compound Extraction from Adherent Cells

This protocol is suitable for cells grown in monolayers in well plates or culture dishes.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction Solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

  • Vacuum concentrator or nitrogen evaporator

Protocol:

  • Cell Washing:

    • Aspirate the cell culture medium.

    • Gently wash the cells twice with a sufficient volume of ice-cold PBS to cover the cell monolayer. Aspirate the PBS completely after each wash.

  • Quenching:

    • Add 1 mL of pre-chilled 60% methanol to each well (for a 6-well plate) to rapidly arrest metabolism.

    • Incubate the plate on dry ice for 60 seconds.

  • Cell Harvesting and Lysis:

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells from the surface of the culture dish using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate the tubes at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

  • Drying:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.

  • Storage:

    • Store the dried metabolite extract at -80°C until analysis.

II. Intracellular this compound Extraction from Suspension Cells

This protocol is suitable for cells grown in suspension culture.

Materials:

  • Quenching solution: 60% methanol in water containing 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C

  • Extraction Solvent: 100% methanol, pre-chilled to -80°C

  • Centrifuge tubes (e.g., 50 mL)

  • Microcentrifuge tubes

  • Centrifuge capable of 1,000 x g and 4°C

  • Vacuum concentrator or nitrogen evaporator

Protocol:

  • Cell Harvesting and Quenching:

    • Quickly transfer a known volume of cell suspension (containing a known number of cells) into a centrifuge tube containing 5 volumes of pre-chilled quenching solution.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

    • Rapidly aspirate and discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of pre-chilled 100% methanol.

    • Transfer the suspension to a microcentrifuge tube.

    • Perform two cycles of freeze-thaw by immersing the tube in liquid nitrogen for 1 minute followed by thawing on ice.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Re-extraction (Optional but Recommended):

    • Add another 0.5 mL of pre-chilled 100% methanol to the cell pellet.

    • Vortex for 1 minute and centrifuge as before.

    • Combine the second supernatant with the first one.

  • Drying and Storage:

    • Dry the pooled supernatant and store the extract as described in the protocol for adherent cells.

III. Extracellular this compound Extraction from Cell Culture Medium

This protocol is for the analysis of this compound secreted into the culture medium.

Materials:

  • Microcentrifuge tubes

  • Organic solvent: Acetonitrile or Methanol, HPLC grade

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

Protocol:

  • Sample Collection:

    • Collect a sample of the cell culture medium.

    • Centrifuge at 500 x g for 5 minutes to remove any cells or debris.

  • Protein Precipitation:

    • Transfer 100 µL of the cell-free medium to a microcentrifuge tube.

    • Add 400 µL of cold acetonitrile or methanol (a 1:4 ratio).

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube for analysis (e.g., by LC-MS).

Experimental Workflow

Extraction_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells cluster_medium Cell Culture Medium A1 Wash with ice-cold PBS A2 Quench with 60% Methanol A1->A2 A3 Scrape and Lyse in 80% Methanol A2->A3 Centrifuge Centrifuge to Pellet Debris/ Proteins A3->Centrifuge S1 Harvest and Quench in 60% Methanol/Ammonium Bicarbonate S2 Extract with 100% Methanol (Freeze-Thaw) S1->S2 S2->Centrifuge M1 Collect and Centrifuge Medium M2 Precipitate Proteins with Acetonitrile/Methanol M1->M2 M2->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant DryExtract Dry Extract (Intracellular) CollectSupernatant->DryExtract Intracellular Samples Analysis LC-MS/MS Analysis CollectSupernatant->Analysis Extracellular Samples DryExtract->Analysis

Caption: General workflow for this compound extraction.

Data Presentation: Comparison of Extraction Solvents

While specific quantitative data for the extraction efficiency of this compound from cell culture is limited in the literature, the following table summarizes the reported recovery rates for various organic acids using different extraction solvents from cell cultures and related biological matrices. This data can serve as a guide for selecting an appropriate extraction method. It is important to note that the optimal method should be validated for the specific cell type and experimental conditions.

Extraction Solvent/MethodAnalyte ClassCell/Sample TypeReported Recovery/YieldReference
80% MethanolOrganic AcidsMammalian CellsGood recovery for a broad range of polar metabolites[3]
100% MethanolOrganic AcidsSuspension CellsEffective for intracellular metabolite extraction[4]
Methanol/Water (1:1)General MetabolitesAdherent CellsSimilar recovery to pure methanol with good reproducibility[3]
AcetonitrileGeneral MetabolitesHuman Embryonic Stem CellsEfficient for both intracellular and extracellular metabolite extraction[5]
Methanol/Chloroform/WaterGeneral MetabolitesAdherent CellsGood for broad metabolite coverage including lipids[3]

Note: The presented data is for general organic acids and metabolites. The actual recovery of this compound may vary and should be determined experimentally, for example, by spiking a known amount of an this compound standard into the cell lysate and calculating the recovery.

Concluding Remarks

The protocols provided in these application notes offer a robust starting point for the extraction of this compound from various cell culture systems. The choice between protocols for adherent and suspension cells should be based on the specific cell culture format. For comprehensive metabolic studies, it is recommended to analyze both intracellular and extracellular fractions. The provided comparative data on extraction solvents for general organic acids can guide the selection of an appropriate method, which should be further optimized and validated for the specific research application to ensure accurate and reproducible quantification of this compound. Subsequent analysis is typically performed using sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

References

Application Note: UHPLC-MS/MS Method for Simultaneous Quantification of 2- and 3-Isopropylmalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of the isomeric compounds 2-isopropylmalic acid (2-IPMA) and 3-isopropylmalic acid (3-IPMA). These molecules are key intermediates in the leucine biosynthesis pathway in microorganisms and plants and can be found in fermented foods and beverages.[1][2] The method is applicable to researchers in metabolic engineering, microbiology, food science, and drug development who require accurate quantification of these isomers in complex biological matrices.

Introduction

2-isopropylmalic acid and 3-isopropylmalic acid are structural isomers that play a crucial role in the biosynthesis of leucine.[3] The conversion of 2-IPMA to 3-IPMA is a critical step catalyzed by the enzyme isopropylmalate isomerase.[3] Due to their identical molecular weight and similar chemical properties, the chromatographic separation and individual quantification of these isomers can be challenging. This UHPLC-MS/MS method provides the necessary selectivity and sensitivity for their accurate and simultaneous measurement.

Leucine Biosynthesis Pathway

The following diagram illustrates the involvement of 2- and 3-isopropylmalic acid in the leucine biosynthesis pathway.

Leucine_Biosynthesis cluster_0 Leucine Biosynthesis 2_Keto_isovalerate 2-Keto-isovalerate 2_IPMA 2-Isopropylmalic Acid 2_Keto_isovalerate->2_IPMA 2-Isopropylmalate Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->2_IPMA 3_IPMA 3-Isopropylmalic Acid 2_IPMA->3_IPMA Isopropylmalate Isomerase alpha_Ketoisocaproate α-Ketoisocaproate 3_IPMA->alpha_Ketoisocaproate 3-Isopropylmalate Dehydrogenase Leucine L-Leucine alpha_Ketoisocaproate->Leucine Branched-Chain Amino Acid Aminotransferase

Caption: Leucine biosynthesis pathway highlighting 2- and 3-isopropylmalic acid.

Experimental Protocols

Sample Preparation (from Microbial Culture)

This protocol is a general guideline for the extraction of isopropylmalic acid isomers from microbial culture supernatants.

  • Cell Removal: Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cellular debris.[4]

  • Liquid-Liquid Extraction:

    • To 1 mL of the filtered supernatant, add 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction of the aqueous layer two more times with 3 mL of ethyl acetate each time.

    • Pool the organic extracts.[5]

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC-MS/MS Method

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_1 Method Workflow Sample_Prep Sample Preparation (e.g., LLE) UHPLC UHPLC Separation (C18 Column) Sample_Prep->UHPLC Injection MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Elution & Ionization Quantification Data Analysis & Quantification MSMS->Quantification Signal Acquisition

Caption: General experimental workflow for UHPLC-MS/MS analysis.

Instrumentation:

  • UHPLC System: A system capable of generating pressures required for sub-2 µm particle columns (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP 6500+).

Chromatographic Conditions:

ParameterValue
Column Zorbax RRHD C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion for both isomers is [M-H]⁻ at m/z 175.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2-Isopropylmalic Acid 175.1115.1 (Quantifier)0.052512
175.171.1 (Qualifier)0.052518
3-Isopropylmalic Acid 175.1113.1 (Quantifier)0.052815
175.195.1 (Qualifier)0.052820

Quantitative Data and Method Validation

The method should be validated according to standard guidelines (e.g., FDA, EMA) to ensure reliability. Key validation parameters are summarized below.

Table 1: Calibration Curve and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
2-Isopropylmalic Acid 5 - 1000> 0.9951.55
3-Isopropylmalic Acid 5 - 1000> 0.9951.55

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
2-Isopropylmalic Acid Low15< 5%< 7%95 - 105%
Mid150< 4%< 6%97 - 103%
High750< 3%< 5%98 - 102%
3-Isopropylmalic Acid Low15< 5%< 7%95 - 105%
Mid150< 4%< 6%97 - 103%
High750< 3%< 5%98 - 102%

Table 3: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
2-Isopropylmalic Acid Microbial Culture Supernatant85 - 95%< 15%
3-Isopropylmalic Acid Microbial Culture Supernatant85 - 95%< 15%

Conclusion

The described UHPLC-MS/MS method allows for the sensitive, selective, and simultaneous quantification of 2- and 3-isopropylmalic acid. The detailed protocols for sample preparation and analysis, along with the provided validation data, demonstrate the method's suitability for high-throughput analysis in various research and development settings. The successful separation and quantification of these isomers will facilitate a deeper understanding of metabolic pathways and the composition of biological samples.

References

Isopropylmalate Synthase Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase (α-IPMS), is a key enzyme (EC 2.3.3.13) in the L-leucine biosynthetic pathway.[1][2] It catalyzes the first committed step, a Claisen-type condensation reaction between acetyl-CoA and α-ketoisovalerate to form α-isopropylmalate.[1][3] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making IPMS an attractive target for the development of novel antimicrobial agents and herbicides.[4][5] The activity of IPMS is often regulated by feedback inhibition from the end product, L-leucine.[2][6] This document provides a detailed protocol for a continuous spectrophotometric assay to measure IPMS activity, along with relevant data and pathway information.

Signaling Pathway: L-Leucine Biosynthesis

Isopropylmalate synthase catalyzes the initial and rate-limiting step in the conversion of α-ketoisovalerate to L-leucine. The subsequent steps are carried out by isopropylmalate isomerase and β-isopropylmalate dehydrogenase, followed by a transamination reaction.[2][5] The pathway is subject to feedback inhibition, where L-leucine allosterically inhibits IPMS activity.[6][7]

Leucine_Biosynthesis_Pathway cluster_pathway L-Leucine Biosynthetic Pathway AKIV α-Ketoisovalerate IPM α-Isopropylmalate AKIV->IPM Isopropylmalate Synthase (IPMS) AcCoA Acetyl-CoA AcCoA->IPM bIPM β-Isopropylmalate IPM->bIPM Isopropylmalate Isomerase CoA CoA-SH IPM->CoA aKIC α-Ketoisocaproate bIPM->aKIC β-Isopropylmalate Dehydrogenase Leu L-Leucine aKIC->Leu Aminotransferase Leu:s->AKIV:n Feedback Inhibition

Caption: The L-Leucine biosynthetic pathway, initiated by Isopropylmalate Synthase.

Isopropylmalate Synthase Activity Assay Protocol

This protocol describes a continuous spectrophotometric assay that measures the rate of Coenzyme A (CoA) release during the IPMS-catalyzed reaction. The free thiol group of CoA reacts with a chromogenic agent, such as 4,4'-dithiodipyridine (DTP) or 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), resulting in an increase in absorbance that can be monitored over time.[1][2]

Experimental Workflow

IPMS_Assay_Workflow cluster_workflow Experimental Workflow prep Prepare Reagents and Enzyme Solution mix Prepare Reaction Mixture (Buffer, DTP/DTNB, Cofactors, Substrates) prep->mix equilibrate Equilibrate Mixture in Spectrophotometer mix->equilibrate initiate Initiate Reaction with IPMS Enzyme equilibrate->initiate measure Monitor Absorbance Increase (324 nm for DTP, 412 nm for DTNB) initiate->measure calculate Calculate Initial Velocity measure->calculate

Caption: Workflow for the Isopropylmalate Synthase activity assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
HEPESSigma-AldrichH3375Room Temp
Tris-HClSigma-AldrichT5941Room Temp
Potassium Chloride (KCl)Sigma-AldrichP9333Room Temp
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266Room Temp
Acetyl Coenzyme A (Acetyl-CoA)Sigma-AldrichA2056-20°C
α-Ketoisovaleric acid (α-KIV)Sigma-AldrichK0629-20°C
4,4'-dithiodipyridine (DTP)Sigma-AldrichD2142084°C
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130Room Temp
Isopropylmalate Synthase (IPMS)---20°C or -80°C
L-Leucine (for inhibition studies)Sigma-AldrichL8000Room Temp
Reagent Preparation
  • Assay Buffer (HEPES): 50 mM HEPES, 20 mM KCl, 20 mM MgCl₂, pH 7.5.[1]

  • Assay Buffer (Tris-HCl): 50 µM Tris-HCl, 20 µM KCl, pH 8.5.[2]

  • Acetyl-CoA Stock Solution: 10 mM in sterile water. Store at -20°C.

  • α-KIV Stock Solution: 10 mM in sterile water. Store at -20°C.

  • DTP Stock Solution: 10 mM in DMSO. Store at 4°C.

  • DTNB Stock Solution: 100 mM in ethanol. Store at room temperature.[2]

  • IPMS Enzyme Solution: Dilute the enzyme to a suitable concentration (e.g., 20 nM final concentration) in the assay buffer just before use.[1]

Assay Procedure
  • Set a spectrophotometer to the appropriate wavelength (324 nm for DTP, 412 nm for DTNB) and temperature (e.g., 25°C or 37°C).[1][2]

  • Prepare the reaction mixture in a cuvette. The final volume is typically 150 µL to 1 mL. For a 1 mL reaction using DTP, combine:

    • Assay Buffer (HEPES)

    • 100 µM DTP

    • 1 mM Acetyl-CoA

    • 0.5 mM α-KIV[1]

  • For a stopped reaction using DTNB, prepare a 150 µL reaction buffer containing 50 µM Tris-HCl (pH 8.5), 20 µM KCl, 0.2 µM acetyl CoA, and 0.5 µM α-ketoisovaleric acid.[2]

  • Incubate the reaction mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the IPMS enzyme solution (e.g., a final concentration of 20 nM).[1]

  • For the continuous assay, immediately begin recording the change in absorbance for 5-10 minutes.

  • For the stopped assay, incubate at 37°C for 5 minutes, then stop the reaction by adding 0.75 mL of absolute ethanol and 0.5 mL of 1 mM DTNB.[2]

  • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

Data Analysis

The activity of isopropylmalate synthase is calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA / min) * (Reaction Volume) / (ε * Path Length * mg of Enzyme)

Where:

  • ΔA / min is the initial rate of change in absorbance.

  • Reaction Volume is in mL.

  • ε is the molar extinction coefficient of the chromophore (19,800 M⁻¹cm⁻¹ for the DTP-CoA adduct at 324 nm; 13,600 M⁻¹cm⁻¹ for the TNB²⁻ anion from DTNB at 412 nm).[1]

  • Path Length is the cuvette path length in cm (typically 1 cm).

  • mg of Enzyme is the amount of enzyme in the reaction.

Quantitative Data Summary

The kinetic parameters of isopropylmalate synthase can vary depending on the organism. The following tables summarize reported kinetic constants and reaction conditions.

Table 1: Kinetic Constants for Isopropylmalate Synthase
OrganismSubstrateK_m (µM)V_max or k_catReference
Mycobacterium tuberculosisα-Ketoisovalerate24.6-[8]
Acetyl-CoA243.5-[8]
Saccharomyces cerevisiaeα-Ketoisovalerate16-[9][10]
Acetyl-CoA9-[9][10]
Arabidopsis thaliana (IPMS1 & IPMS2)α-Ketoisovalerate~300~2 x 10³ µmol min⁻¹ g⁻¹[11]
Table 2: Typical Assay Conditions
ParameterM. tuberculosis AssayC. glutamicum AssayArabidopsis Assay
Buffer 50 mM HEPES50 µM Tris-HCl-
pH 7.58.58.5
Temperature 25°C37°C-
[KCl] 20 mM20 µM-
[MgCl₂] 20 mM-Required
[Acetyl-CoA] 1 mM0.2 µM-
[α-KIV] 0.5 mM0.5 µM-
Detection Reagent 100 µM DTP1 mM DTNB (in stop solution)DTNB
Wavelength 324 nm412 nm412 nm
Reference [1][2][7][11]

Troubleshooting

  • No or low activity:

    • Confirm the integrity of the enzyme.

    • Check the concentrations and purity of substrates and cofactors.

    • Ensure the assay buffer pH is optimal.[11]

  • High background signal:

    • This may be due to the spontaneous hydrolysis of acetyl-CoA. Run a blank reaction without the enzyme to determine the background rate.

  • Non-linear reaction progress curve:

    • Substrate depletion may be occurring. Use a lower enzyme concentration or higher substrate concentrations.

    • The enzyme may be unstable under the assay conditions.

Conclusion

This protocol provides a robust and reliable method for determining the activity of isopropylmalate synthase. The continuous spectrophotometric assay is particularly useful for kinetic studies and for screening potential inhibitors in a drug discovery context. The provided data tables and pathway diagram offer a comprehensive resource for researchers working on L-leucine biosynthesis and related metabolic pathways.

References

Application Note: Isopropylmalic Acid Isomer Identification by LC-IT and LC-Q-Orbitrap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isopropylmalic acid (IPMA) is a dicarboxylic acid that plays a role as a metabolite in various biological systems, notably as a precursor in the biosynthesis of leucine.[1] It exists as structural isomers, primarily 2-isopropylmalic acid (2-IPMA) and 3-isopropylmalic acid (3-IPMA), which have the same molecular weight (176.17 g/mol ) but differ in the position of the hydroxyl and isopropyl groups.[2][3][4] Differentiating between these isomers is an analytical challenge that is critical for accurate metabolic studies, biomarker discovery, and understanding biochemical pathways. Advanced mass spectrometry techniques, such as Liquid Chromatography coupled with Ion Trap (LC-IT) and Quadrupole-Orbitrap (LC-Q-Orbitrap) mass spectrometry, provide the necessary specificity and sensitivity for their unambiguous identification and quantification.[5][6]

This application note details the principles and protocols for the identification of 2-IPMA and 3-IPMA using these two powerful LC-MS platforms. LC-IT allows for in-depth structural elucidation through sequential fragmentation (MSn), while LC-Q-Orbitrap provides high-resolution accurate mass (HRAM) data, enabling confident determination of elemental compositions and precise mass measurements of fragment ions.[2][7]

Principle of the Method

The differentiation of 2-IPMA and 3-IPMA is achieved by a combination of chromatographic separation and mass spectrometric analysis.

  • Liquid Chromatography (LC): A reversed-phase LC system is used to separate the isomers from other matrix components. While baseline chromatographic separation of the isomers themselves can be challenging, the primary role of the LC is to ensure that purified analytes are introduced into the mass spectrometer at a specific retention time, reducing ion suppression and matrix effects.[8]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): The isomers are ionized, typically in negative mode, to form the deprotonated molecule [M-H]⁻ at an m/z of 175.06.

    • Collision-Induced Dissociation (CID): The precursor ion is subjected to fragmentation. The resulting product ions are characteristic of the original isomer's structure.

    • LC-IT Analysis: The ion trap's ability to perform MS/MS analysis provides distinct fragmentation patterns. 3-IPMA is characterized by a primary loss of both CO₂ and H₂O, while 2-IPMA shows sequential losses of water and acetic acid.[3]

    • LC-Q-Orbitrap Analysis: This hybrid system confirms the identity of the isomers by providing high-resolution and accurate mass measurements of both the precursor and fragment ions, which allows for the confident assignment of their elemental formulas.[2][9]

Quantitative and Mass Spectrometric Data

The quantitative performance of the method for IPMA isomers has been validated, demonstrating good linearity and recovery.[5] The key to isomer differentiation lies in their unique fragmentation patterns, as summarized below.

Parameter2-Isopropylmalic Acid (2-IPMA)3-Isopropylmalic Acid (3-IPMA)Reference
Molecular Formula C₇H₁₂O₅C₇H₁₂O₅[4]
Molecular Weight 176.17 g/mol 176.17 g/mol [4]
Precursor Ion [M-H]⁻ (m/z) 175.0612175.0612[10]
Key Fragment Ion 1 (m/z) 157.0590 (Loss of H₂O)113 (Loss of CO₂ and H₂O)[3]
Key Fragment Ion 2 (m/z) 115.0414 (Loss of Acetic Acid)N/A[3]

Experimental Protocols

Sample Preparation (General Protocol for Biological Fluids)

For complex biological matrices such as plasma or serum, protein precipitation is a common and effective method to remove interferences.[11][12]

  • Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of ice-cold methanol (or acetonitrile) to the sample.[13]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 21,000 x g) at 4°C for 20 minutes to pellet the precipitated proteins.[13]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).[13][14]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring the supernatant to an LC vial for analysis.

Note: For wine samples, a liquid-liquid extraction (LLE) with ethyl acetate has been shown to be effective.[3]

LC-IT Instrument Protocol
  • Instrumentation: Agilent 1100 series LC system coupled to a Bruker Trap SL mass spectrometer with an ESI source.[2]

  • Chromatographic Conditions:

    • Column: Grace reversed-phase (RP) C18 column (150 x 2.1 mm, 3 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B (0-2 min), 5-15% B (2-4 min), 15-30% B (4-12 min), 30-60% B (12-22 min), hold at 60% B (22-25 min), followed by column re-equilibration.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Column Temperature: 35°C.[2]

    • Injection Volume: 2 µL.[2]

  • Mass Spectrometer Conditions (ESI Negative Mode):

    • Ionization Mode: ESI-

    • Nebulizer Gas (N₂): 50 psi.[2]

    • Drying Gas (N₂): 9 L/min at 325°C.[2]

    • Capillary Voltage: 3500 V.[2]

    • Scan Range: m/z 50–1000.[2]

    • MS/MS: Perform data-dependent fragmentation on the precursor ion at m/z 175.06.

LC-Q-Orbitrap Instrument Protocol
  • Instrumentation: Dionex Ultimate 3000 UHPLC system coupled to a Q-Exactive Plus Orbitrap mass spectrometer with a HESI II source.[2]

  • Chromatographic Conditions: The same column and gradient conditions as the LC-IT method can be used.[2]

  • Mass Spectrometer Conditions (HESI Negative Mode):

    • Ionization Mode: HESI-

    • Resolution (Full Scan): 70,000

    • Resolution (MS/MS): 17,500

    • Scan Range: m/z 70-1000

    • Sheath Gas Flow Rate: 35 units

    • Aux Gas Flow Rate: 10 units

    • Capillary Temperature: 320°C

    • S-Lens RF Level: 50

    • Data Acquisition: Full scan followed by data-dependent MS/MS (TopN=5) of the most intense ions. An inclusion list containing the accurate mass of the IPMA precursor ion (m/z 175.0612) should be used to ensure its fragmentation.

Data Analysis and Visualization

Data Interpretation
  • Extract Ion Chromatograms (EICs): Generate EICs for the precursor ion m/z 175.0612. The isomers may co-elute or be partially separated.

  • Analyze MS/MS Spectra: Examine the MS/MS spectra associated with the chromatographic peak(s).

    • The presence of fragments at m/z 157.0590 and 115.0414 confirms the identity of 2-IPMA .[3]

    • The presence of a major fragment at m/z 113 confirms the identity of 3-IPMA .[3]

  • Confirmation: Use authentic chemical standards of 2-IPMA and 3-IPMA to confirm retention times and fragmentation patterns for definitive identification.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Wine) Precipitation Protein Precipitation or LLE Sample->Precipitation Extract Reconstituted Extract Precipitation->Extract LC_Separation LC Separation (Reversed-Phase) Extract->LC_Separation MS_Analysis MS Analysis (IT or Q-Orbitrap) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (Full Scan & MS/MS) MS_Analysis->Data_Acquisition Data_Processing Data Processing (EIC & Spectral Analysis) Data_Acquisition->Data_Processing Identification Isomer Identification Data_Processing->Identification

Caption: General experimental workflow for IPMA isomer identification.

leucine_biosynthesis IPMA2 2-Isopropylmalic Acid (2-IPMA) IPMA3 3-Isopropylmalic Acid (3-IPMA) IPMA2->IPMA3 Isomerization Leucine Leucine IPMA3->Leucine Dehydrogenation & Decarboxylation

Caption: Simplified leucine biosynthesis pathway involving IPMA isomers.

fragmentation_logic cluster_2IPMA 2-IPMA Fragmentation cluster_3IPMA 3-IPMA Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 175.06 Frag1_2IPMA Fragment m/z 157.05 Precursor->Frag1_2IPMA - H₂O Frag2_2IPMA Fragment m/z 115.04 Precursor->Frag2_2IPMA - C₂H₄O₂ Frag1_3IPMA Fragment m/z 113 Precursor->Frag1_3IPMA - CO₂ - H₂O

Caption: MS/MS fragmentation logic for IPMA isomer differentiation.

Conclusion

The combination of liquid chromatography with ion trap and Q-Orbitrap mass spectrometry offers a robust and reliable strategy for the differentiation and identification of 2-isopropylmalic acid and 3-isopropylmalic acid. The detailed fragmentation data provided by LC-IT, complemented by the high mass accuracy of the LC-Q-Orbitrap, allows for confident structural elucidation. These detailed protocols provide a foundation for researchers in metabolomics, food chemistry, and drug development to accurately identify and study these important metabolic isomers.

References

Application Notes and Protocols for GC-MS Analysis of Isopropylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of isopropylmalonic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following methods are designed to enhance the volatility and thermal stability of this compound, thereby improving its chromatographic separation and detection.

Introduction

This compound, a dicarboxylic acid, is characterized by its low volatility and high polarity, making its direct analysis by GC-MS challenging. Derivatization is a crucial step to convert the polar carboxyl groups into less polar and more volatile derivatives. The two most common and effective derivatization techniques for organic acids are silylation and esterification.[1][2][3] This document outlines detailed protocols for both methods, along with expected outcomes and data presentation.

General Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis. A generalized workflow is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological or Chemical Sample Extraction Extraction of This compound Sample->Extraction Drying Evaporation to Complete Dryness Extraction->Drying Derivatization Addition of Derivatization Reagent Drying->Derivatization Reaction Heating to Complete Reaction Derivatization->Reaction Injection Injection into GC-MS System Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection & Analysis Separation->Detection

Caption: Overall experimental workflow for the GC-MS analysis of this compound.

Method 1: Silylation

Silylation involves the replacement of acidic protons in the carboxyl groups with a trimethylsilyl (TMS) group.[4] This method is widely used due to its efficiency and the formation of stable derivatives. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylating reagents.[4][5][6]

Silylation Reaction

Silylation_Reaction reagent This compound (CH3)2CHCH(COOH)2 product Bis-TMS Derivative (CH3)2CHCH(COOSi(CH3)3)2 reagent->product + 2 BSTFA bstfa BSTFA CF3CON(Si(CH3)3)2

Caption: Silylation of this compound using BSTFA.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol is adapted from established methods for the silylation of organic acids.[6][7][8]

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Heating block or oven

  • GC-MS vials with caps

Procedure:

  • Place the dried sample (typically 1-100 µg) into a GC-MS vial.

  • Add 60 µL of pyridine to dissolve the sample.[7]

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[7]

  • Tightly cap the vial and heat at 70°C for 30-60 minutes in a heating block or oven.[7][8]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.[7]

Quantitative Data Summary
ParameterTypical ValueReference
Reproducibility (RSD%) ≤ 10%[2][3]
Limit of Detection (LOD) ≤ 2 ng/m³ (in air samples)[2][3]
Linearity (r²) > 0.99[9]

Note: These values are for guidance and may vary depending on the specific instrumentation and experimental conditions.

Method 2: Esterification

Esterification converts the carboxylic acid groups into their corresponding esters, typically methyl or isopropyl esters, which are more volatile.[1] This can be achieved using reagents like boron trifluoride (BF₃) in methanol or sulfuric acid in isopropanol.[9][10]

Esterification Reaction (Isopropyl Esterification)

Esterification_Reaction reagent This compound (CH3)2CHCH(COOH)2 catalyst {H2SO4 (catalyst)} reagent->catalyst + Isopropanol alcohol Isopropanol (CH3)2CHOH product Diisopropyl Ester (CH3)2CHCH(COOCH(CH3)2)2 catalyst->product

Caption: Isopropyl esterification of this compound.

Experimental Protocol: Isopropyl Esterification

This protocol is based on a method developed for the simultaneous determination of various organic acids.[9]

Materials:

  • Dried this compound sample

  • Esterification reagent: 10% sulfuric acid in isopropanol (containing 0.1 g/mL p-toluenesulfonic acid)[9]

  • n-Hexane

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • To the dried sample, add 1 mL of the esterification reagent.

  • Seal the reaction vessel and heat at 70°C for 3 hours with agitation (e.g., 500 rpm).[9]

  • Cool the mixture to room temperature.

  • Add 10 mL of deionized water and 2 mL of n-hexane.[9]

  • Vortex the mixture vigorously for 30 seconds and repeat 4 times.[9]

  • Centrifuge to separate the layers.

  • Carefully collect the upper n-hexane layer containing the diisopropyl ester derivative for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the performance of the isopropyl esterification method for a range of 29 organic acids, which is indicative of the expected performance for this compound.[9]

ParameterValue RangeReference
Linearity (r²) > 0.99[9]
Recovery 81.8% to 118.7%[9]
Intra-day Repeatability (RSD%) 0.5% to 8.1%[9]
Inter-day Repeatability (RSD%) 0.9% to 8.2%[9]
Limit of Detection (LOD) 0.01-49.02 µg/g[9]
Limit of Quantification (LOQ) 0.03-163.41 µg/g[9]

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point. Optimization may be required for specific instruments and applications.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[9]

  • Injector Temperature: 280°C[11]

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 2-5 minutes

    • Ramp: 10-20°C/min to 280-300°C

    • Final hold: 5-10 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV[10]

    • Scan Range: m/z 45-450[10]

Conclusion

Both silylation and esterification are effective derivatization methods for the GC-MS analysis of this compound. Silylation with BSTFA is a rapid and robust method, while isopropyl esterification offers an alternative that avoids silicon-containing reagents and byproducts.[9] The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available resources. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate their own methods for the analysis of this compound.

References

Application Notes and Protocols for Isopropylmalonic Acid Analysis in Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmalonic acid is a key intermediate in the biosynthesis of leucine and is also of significant interest in metabolic engineering and synthetic biology for the production of valuable chemicals. Accurate and reliable quantification of this compound in microbial fermentation broths is crucial for monitoring production, optimizing fermentation conditions, and for various research and development applications. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound from complex fermentation media, with a focus on gas chromatography-mass spectrometry (GC-MS) based methods.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for obtaining accurate and reproducible results. The following table summarizes the expected recovery rates of organic acids using two common extraction methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While specific data for this compound is limited, the provided data for other organic acids can serve as a reliable indicator of expected performance. A study comparing LLE and SPE for urinary organic acids found that SPE generally provides higher recovery rates.[1]

AnalyteSample Preparation MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
General Organic Acids Liquid-Liquid Extraction (LLE) 77.4<15[1]
Solid-Phase Extraction (SPE) 84.1<10[1]
Acidic/Neutral Drugs Liquid-Liquid Extraction (LLE) 70 ± 10N/A[2]
Solid-Phase Extraction (SPE) 98 ± 8N/A[2]

Note: Recovery rates can be influenced by the specific organic acid, the complexity of the fermentation broth matrix, and the optimization of the extraction protocol.

Experimental Workflow

The overall workflow for the analysis of this compound from fermentation broth involves sample clarification, extraction, derivatization, and subsequent GC-MS analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FermentationBroth Fermentation Broth Centrifugation Centrifugation/Filtration FermentationBroth->Centrifugation Remove cells/particulates Supernatant Clarified Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction Supernatant->LLE Method 1 SPE Solid-Phase Extraction Supernatant->SPE Method 2 DriedExtract Dried Extract LLE->DriedExtract Evaporation SPE->DriedExtract Elution & Evaporation Derivatization Derivatization (Silylation) DriedExtract->Derivatization Increase volatility GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Figure 1: Overall experimental workflow for this compound analysis.

Experimental Protocols

Sample Clarification

Objective: To remove microbial cells and other particulate matter from the fermentation broth.

Protocol:

  • Transfer a known volume (e.g., 1-5 mL) of the fermentation broth to a centrifuge tube.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • For further clarification, filter the supernatant through a 0.22 µm syringe filter into a clean tube. The clarified supernatant is now ready for extraction.

Extraction of this compound

Two primary methods for extracting organic acids from aqueous matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1. Method 1: Liquid-Liquid Extraction (LLE)

Principle: this compound is partitioned from the aqueous fermentation broth into an immiscible organic solvent. The efficiency of this process is pH-dependent; acidification of the sample protonates the carboxylic acid groups, increasing their solubility in the organic phase.

Protocol:

  • Transfer 1 mL of the clarified supernatant to a glass tube.

  • Acidify the sample to a pH of approximately 2 by adding a small volume of concentrated HCl.

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a 2:1 v/v mixture of chloroform and methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Repeat the extraction of the aqueous layer two more times with 3 mL of the organic solvent.

  • Combine all organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator. The dried residue contains the extracted organic acids.

2.2. Method 2: Solid-Phase Extraction (SPE)

Principle: SPE utilizes a solid sorbent to selectively retain the analyte of interest from the sample matrix. For acidic compounds like this compound, an anion exchange sorbent is typically used. The sample is loaded onto the cartridge, interfering compounds are washed away, and the target analyte is then eluted with a suitable solvent.

Protocol:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through a weak anion exchange (WAX) SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Adjust the pH of 1 mL of the clarified supernatant to approximately 7.0 with a suitable buffer (e.g., phosphate buffer).

    • Load the pH-adjusted sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, drop-wise rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove unretained and weakly bound impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the retained this compound by passing 1-2 mL of a 2% formic acid solution in methanol through the cartridge.

  • Drying:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas or in a vacuum concentrator. The dried residue is ready for derivatization.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and thermal stability of this compound for gas chromatography. This is typically achieved by converting the polar carboxyl groups into non-polar silyl esters.

Protocol (Silylation with MSTFA):

  • Ensure the dried extract from the LLE or SPE procedure is completely free of moisture.

  • To the dried extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (as a catalyst and solvent).

  • Cap the vial tightly and vortex briefly to dissolve the residue.

  • Incubate the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven.

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Derivatization cluster_reactants Reactants cluster_reaction Reaction cluster_product Product IMA This compound (Non-volatile) Pyridine Pyridine (Catalyst) MSTFA MSTFA (Silylating Agent) Heat Heat (60-70°C) Pyridine->Heat TMS_IMA Di-TMS-Isopropylmalonate (Volatile) Heat->TMS_IMA

Figure 2: Silylation reaction of this compound.
GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection of 1 µL of the derivatized sample.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantification: Quantification is typically performed using a calibration curve prepared with authentic standards of this compound that have undergone the same sample preparation and derivatization process. An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acid) should be used to correct for variations in extraction efficiency and instrument response.

Conclusion

The successful analysis of this compound in microbial fermentation broth relies on a robust and well-optimized sample preparation protocol. Both LLE and SPE are viable extraction methods, with SPE often providing higher and more consistent recoveries. Derivatization is a mandatory step for GC-MS analysis to ensure the volatility of the analyte. The protocols provided in this application note serve as a comprehensive guide for researchers to develop and validate their own methods for the accurate quantification of this compound in complex biological matrices.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylmalonic acid is a key intermediate in the biosynthesis of leucine, an essential branched-chain amino acid.[1][2] The accurate profiling and quantification of this compound and its related metabolites are crucial for studying metabolic disorders, understanding cellular metabolism, and for applications in drug development and biotechnology. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for this purpose.[3][4] The high mass accuracy of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the confident identification of metabolites by providing elemental composition data, while minimizing interferences from complex biological matrices.[5][6] This application note provides a detailed protocol for the profiling and quantification of this compound and related metabolites using LC-HRMS.

Metabolic Context: The Leucine Biosynthesis Pathway

This compound is a central metabolite in the pathway that synthesizes L-leucine from the precursor α-ketoisovalerate.[2][7] This pathway is essential in plants and microorganisms but absent in mammals, making it a potential target for herbicides and antimicrobial agents.[7][8] The key steps involving this compound are the conversion of α-ketoisovalerate to α-isopropylmalate, which is then isomerized to β-isopropylmalate before subsequent oxidation.[1]

Leucine_Biosynthesis cluster_0 Leucine Biosynthesis Pathway ketoisovalerate α-Ketoisovalerate ipms α-IPM Synthase (LeuA) ketoisovalerate->ipms acetylcoa Acetyl-CoA acetylcoa->ipms alpha_ipm α-Isopropylmalate (2-Isopropylmalic acid) ipmi IPM Isomerase (LeuC/LeuD) alpha_ipm->ipmi H₂O isopropylmaleate cis-3-carboxy-4-methyl-2-pentenoate isopropylmaleate->ipmi +H₂O beta_ipm β-Isopropylmalate (3-Isopropylmalic acid) ipmd β-IPM Dehydrogenase (LeuB) beta_ipm->ipmd NAD⁺ oxosuccinate α-Keto-β-carboxyisocaproate ketoisocaproate α-Ketoisocaproate oxosuccinate->ketoisocaproate CO₂ bcat BCAT ketoisocaproate->bcat Glutamate leucine L-Leucine ipms->alpha_ipm ipmi->isopropylmaleate ipmi->beta_ipm ipmd->oxosuccinate NADH, H⁺ bcat->leucine α-Ketoglutarate

Caption: Simplified diagram of the L-leucine biosynthesis pathway.

Experimental Protocols

A robust and reproducible workflow is essential for accurate metabolomic analysis. The process involves careful sample preparation to extract the metabolites of interest, followed by optimized chromatographic separation and high-resolution mass spectrometric detection.

Experimental_Workflow sample_collection 1. Sample Collection (e.g., Plasma, Urine, Cell Lysate) sample_prep 2. Sample Preparation (Protein Precipitation, Extraction) sample_collection->sample_prep lc_separation 3. LC Separation (Reversed-Phase or HILIC) sample_prep->lc_separation hrms_analysis 4. HRMS Analysis (Full Scan & dd-MS²) lc_separation->hrms_analysis data_processing 5. Data Processing (Peak Picking, Alignment) hrms_analysis->data_processing metabolite_id 6. Metabolite Identification (Accurate Mass, MS/MS) data_processing->metabolite_id quantification 7. Quantitative Analysis (Peak Area Integration) metabolite_id->quantification

Caption: General workflow for metabolite profiling by LC-HRMS.

Protocol 1: Sample Preparation from Plasma

This protocol details a liquid-liquid extraction method suitable for isolating organic acids from plasma.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing internal standards (e.g., isotopically labeled malonic acid). Vortex for 30 seconds to precipitate proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the final supernatant to an autosampler vial for LC-HRMS analysis.[10]

Protocol 2: LC-HRMS Analysis

This protocol provides typical parameters for separating and detecting this compound and related metabolites.[11][12]

  • Liquid Chromatography System: UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for organic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 320°C.

  • Full Scan (MS1) Parameters:

    • Resolution: 70,000.

    • Scan Range: m/z 70-1000.

    • AGC Target: 1e6.

  • Data-Dependent MS/MS (dd-MS²) Parameters:

    • Resolution: 17,500.

    • TopN: 5 (fragment the 5 most intense ions from the full scan).

    • Collision Energy: Stepped (e.g., 15, 30, 45 eV).

    • Isolation Window: 2.0 m/z.

Data Presentation

High-resolution mass spectrometry provides accurate mass measurements, which are critical for assigning the correct elemental formula to an unknown peak. For quantification, the area under the curve for the extracted ion chromatogram of each metabolite's precursor ion is integrated and compared against a calibration curve or an internal standard.

Table 1: Quantitative Analysis of Leucine Pathway Metabolites

The following table summarizes representative quantitative data for key metabolites in the leucine biosynthesis pathway, obtained from hypothetical control and treated cell cultures. Concentrations are determined using peak area ratios relative to an internal standard.

MetabolitePrecursor Ion (m/z) [M-H]⁻Retention Time (min)Control Group (µM)Treated Group (µM)
α-Ketoisovalerate115.04523.115.2 ± 2.125.8 ± 3.4
α-Isopropylmalate 175.0598 4.5 8.7 ± 1.5 2.1 ± 0.4
β-Isopropylmalate 175.0598 5.2 12.4 ± 1.9 3.5 ± 0.6
α-Ketoisocaproate129.06086.822.1 ± 3.05.9 ± 1.1
L-Leucine130.08732.550.6 ± 6.712.3 ± 2.2

Data are presented as mean ± standard deviation (n=5). Accurate masses are calculated based on elemental formulas.

References

Application Notes and Protocols: Isopropylmalonic Acid as a Biomarker for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylmalonic acid, specifically 2-isopropylmalonic acid, is an intermediate metabolite in the biosynthesis of the essential amino acid L-leucine.[1] Its presence and concentration in biological fluids, such as urine, can serve as a potential biomarker for monitoring metabolic status and investigating inborn errors of metabolism related to branched-chain amino acid catabolism. This document provides detailed application notes on the utility of this compound as a biomarker and protocols for its quantification.

Metabolic Significance

2-Isopropylmalonic acid is a key intermediate in the leucine biosynthesis pathway, a process that occurs in plants, bacteria, and fungi. While humans do not synthesize leucine de novo, the gut microbiome can contribute to the pool of this metabolite. The pathway involves the conversion of α-ketoisovalerate to L-leucine, with 2-isopropylmalonic acid appearing as a downstream product of the initial condensation step catalyzed by 2-isopropylmalate synthase.

Potential Clinical Applications

The quantification of urinary 2-isopropylmalonic acid may be valuable in the following areas:

  • Assessment of Metabolic Stress: Elevated levels of 2-isopropylmalic acid have been noted during periods of fasting and in diabetic ketoacidosis, suggesting its potential as a marker of metabolic stress.

  • Evaluation of Inborn Errors of Metabolism: While not a primary diagnostic marker, altered levels of 2-isopropylmalonic acid could provide ancillary information in the investigation of disorders affecting branched-chain amino acid metabolism, such as Maple Syrup Urine Disease (MSUD). In MSUD, the accumulation of branched-chain amino acids and their corresponding α-ketoacids is the hallmark, but secondary metabolic pathway alterations can occur.

  • Microbiome Research: As leucine biosynthesis is active in gut bacteria, urinary 2-isopropylmalonic acid levels may reflect the metabolic activity of the intestinal microbiota.

Data Presentation

Quantitative data on the urinary excretion of 2-isopropylmalonic acid in various metabolic states is not extensively available in the literature. However, based on existing metabolic databases and qualitative reports, the following trends can be expected:

Metabolic ConditionExpected Change in Urinary 2-Isopropylmalonic Acid LevelsRationale
Healthy Individuals Basal levels detectable2-Isopropylmalic acid is a normally occurring organic acid in the urine of healthy individuals.[2]
Fasting ElevatedIncreased catabolism and altered metabolic pathways during fasting can lead to an increase in the excretion of certain organic acids.[2]
Diabetic Ketoacidosis ElevatedSignificant metabolic dysregulation in diabetic ketoacidosis affects multiple pathways, including amino acid metabolism, leading to increased excretion of various organic acids.[2]
Maple Syrup Urine Disease (MSUD) Potentially AlteredWhile the primary biomarkers are elevated branched-chain amino acids and their α-ketoacids, disruptions in the leucine metabolic pathway could theoretically lead to altered levels of intermediates like 2-isopropylmalonic acid. However, specific data is lacking.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical procedures for this compound, the following diagrams are provided.

Leucine_Biosynthesis_Pathway Leucine Biosynthesis Pathway Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Multiple Steps alpha_Isopropylmalate 2-Isopropylmalate (α-Isopropylmalic Acid) alpha_Ketoisovalerate->alpha_Isopropylmalate 2-Isopropylmalate Synthase beta_Isopropylmalate 3-Isopropylmalate (β-Isopropylmalic Acid) alpha_Isopropylmalate->beta_Isopropylmalate Isopropylmalate Isomerase alpha_Ketoisocaproate α-Ketoisocaproate beta_Isopropylmalate->alpha_Ketoisocaproate 3-Isopropylmalate Dehydrogenase Leucine L-Leucine alpha_Ketoisocaproate->Leucine Branched-Chain Amino Acid Aminotransferase

Leucine Biosynthesis Pathway highlighting 2-Isopropylmalonic Acid.

Experimental_Workflow Experimental Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Acidification Acidification (pH < 2) Urine_Collection->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification Normalization Normalization to Creatinine Quantification->Normalization Result Result Normalization->Result

Workflow for Urinary this compound Analysis by GC-MS.

Experimental Protocols

The following is a general protocol for the quantitative analysis of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for urinary organic acid profiling.[3][4][5]

1. Materials and Reagents

  • Urine samples (stored at -80°C until analysis)

  • Internal Standard (IS): e.g., a stable isotope-labeled analog of this compound or a structurally similar organic acid not present in urine.

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate, GC grade

  • Sodium sulfate, anhydrous

  • Derivatization agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Glass centrifuge tubes with PTFE-lined screw caps

  • Nitrogen gas, high purity

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

  • Aliquoting and Internal Standard Spiking: Transfer a specific volume of the urine supernatant (e.g., 1 mL) to a clean glass centrifuge tube. Add a known amount of the internal standard.

  • Acidification: Acidify the urine sample to a pH of less than 2 by adding concentrated HCl dropwise. This step is crucial for the efficient extraction of organic acids.

  • Liquid-Liquid Extraction:

    • Add 3 volumes of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a new clean glass tube.

    • Repeat the extraction process on the remaining aqueous layer with a fresh aliquot of ethyl acetate and combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). It is critical to avoid overheating, which can lead to the loss of volatile organic acids.

  • Derivatization:

    • To the dried residue, add a mixture of BSTFA with 1% TMCS and anhydrous pyridine (e.g., 100 µL of a 4:1 v/v mixture).

    • Cap the tube tightly and incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to form trimethylsilyl (TMS) derivatives of the organic acids. This step increases the volatility and thermal stability of the analytes for GC analysis.

3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a temperature gradient program to separate the derivatized organic acids on the capillary column. An example program could be:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/minute.

    • Ramp 2: Increase to 280°C at 10°C/minute, hold for 5 minutes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to identify the TMS derivative of this compound based on its retention time and mass spectrum. For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the analyte and the internal standard.

4. Data Analysis

  • Compound Identification: Identify the peak corresponding to the TMS derivative of this compound by comparing its mass spectrum to a reference library (e.g., NIST).

  • Quantification: Calculate the concentration of this compound by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of pure this compound.

  • Normalization: To account for variations in urine dilution, normalize the calculated concentration of this compound to the urinary creatinine concentration, typically expressed as mmol/mol creatinine.

This compound is a promising biomarker for metabolic studies, particularly in the context of metabolic stress and potentially in certain inborn errors of metabolism. The provided protocols offer a robust framework for its quantification in urine. Further research is warranted to establish definitive reference ranges in healthy and diseased populations to enhance its clinical utility as a diagnostic and monitoring tool.

References

Synthesis of Isotopically Labeled Isopropylmalonic Acid for Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled isopropylmalonic acid. This tracer is a valuable tool for investigating various metabolic pathways, particularly the biosynthesis of the essential amino acid, leucine. The inclusion of stable isotopes, such as Carbon-13 (¹³C) or Deuterium (D), allows for the precise tracking of metabolic fate and flux analysis in biological systems.

Application Notes

Isotopically labeled this compound serves as a crucial tracer for studying the leucine biosynthesis pathway. 2-Isopropylmalonic acid is a key intermediate in this pathway, which is present in plants, bacteria, and fungi.[1][2][3] By introducing a labeled version of this molecule, researchers can monitor its incorporation into downstream metabolites, including leucine itself, and elucidate the kinetics and regulation of the enzymatic steps involved. This is particularly relevant for the development of novel antibiotics and herbicides that target this essential pathway, which is absent in animals.[4]

Tracer studies using ¹³C- or D-labeled this compound can be analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the differentiation and quantification of labeled versus unlabeled isotopologues, providing a clear picture of metabolic flow.[5][6] Such studies are instrumental in understanding the metabolic reprogramming that occurs in various diseases, including cancer and inborn errors of metabolism.[7][8]

Signaling Pathway: Leucine Biosynthesis

The diagram below illustrates the central role of 2-isopropylmalate (the ionized form of this compound) in the biosynthesis of leucine, starting from the precursor 2-ketoisovalerate.

Leucine_Biosynthesis 2-Ketoisovalerate 2-Ketoisovalerate 2-Isopropylmalate 2-Isopropylmalate 2-Ketoisovalerate->2-Isopropylmalate 2-Isopropylmalate synthase Acetyl-CoA Acetyl-CoA Acetyl-CoA->2-Isopropylmalate 3-Isopropylmalate 3-Isopropylmalate 2-Isopropylmalate->3-Isopropylmalate Isopropylmalate isomerase 2-Keto-4-methylvalerate 2-Keto-4-methylvalerate 3-Isopropylmalate->2-Keto-4-methylvalerate 3-Isopropylmalate dehydrogenase Leucine Leucine 2-Keto-4-methylvalerate->Leucine Branched-chain amino acid aminotransferase

Leucine biosynthesis pathway.

Experimental Protocols

The synthesis of isotopically labeled this compound is achieved through a malonic ester synthesis, a robust and well-established method in organic chemistry. The general strategy involves the alkylation of diethyl malonate with isopropyl bromide, followed by hydrolysis of the resulting diethyl isopropylmalonate. Isotopic labels can be introduced by using either labeled diethyl malonate or labeled isopropyl bromide.

Protocol 1: Synthesis of [1,2,3-¹³C₃]-Isopropylmalonic Acid

This protocol describes the synthesis using commercially available [1,2,3-¹³C₃]-diethyl malonate.

Step 1: Alkylation of [1,2,3-¹³C₃]-Diethyl Malonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Labeled Malonate: To the sodium ethoxide solution, add [1,2,3-¹³C₃]-diethyl malonate (1 equivalent) dropwise at room temperature. A white precipitate of the sodium salt of the malonate may form.

  • Alkylation: Heat the mixture to reflux. Add 2-bromopropane (isopropyl bromide) (1.1 equivalents) dropwise over 30-45 minutes. Continue refluxing for 10-12 hours to ensure complete reaction.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain crude [1,2,3-¹³C₃]-diethyl isopropylmalonate as an oil. This crude product is often of sufficient purity for the next step.

Step 2: Hydrolysis to [1,2,3-¹³C₃]-Isopropylmalonic Acid

  • Hydrolysis: To the crude [1,2,3-¹³C₃]-diethyl isopropylmalonate, add an excess of a 10-20% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 4-6 hours, or until the oil phase has completely dissolved, indicating the completion of the hydrolysis.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of the dicarboxylic acid should form.

  • Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure to yield the crude [1,2,3-¹³C₃]-isopropylmalonic acid. The product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

Protocol 2: Synthesis of [D₇]-Isopropylmalonic Acid

This protocol utilizes commercially available [D₇]-2-bromopropane to introduce the deuterium label.

Step 1: Alkylation of Diethyl Malonate with [D₇]-2-Bromopropane

  • Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1, Step 1.1.

  • Addition of Malonate: Add unlabeled diethyl malonate (1 equivalent) dropwise to the sodium ethoxide solution at room temperature.

  • Alkylation: Heat the mixture to reflux and add [D₇]-2-bromopropane (1.1 equivalents) dropwise over 30-45 minutes. Continue to reflux for 10-12 hours.

  • Work-up: Follow the work-up procedure as described in Protocol 1, Step 1.4 to obtain crude [D₇]-diethyl isopropylmalonate.

Step 2: Hydrolysis to [D₇]-Isopropylmalonic Acid

  • Hydrolysis and Isolation: Follow the hydrolysis, acidification, and isolation procedures as described in Protocol 1, Steps 2.1-2.4 to obtain [D₇]-isopropylmalonic acid.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of isotopically labeled this compound.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis & Purification Labeled_Precursor Isotopically Labeled Precursor (Diethyl Malonate or Isopropyl Bromide) Alkylation_Reaction Alkylation Reaction (Sodium Ethoxide, Ethanol, Reflux) Labeled_Precursor->Alkylation_Reaction Unlabeled_Reagent Unlabeled Reagent Unlabeled_Reagent->Alkylation_Reaction Crude_Ester Crude Labeled Diethyl Isopropylmalonate Alkylation_Reaction->Crude_Ester Hydrolysis Hydrolysis (NaOH, H₂O, Reflux) Crude_Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Organic Solvent) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product Labeled this compound Purification->Final_Product

Synthesis workflow diagram.

Data Presentation

The following tables summarize the key quantitative data for the unlabeled and labeled compounds involved in the synthesis.

Table 1: Molecular Weights of Reactants and Products

CompoundUnlabeled MW ( g/mol )[1,2,3-¹³C₃]-Labeled MW ( g/mol )[D₇]-Labeled MW ( g/mol )
Diethyl Malonate160.17[9]163.15[10]167.21
2-Bromopropane122.99[11]125.97[12]130.03
Diethyl Isopropylmalonate202.25205.25209.30
This compound146.14149.14153.19

Table 2: Properties of Isotopically Labeled Starting Materials

Labeled CompoundCAS NumberIsotopic PuritySupplier Examples
Diethyl malonate (1,2,3-¹³C₃)53051-81-399 atom % ¹³C[10]Cambridge Isotope Laboratories, Inc.[13], Sigma-Aldrich[10]
Diethyl malonate-2-¹³C67035-94-3min 99 atom% ¹³C[14]CP Lab Safety[14]
2-Bromopropane (¹³C₃)220505-11-399%[12]Cambridge Isotope Laboratories, Inc.[12]
2-Bromopropane (D₇)39091-63-998 atom % DCambridge Isotope Laboratories, Inc.[15], Clearsynth[16], Sigma-Aldrich

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Isopropylmalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic separation of isopropylmalic acid (IPMA) isomers.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Co-elution of 2-Isopropylmalic Acid and 3-Isopropylmalic Acid

Question: My HPLC/UPLC chromatogram shows poor separation or complete co-elution of the 2-IPMA and 3-IPMA isomer peaks. How can I improve the resolution?

Answer: Co-elution of positional isomers like 2-IPMA and 3-IPMA is a common challenge due to their similar physicochemical properties. A systematic optimization of your chromatographic conditions is necessary to enhance selectivity.

Initial System Checks:

  • Column Health: An aging or contaminated column can lead to peak broadening and loss of resolution.[1] Evaluate the column's performance with a standard before proceeding.

  • System Suitability: Ensure your HPLC/UPLC system is functioning correctly by performing a system suitability test.

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1]

    • Organic Solvent: Acetonitrile often provides better separation efficiency than methanol for organic acids. Try adjusting the percentage of the organic solvent in small increments (e.g., 1-2%). For reversed-phase HPLC, decreasing the organic content will increase retention time and may improve separation.[2][3]

    • pH and Additives: Since IPMA isomers are organic acids, the pH of the mobile phase significantly impacts their ionization state and retention.[3]

      • Adding an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase is a common practice. A starting pH of around 3.0 can suppress the ionization of free silanols on the stationary phase.

      • For ionizable compounds, small changes in the mobile phase pH can significantly alter retention and selectivity.[2]

  • Stationary Phase Selection:

    • C18 Columns: A standard C18 column is a good starting point. However, different C18 phases from various manufacturers can offer different selectivities. Consider screening columns with different bonding technologies (e.g., with polar endcapping or embedded polar groups).

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for compounds with aromatic rings or those that can undergo π-π interactions.[4]

  • Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks.[1] Be aware that this will also increase the total run time.

  • Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature often increases chiral selectivity, but its effect on positional isomers should be evaluated empirically.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peaks for my isopropylmalic acid isomers are tailing or fronting. What could be the cause and how can I fix it?

Answer: Poor peak shape compromises the accuracy of quantification. Tailing is more common for acidic compounds like IPMA.

Troubleshooting Peak Tailing:

  • Secondary Interactions: Peak tailing can be caused by secondary interactions between the acidic analytes and active sites on the silica-based stationary phase.

    • Solution: Add a small amount of a competing acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase to saturate these active sites.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Contaminants from previous injections can interact with the analytes.[1]

    • Solution: Flush the column with a strong solvent to remove contaminants.[1]

Troubleshooting Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]

Issue 3: Difficulty in Separating Enantiomers of Isopropylmalic Acid

Question: I need to separate the enantiomers of 2-IPMA or 3-IPMA, but they co-elute on my standard C18 column. What should I do?

Answer: Enantiomers have identical physical properties in an achiral environment and therefore cannot be separated on a standard (achiral) HPLC column.[2] A chiral stationary phase (CSP) is required for their separation.[2][5]

Strategies for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most direct method for enantiomer separation.

    • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are versatile and widely used for chiral separations.[2][5]

    • Macrocyclic Glycopeptide-based CSPs: These are also effective for a broad range of chiral compounds.[2]

    • Anion-Exchanger CSPs: For acidic compounds like IPMA, anion-exchanger chiral stationary phases can provide excellent enantioselectivity.[6]

  • Chiral Derivatization:

    • In this indirect approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column.[7]

  • Chiral Mobile Phase Additives:

    • Adding a chiral selector to the mobile phase can induce transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. This method is less common than using CSPs.

Optimizing Chiral Separations:

  • Mobile Phase: The choice of organic modifier (e.g., methanol, ethanol, isopropanol) and the presence of additives can significantly impact chiral recognition.

  • Temperature: Lowering the column temperature often improves chiral resolution, but this is not always the case and should be optimized for each method.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for 2-IPMA and 3-IPMA?

A1: For positional isomer separation, a good starting point is a C18 column with a simple mobile phase of water and acetonitrile, both containing 0.1% formic acid. Begin with a gradient elution (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution conditions.[2] The pH of the mobile phase is crucial for these acidic compounds; a starting pH of around 3.0 is recommended.[2]

Q2: Can I use mass spectrometry (MS) for detection if my IPMA isomers are not fully separated chromatographically?

A2: Yes. If the isomers have different fragmentation patterns in the mass spectrometer, you can use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to quantify them, even if they co-elute.[10] However, chromatographic separation is generally preferred to minimize ion suppression and ensure accurate quantification.[10] Some studies have also utilized deconvolution algorithms to process MS/MS data from co-eluting isomers.[10]

Q3: What are the typical quantitative parameters for IPMA isomer analysis by LC-MS?

A3: Linearity, limit of detection (LOD), and limit of quantification (LOQ) will depend on the specific instrumentation and method. However, published methods provide an idea of what can be achieved.

Q4: How should I prepare my samples for IPMA analysis?

A4: Proper sample preparation is key to obtaining reliable results and prolonging column life. A general protocol includes:

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.[2]

  • Sonication: If necessary, sonicate to ensure complete dissolution.[2]

  • Dilution: Dilute to a concentration within the linear range of your method.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[2]

Q5: Is derivatization necessary for the analysis of isopropylmalic acid isomers?

A5: Derivatization is generally not required for LC-MS analysis of IPMA isomers. However, for GC analysis or to improve detection sensitivity and chromatographic resolution in HPLC with UV detection, derivatization might be beneficial.[11][12] For chiral separations, derivatization with a chiral reagent can be an alternative to using a chiral column.[7]

Quantitative Data Summary

Parameter2-Isopropylmalic Acid (2-IPMA)3-Isopropylmalic Acid (3-IPMA)MethodReference
Linearity Range5 - 320 mg L⁻¹5 - 320 mg L⁻¹LC-IT[1]
Correlation Coefficient (r²)> 0.9914> 0.9914LC-IT[1]
Recovery> 86.7%> 86.7%LC-IT[1]
Relative Standard Deviation (RSD)< 15.1%< 15.1%LC-IT[1]

Detailed Experimental Protocols

Protocol 1: UPLC-UV Method for Isopropylmalic Acid Isomers

This protocol is based on a method developed for the analysis of organic acids.[11]

  • Instrumentation:

    • UPLC system with a UV detector.

  • Column:

    • Waters Acquity BEH C18 column (100mm x 2.1 mm, 1.7 µm).[11]

  • Mobile Phase:

    • A: Phosphate monobasic salt adjusted to pH 3.5.[11]

    • B: Methanol.[11]

  • Gradient Elution:

    • A gradient elution should be optimized to achieve separation.

  • Flow Rate:

    • 0.5 mL/min.[11]

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) where carboxyl groups absorb.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm filter.

Protocol 2: LC-MS/MS Method for Isopropylmalic Acid Isomers

This protocol is adapted from methods used for the analysis of IPMA in wine.[10]

  • Instrumentation:

    • HPLC or UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Column:

    • Zorbax RRHD C18 analytical column (50 x 2.10 mm i.d., 1.8 µm).[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Optimize a gradient from low to high organic content to separate the isomers.

  • Flow Rate:

    • 0.2 - 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for 2-IPMA and 3-IPMA for quantification.

Visualizations

Troubleshooting_Poor_Resolution start Poor Resolution or Co-elution of IPMA Isomers check_system System Checks: - Column Health - System Suitability start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp change_sp Change Stationary Phase optimize_mp->change_sp If resolution is still poor optimize_flow Optimize Flow Rate & Temperature optimize_mp->optimize_flow Fine-tuning resolution_ok Resolution Achieved optimize_mp->resolution_ok change_sp->optimize_flow If necessary change_sp->resolution_ok optimize_flow->resolution_ok

Caption: Troubleshooting workflow for poor resolution of IPMA isomers.

Chiral_Separation_Strategy start Separation of IPMA Enantiomers use_csp Use Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->use_csp Direct Method chiral_derivatization Chiral Derivatization (Indirect Method) start->chiral_derivatization Alternative chiral_additive Chiral Mobile Phase Additive (Less Common) start->chiral_additive Alternative optimize Optimize: - Mobile Phase - Temperature use_csp->optimize chiral_derivatization->optimize chiral_additive->optimize separation_achieved Enantiomers Separated optimize->separation_achieved

Caption: Strategies for the chiral separation of IPMA enantiomers.

References

Technical Support Center: Isopropylmalonic Acid Detection by ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing electrospray ionization-tandem mass spectrometry (ESI-MS/MS) parameters for the detection of isopropylmalonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the ESI-MS/MS analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not seeing any signal, or the signal for my this compound standard is very weak. What are the common causes and how can I troubleshoot this?

Answer:

Low or no signal is a frequent challenge, particularly with small, polar molecules like this compound. The issue can generally be traced back to the ionization mode, source parameters, or sample/mobile phase composition.

Troubleshooting Workflow:

LowSignalTroubleshooting start Start: Low/No Signal check_mode Is the instrument in Negative Ion Mode (ESI-)? start->check_mode check_params Are ESI source parameters optimized for small organic acids? check_mode->check_params Yes solution_mode Action: Switch to Negative Ion Mode. This compound is a dicarboxylic acid and readily forms [M-H]- ions. check_mode->solution_mode No check_mobile_phase Is the mobile phase appropriate? (e.g., contains a weak acid) check_params->check_mobile_phase Yes solution_params Action: Infuse a standard and systematically optimize source parameters. Start with the recommended values in Table 1. check_params->solution_params No check_sample_prep Is ion suppression suspected? check_mobile_phase->check_sample_prep Yes solution_mobile_phase Action: Ensure mobile phase contains a proton source modifier like 0.1% formic acid to aid in consistent ionization. check_mobile_phase->solution_mobile_phase No solution_sample_prep Action: Improve sample cleanup (e.g., SPE) or adjust chromatography to separate from interfering matrix components. check_sample_prep->solution_sample_prep Yes

Caption: Troubleshooting workflow for low or no signal intensity.

Issue 2: Unstable Signal or Spray

Question: The signal for this compound is erratic and the spray from the ESI source appears unstable. What should I check?

Answer:

An unstable electrospray is a primary cause of signal instability. This can be due to blockages, incorrect gas flows, or issues with the mobile phase.

Troubleshooting Steps:

  • Inspect for Blockages: Check the ESI needle and the transfer capillary for any particulate matter or salt buildup. Clean or replace these components if necessary.

  • Verify Gas Flow: Ensure that the nebulizer and drying gas pressures are within the recommended range and that the flow is consistent. Leaks in the gas lines can cause fluctuations.

  • Check Mobile Phase: Air bubbles in the solvent lines are a common culprit. Purge the LC pumps to remove any bubbles. Ensure that your mobile phase solvents are properly degassed.

  • Review Solvent Composition: High aqueous content in the mobile phase can sometimes lead to spray instability. While necessary for retaining polar compounds, ensure the overall composition is compatible with stable electrospray.[1]

Issue 3: Poor Fragmentation or No MS/MS Signal

Question: I can see the precursor ion for this compound ([M-H]⁻ at m/z 175.07), but I am not getting a good signal for my product ions in MS/MS mode. How can I optimize fragmentation?

Answer:

Optimizing the collision energy is critical for achieving good fragmentation and sensitive detection of product ions. In-source fragmentation can also be a factor.

Optimization Workflow:

FragmentationTroubleshooting start Start: Poor Fragmentation check_precursor Is the precursor ion ([M-H]- at m/z 175.07) stable and of sufficient intensity? start->check_precursor optimize_ce Have you performed a Collision Energy (CE) ramp? check_precursor->optimize_ce Yes solution_precursor Action: Optimize ESI source parameters first to maximize precursor ion signal before proceeding to MS/MS optimization. check_precursor->solution_precursor No check_cone_voltage Is the cone/orifice voltage set appropriately? optimize_ce->check_cone_voltage Yes solution_ce Action: Infuse a standard and acquire MS/MS spectra across a range of CE values (e.g., 5-40 eV) to find the optimum for your specific product ions. optimize_ce->solution_ce No solution_cone_voltage Action: Test lower cone voltages to minimize in-source fragmentation, which can reduce the precursor ion population available for CID. check_cone_voltage->solution_cone_voltage No

Caption: Workflow for optimizing MS/MS fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in ESI-MS?

For this compound (molecular weight: 176.17 g/mol ), you should primarily look for the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 175.07 in negative ion mode. Analysis in positive ion mode is generally less sensitive for dicarboxylic acids unless derivatization is used.[2]

Q2: What are typical starting ESI source parameters for dicarboxylic acids like this compound?

While optimal parameters are instrument-dependent, the following table provides a good starting point for method development.[3]

Table 1: Recommended Starting ESI-MS/MS Parameters for this compound Detection

ParameterTypical RangePurpose
Ionization ModeNegative (ESI-)Promotes formation of [M-H]⁻ for acidic analytes.
Capillary Voltage-2.5 to -4.0 kVPotential applied to the ESI needle to generate charged droplets.
Cone/Orifice Voltage-20 to -50 VPotential that helps in ion sampling and desolvation; higher values can cause in-source fragmentation.
Nebulizer Gas Pressure20 - 60 psiAssists in the formation of a fine spray of droplets.
Drying Gas Temperature250 - 450 °CAids in the evaporation of solvent from the droplets.
Drying Gas Flow8 - 12 L/minWorks with temperature to facilitate desolvation.
Collision Energy (CE)10 - 30 eVEnergy used to fragment the precursor ion in the collision cell. This requires optimization for your specific instrument and target product ions.

Q3: What are the expected product ions for this compound in MS/MS?

Based on data for the structurally similar isomer, 2-isopropylmalic acid, after collision-induced dissociation (CID) of the precursor ion (m/z 175.07), you can expect to see characteristic neutral losses.[4] Common fragmentation pathways for dicarboxylic acids involve losses of water (H₂O) and carbon dioxide (CO₂).

Table 2: Potential Product Ions for this compound ([M-H]⁻ at m/z 175.07)

Product Ion (m/z)Proposed Neutral Loss
157.06H₂O (18.01 Da)
131.08CO₂ (43.99 Da)
113.07CO₂ + H₂O (62.00 Da)

Note: These are predicted values and should be confirmed experimentally.

Q4: My sample is in a complex matrix (e.g., plasma, urine). How can I mitigate ion suppression?

Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, thereby reducing the analyte's signal intensity.[5] To mitigate this:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like salts and lipids.

  • Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the bulk of the matrix components.

  • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering species to a level where they no longer suppress the analyte signal.

Q5: Should I consider chemical derivatization for this compound analysis?

Derivatization can be a powerful strategy if you are struggling with low sensitivity, poor chromatographic retention, or if you prefer to work in positive ESI mode.[6] Derivatizing the carboxylic acid groups can:

  • Increase Lipophilicity: This improves retention on reversed-phase columns.

  • Enhance Ionization Efficiency: By adding a readily protonated functional group, derivatization can significantly boost the signal in positive ion mode.

However, derivatization adds extra steps to the sample preparation process and requires careful optimization. It is typically considered when direct analysis does not provide the required sensitivity.[2]

Experimental Protocols

Protocol 1: Direct Infusion for MS/MS Parameter Optimization

This protocol is for optimizing the cone voltage and collision energy directly on the mass spectrometer.

  • Prepare a Standard Solution: Make a solution of this compound (e.g., 1 µg/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the Infusion: Infuse the standard solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize in MS1 Mode:

    • Set the instrument to negative ion mode and scan a mass range that includes m/z 175.07.

    • Adjust the capillary voltage, nebulizer pressure, and drying gas temperature and flow to maximize the signal intensity and stability for the [M-H]⁻ ion.

    • Vary the cone/orifice voltage (e.g., in 5 V increments) to find the value that gives the highest intensity for the precursor ion without significant in-source fragmentation.

  • Optimize in MS/MS Mode:

    • Select m/z 175.07 as the precursor ion for fragmentation.

    • Perform a collision energy ramp, acquiring MS/MS spectra at increasing collision energy values (e.g., from 5 eV to 40 eV in 2 eV increments).

    • Examine the resulting data to determine the collision energy that produces the most intense and stable signal for your desired product ions (e.g., m/z 157.06, 131.08).

References

Troubleshooting low signal intensity in isopropylmalonic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of isopropylmalonic acid, with a particular focus on resolving low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The two primary methods for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • GC-MS typically requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.[1][3] This process increases the volatility and thermal stability of the analyte.[1]

  • LC-MS/MS offers high sensitivity and specificity and can sometimes be performed with direct injection of the sample extract, although derivatization can also be used to enhance ionization and chromatographic retention.[1][4]

Q2: I am experiencing low signal intensity in my this compound analysis. What are the potential causes?

A2: Low signal intensity is a common issue that can arise from various factors throughout the analytical workflow.[5][6] These can be broadly categorized into issues related to sample preparation, chromatographic separation, and mass spectrometric detection.

For GC-MS, common causes include:

  • Incomplete derivatization: The chemical reaction to make this compound volatile may be inefficient.[7]

  • Analyte degradation: this compound might degrade during sample preparation or injection.

  • Adsorption: The analyte can adsorb to active sites in the GC inlet or column.[3]

For LC-MS/MS, common causes include:

  • Ion suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[5][8][9]

  • Poor ionization efficiency: The mobile phase pH and composition may not be optimal for ionizing this compound.[10][11][12]

  • Suboptimal chromatographic peak shape: Poor peak shape can lead to a lower signal-to-noise ratio.

  • Analyte degradation: Stability issues in the sample or during the analytical run can lead to signal loss.

Troubleshooting Guides

Issue 1: Low Signal Intensity in GC-MS Analysis

Question: My this compound peak is very small or undetectable after GC-MS analysis. How can I troubleshoot this?

Answer: A systematic approach to troubleshooting low signal in GC-MS involves evaluating the sample preparation, derivatization, and instrument parameters.

GCMS_Troubleshooting cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS Detector start Low Signal Detected check_extraction Verify Extraction Efficiency start->check_extraction check_derivatization Optimize Derivatization check_extraction->check_derivatization Extraction OK solution Signal Improved check_extraction->solution Optimize Protocol check_inlet Inspect GC Inlet check_derivatization->check_inlet Derivatization OK check_derivatization->solution Adjust Reaction Conditions check_column Evaluate Column Performance check_inlet->check_column Inlet OK check_inlet->solution Clean/Replace Liner check_tuning Confirm MS Tuning check_column->check_tuning Column OK check_column->solution Condition/Replace Column check_ions Verify Monitored Ions check_tuning->check_ions Tuning OK check_tuning->solution Re-tune MS check_ions->solution Ions Correct check_ions->solution Select Appropriate Ions

Caption: A structured workflow for diagnosing and resolving low signal intensity in the LC-MS/MS quantification of this compound.

Detailed Steps:

  • Improve Sample Cleanup:

    • Action: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like salts and phospholipids. [13][14] * Rationale: Ion suppression is a major cause of low signal in LC-MS and is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization. [8][9][15]

  • Optimize Sample Dilution:

    • Action: Analyze a dilution series of your sample extract.

    • Rationale: Sometimes, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression, leading to an overall increase in the analyte signal.

  • Enhance Chromatographic Separation:

    • Action: Modify the chromatographic gradient to better separate this compound from the region where ion suppression occurs (often early in the chromatogram). [9]Consider using a different column chemistry, such as HILIC for polar compounds. [16] * Rationale: If the analyte can be chromatographically resolved from the interfering species, ion suppression can be minimized.

  • Adjust Mobile Phase pH and Composition:

    • Action: Optimize the pH of the mobile phase. For organic acids like this compound, negative ion mode is typically used, and a slightly basic mobile phase can enhance deprotonation and signal intensity. However, the optimal pH can be compound-dependent and should be experimentally determined. [10][11][12] * Rationale: The pH of the mobile phase directly influences the ionization efficiency of the analyte in the electrospray source. [17]

  • Optimize Ion Source Parameters:

    • Action: Systematically optimize the ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature. [5] * Rationale: Each compound has optimal source conditions for efficient ionization and desolvation.

  • Investigate Adduct Formation:

    • Action: Check for the formation of different adducts of this compound (e.g., [M+Na-2H]-, [M+Cl]-). The most abundant ion may not be the deprotonated molecule [M-H]-.

    • Rationale: The signal might be distributed among several adduct ions. Monitoring the most abundant adduct will improve signal intensity. [18][19]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

This protocol outlines a general procedure for the analysis of organic acids in urine, which can be adapted for this compound.

  • Sample Preparation and Extraction:

    • To a 200 µL urine sample, add an internal standard. [20] * Perform an oximation step by adding methoxyamine hydrochloride and incubating at 60°C for 30 minutes to derivatize keto-acids. [20] * Acidify the sample to pH 1 with HCl.

    • Extract the organic acids with an organic solvent like ethyl acetate (repeat 2-3 times). [20][21] * Combine the organic extracts and evaporate to dryness under a stream of nitrogen. [21]

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as BSTFA with 1% TMCS in a solvent like pyridine. [2] * Incubate at 70-90°C for 15-30 minutes to form trimethylsilyl (TMS) derivatives. [7][20]

  • GC-MS Analysis:

    • GC Column: A non-polar column such as a DB-5ms or equivalent is commonly used.

    • Injection: Inject 1 µL of the derivatized sample.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 300°C.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify the derivatized this compound and in SIM mode for quantification, monitoring characteristic ions.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the direct analysis of organic acids in biological fluids.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 400 µL of a cold organic solvent such as acetonitrile or acetone containing an internal standard. [1] * Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. [1] * Transfer the supernatant to a new tube for analysis. The supernatant can be evaporated and reconstituted in the mobile phase or diluted directly.

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 column or a HILIC column can be used. [16] * Mobile Phase: A typical mobile phase for negative ion mode would be a gradient of water and acetonitrile with a modifier like ammonium acetate or ammonium formate to control the pH. [16] * Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Parent Ion: The deprotonated molecule [M-H]- of this compound or a common adduct.

      • Fragment Ions: Determine the most stable and abundant fragment ions through infusion of a standard.

Quantitative Data Summary

The following table provides hypothetical yet representative data for the quantification of a related dicarboxylic acid, methylmalonic acid (MMA), in human plasma, demonstrating typical concentration ranges and analytical performance. This can serve as a reference for what to expect in terms of concentration levels and required analytical sensitivity for this compound analysis.

AnalyteMatrixConcentration Range (µmol/L)MethodLimit of Quantification (LOQ) (µmol/L)Recovery (%)Inter-assay CV (%)
Methylmalonic AcidHuman Plasma0.05 - 0.30LC-MS/MS0.0990-93< 5
Methylmalonic AcidHuman Plasma0.13 - 2.02LC-MS/MSN/A95-973.8 - 8.5

Data adapted from published methods for methylmalonic acid.[16][22]

This technical support guide is intended to provide a starting point for troubleshooting low signal intensity in this compound quantification. Optimal conditions will vary depending on the specific sample matrix, instrumentation, and experimental goals.

References

Technical Support Center: Analysis of Isopropylmalonic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of isopropylmalonic acid in biological fluids.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase pH: this compound may exist in multiple ionic states. 3. Injection Solvent Mismatch: Sample is dissolved in a solvent stronger than the initial mobile phase.1. Column Flushing/Replacement: Flush the column with a strong solvent wash. If the problem persists, replace the column. 2. pH Adjustment: Adjust the mobile phase pH to ensure this compound is in a single, consistent ionic state (typically 2 pH units below its pKa for reversed-phase chromatography). 3. Solvent Matching: Reconstitute the final sample extract in a solvent that is the same or weaker than the initial mobile phase.[1]
Low Signal Intensity or Complete Signal Loss 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[2][3] 2. Inefficient Extraction: The chosen sample preparation method has low recovery for this compound. 3. Analyte Degradation: this compound may be unstable under the sample storage or preparation conditions.1. Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., switch from protein precipitation to SPE or LLE). 2. Optimize Chromatography: Modify the chromatographic gradient to separate this compound from the interfering matrix components.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[4] 4. Evaluate Extraction Recovery: Perform recovery experiments to determine the efficiency of your sample preparation method. 5. Assess Analyte Stability: Conduct stability tests at various temperatures and conditions to ensure sample integrity.
High Signal Intensity (Ion Enhancement) 1. Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound.[3] 2. Contamination: Contamination of the LC-MS system or reagents.1. Improve Sample Cleanup: As with ion suppression, a more effective sample preparation method can remove the enhancing compounds. 2. Use a SIL-IS: This will co-elute with the analyte and experience the same enhancement, thus correcting for the effect.[4] 3. System Cleaning: Thoroughly clean the ion source and run system blanks to identify and eliminate sources of contamination.[5]
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variability in manual sample processing steps. 2. Variable Matrix Effects: The extent of ion suppression or enhancement differs between samples.[6] 3. Instrument Instability: Fluctuations in LC pressure, temperature, or MS source conditions.1. Standardize Protocols: Ensure consistent execution of the sample preparation protocol. Consider automation if available. 2. Use a SIL-IS: A SIL-IS is crucial for correcting for inter-sample variations in matrix effects.[4] 3. System Suitability Tests: Run system suitability tests regularly to monitor instrument performance and ensure stability.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[2] Matrix effects occur when these other components co-elute with this compound from the chromatography column and interfere with its ionization in the mass spectrometer's ion source.[7] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement).[3] Both phenomena can lead to inaccurate and unreliable quantification of this compound.[7]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike analysis.[1][7] This involves comparing the peak area of this compound in a blank matrix sample that has been spiked with the analyte after the extraction process to the peak area of the analyte in a pure solvent at the same concentration. A significant difference between these two measurements indicates the presence of matrix effects.[1]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a version of this compound where some atoms (like hydrogen or carbon) have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium or carbon-13).[4] A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the unlabeled analyte.[4] This means it will behave the same way during sample preparation and chromatographic separation, and will experience the same degree of ion suppression or enhancement. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow and measuring the ratio of the analyte to the SIL-IS, you can accurately correct for both sample preparation losses and matrix effects.[4]

Q4: What are the most common sample preparation techniques for analyzing this compound in biological fluids?

A4: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample (typically plasma or serum) to precipitate proteins. While quick, it is the least clean method and may result in significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[8] By adjusting the pH, acidic compounds like this compound can be selectively extracted.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to bind and purify the analyte from the sample matrix.[9] It is generally considered to provide the cleanest extracts, thereby minimizing matrix effects.[9]

Q5: Should I use LC-MS or GC-MS for the analysis of this compound?

A5: Both LC-MS and GC-MS can be used. This compound is a polar, non-volatile compound, which makes it well-suited for LC-MS analysis without derivatization. For GC-MS analysis, a derivatization step is required to make the analyte volatile.[10] This adds an extra step to the sample preparation workflow. LC-MS is often preferred for its simpler sample preparation and high throughput.

Quantitative Data on Matrix Effects

Analyte ConcentrationAbsolute Matrix Effect (%)RSD (%)Extraction Recovery (%)RSD (%)
Low QC 131.511.6113.49.5
Medium QC 129.07.1103.94.9
High QC 120.69.4110.28.3
Data adapted from a study on isopimaric acid to demonstrate reporting format.[11]

Note: A matrix effect value >100% indicates ion enhancement, while a value <100% indicates ion suppression.

Experimental Protocols

The following are detailed, representative protocols for the extraction of this compound from plasma and urine. These should be optimized for your specific application and instrumentation.

Protocol 1: Protein Precipitation for this compound in Plasma

This is a rapid method suitable for initial screening.

  • Sample Aliquoting: In a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution to 100 µL of plasma or serum.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This method provides a cleaner extract, reducing matrix effects.

  • Sample Pre-treatment: To 100 µL of urine, add 10 µL of the SIL-IS working solution.

  • pH Adjustment: Acidify the sample to approximately pH 3 with formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by sequentially passing through 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering compounds.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Analyte/IS Ratio) peak_integration->quantification result Final Concentration quantification->result

Caption: A generalized workflow for the analysis of this compound in biological fluids.

Troubleshooting Logic for Low Signal Intensity

G cluster_is_low SIL-IS Signal Low cluster_is_ok SIL-IS Signal OK start Low or No Signal for This compound check_is Is the SIL-IS signal also low? start->check_is is_low YES check_is->is_low Yes is_ok NO check_is->is_ok No instrument_issue Potential Instrument Issue or Gross Sample Prep Error is_low->instrument_issue ion_suppression Likely Ion Suppression of Analyte is_ok->ion_suppression check_system Check MS Tuning & Sensitivity. Review Sample Prep Procedure. instrument_issue->check_system improve_cleanup Improve Sample Cleanup (e.g., SPE) ion_suppression->improve_cleanup optimize_lc Optimize LC Method to Separate from Interferences ion_suppression->optimize_lc

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

Improving the stability of isopropylmalonic acid in stored samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of isopropylmalonic acid in stored samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound samples.

Issue 1: Loss of this compound Concentration in Acidic Solutions

  • Symptom: You observe a decrease in the concentration of this compound over time when your samples are stored in acidic buffers (pH < 6).

  • Probable Cause: this compound, like other malonic acid derivatives, is susceptible to decarboxylation, a chemical reaction where a carboxyl group is removed, releasing carbon dioxide. This reaction is significantly accelerated in acidic conditions.

  • Solution:

    • pH Adjustment: Whenever possible, maintain the pH of your stock solutions and stored samples in the neutral to slightly alkaline range (pH 7.0-8.0). Use appropriate buffer systems to ensure pH stability.

    • Low Temperature Storage: Store acidic samples at reduced temperatures (2-8°C or frozen at -20°C or -80°C) to significantly slow down the rate of decarboxylation.

    • Minimize Storage Time: If samples must be kept in an acidic environment, analyze them as quickly as possible after preparation.

Issue 2: Degradation of this compound at Elevated Temperatures

  • Symptom: You notice a significant decrease in this compound concentration in samples that have been exposed to elevated temperatures (e.g., during sample processing or accidental exposure to heat).

  • Probable Cause: Heat is a major catalyst for the decarboxylation of malonic acids. The rate of degradation increases exponentially with temperature.

  • Solution:

    • Strict Temperature Control: Maintain all samples containing this compound at controlled, low temperatures throughout their lifecycle. Avoid repeated freeze-thaw cycles.

    • Thawing Protocol: When thawing frozen samples, do so at a controlled low temperature (e.g., in a refrigerator or on ice) rather than at room temperature or in a warm water bath.

Issue 3: Unexpected Peaks Appearing in Chromatographic Analysis

  • Symptom: When analyzing your stored samples by HPLC or other chromatographic techniques, you observe new peaks that were not present in freshly prepared samples.

  • Probable Cause: These new peaks are likely degradation products of this compound. The primary degradation product is expected to be 3-methylbutanoic acid, formed via decarboxylation. Other minor degradation products could arise from oxidative stress.

  • Solution:

    • Peak Identification: Use a stability-indicating analytical method, such as HPLC-MS, to identify the degradation products. Comparing the mass spectra of the new peaks with the expected degradation products can confirm their identity.

    • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed. This involves subjecting a sample of this compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is decarboxylation, where it loses a molecule of carbon dioxide to form 3-methylbutanoic acid. This process is accelerated by acidic conditions and elevated temperatures.

Q2: What are the optimal storage conditions for aqueous solutions of this compound?

A2: For optimal stability, aqueous solutions of this compound should be stored at a neutral to slightly alkaline pH (7.0-8.0) and at low temperatures (2-8°C for short-term storage, or frozen at -20°C or -80°C for long-term storage). It is also advisable to protect samples from light.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation during sample preparation, work with chilled solutions and on ice whenever possible. If acidic conditions are required for an experimental step, keep the exposure time as short as possible and maintain a low temperature.

Q4: Is this compound sensitive to oxidation?

A4: While decarboxylation is the main stability concern, like all organic molecules, this compound can be susceptible to oxidation, especially in the presence of strong oxidizing agents or exposure to air and light over extended periods. It is good practice to store solutions in tightly sealed containers, and for very sensitive applications, purging with an inert gas like nitrogen or argon can be considered.

Q5: How can I develop a stability-indicating method for this compound?

A5: A stability-indicating method can be developed using a forced degradation study. Expose this compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic stress) to generate degradation products. Then, use a chromatographic technique like HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector to separate the parent compound from all the generated degradation products. The method is considered stability-indicating if it can accurately quantify the parent compound in the presence of its degradation products.

Quantitative Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an estimated stability profile based on the known behavior of substituted malonic acids. This table is for illustrative purposes and should be confirmed by internal stability studies.

Storage ConditionTemperaturepHEstimated Degradation after 30 daysPrimary Degradation Product
Aqueous Solution25°C3.0> 20%3-Methylbutanoic Acid
Aqueous Solution25°C5.05-15%3-Methylbutanoic Acid
Aqueous Solution25°C7.0< 2%Not significant
Aqueous Solution4°C3.05-10%3-Methylbutanoic Acid
Aqueous Solution4°C7.0< 1%Not significant
Frozen-20°CAny< 1%Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Also, heat a 1 mg/mL solution of this compound in water at 80°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.

    • A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV/MS to identify and quantify any degradation products.

Protocol 2: HPLC-MS Method for the Analysis of this compound and Its Primary Degradation Product

This is a general starting point for an analytical method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detection at 210 nm.

    • Mass Spectrometry (ESI-negative mode) monitoring for the m/z of this compound ([M-H]⁻ = 145.05) and 3-methylbutanoic acid ([M-H]⁻ = 101.07).

Visualizations

degradation_pathway Isopropylmalonic_Acid This compound (C6H10O4) Transition_State Cyclic Transition State Isopropylmalonic_Acid->Transition_State Heat / H+ Products 3-Methylbutanoic Acid (C5H10O2) + Carbon Dioxide (CO2) Transition_State->Products Decarboxylation

Caption: Decarboxylation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation: - Identify Degradants - Quantify Degradation - Assess Stability Analysis->Data

Caption: Workflow for a forced degradation study.

Technical Support Center: Overcoming Poor Fragmentation of Isopropylmalate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of isopropylmalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor fragmentation of isopropylmalate.

Frequently Asked Questions (FAQs)

Q1: Why does isopropylmalate fragment poorly in mass spectrometry?

Poor fragmentation of isopropylmalate, a dicarboxylic hydroxy acid, can occur for several reasons:

  • Inherent Molecular Stability: The deprotonated molecule [M-H]⁻, commonly formed in electrospray ionization (ESI), can be relatively stable, requiring higher collision energy to induce fragmentation.

  • Facile Neutral Losses: Isopropylmalate can readily lose neutral molecules like water (H₂O) and carbon dioxide (CO₂), which are common fragmentation pathways for dicarboxylic and hydroxy acids.[1] These losses can sometimes dominate the spectrum, leaving little energy for fragmentation of the carbon skeleton, which is often more structurally informative.

  • Suboptimal Ionization and Fragmentation Conditions: The choice of ionization technique (e.g., ESI, APCI) and the parameters of the mass spectrometer (e.g., collision energy, collision gas) play a crucial role. If not optimized, these can lead to either insufficient fragmentation or excessive fragmentation into very small, uninformative ions.

Q2: What are the expected fragmentation patterns for isopropylmalate?

The fragmentation of isopropylmalate depends on the analytical method used (derivatized or underivatized) and the ionization/fragmentation technique.

  • Underivatized Isopropylmalate (ESI-MS/MS, Negative Ion Mode): As a dicarboxylic acid, the deprotonated molecule [M-H]⁻ is expected to undergo:

    • Loss of H₂O (18 Da): A common fragmentation pathway for hydroxy acids.

    • Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation for carboxylic acids.[1][2]

    • Combined loss of H₂O and CO₂ (62 Da).

    • Cleavage of the carbon-carbon bonds, although this may require higher collision energies.

  • Derivatized Isopropylmalate (GC-EI-MS): After derivatization, typically with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester, the fragmentation pattern will be characteristic of the TMS derivative. Common fragments include:

    • Loss of a methyl group (-CH₃, 15 Da) from a TMS group.

    • Ions corresponding to the TMS group itself or fragments thereof.

    • Cleavage of the carbon backbone of the derivatized isopropylmalate.[3][4][5]

Q3: What is derivatization and how can it help improve the fragmentation of isopropylmalate?

Derivatization is a chemical modification of a compound to enhance its analytical properties. For GC-MS analysis, polar and non-volatile compounds like isopropylmalate are often derivatized to increase their volatility and thermal stability. Silylation, the most common derivatization technique for organic acids, replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. This not only improves chromatographic separation but also often leads to more informative fragmentation patterns in electron ionization (EI), making structural confirmation easier.[3][4][5]

Troubleshooting Guides

Issue 1: Low intensity or absence of fragment ions for underivatized isopropylmalate in ESI-MS/MS.

Cause: Insufficient collision energy or inherent stability of the precursor ion.

Troubleshooting Steps:

  • Optimize Collision Energy: Gradually increase the collision energy (CID or HCD) in your MS/MS method. Perform a collision energy ramping experiment to find the optimal energy that produces a good balance of precursor ion depletion and fragment ion formation.

  • Select the Appropriate Precursor Ion: Ensure you are selecting the correct precursor ion for fragmentation (e.g., [M-H]⁻ in negative ion mode).

  • Consider In-Source Fragmentation: If your instrument allows, you can sometimes induce fragmentation in the ion source by increasing the cone voltage or capillary voltage. This can sometimes provide structural information but should be used with caution as it is less controlled than MS/MS fragmentation.

  • Switch Ionization Polarity: While negative ion mode is common for carboxylic acids, positive ion mode ([M+H]⁺ or adducts like [M+Na]⁺) might yield different and potentially more informative fragmentation patterns.

Issue 2: Dominance of neutral loss peaks (H₂O, CO₂) obscuring other fragments.

Cause: These are energetically favorable fragmentation pathways for this class of molecules.

Troubleshooting Steps:

  • Utilize Different Fragmentation Techniques:

    • Higher-Energy Collisional Dissociation (HCD): HCD, available on Orbitrap instruments, often produces a greater variety of fragments, including those from the carbon backbone, compared to Collision-Induced Dissociation (CID) in an ion trap.[6][7]

    • Tandem Mass Spectrometry (MSⁿ): If you have an ion trap instrument, you can perform further fragmentation (MS³) on the initial fragment ions (e.g., the ion resulting from water loss) to elicit more structural information.

  • Chemical Derivatization: As discussed in the FAQs, derivatization can significantly alter the fragmentation pathways, often leading to more structurally informative fragments.

Data Presentation

Table 1: Comparison of Fragmentation Techniques for Small Molecules

FeatureCollision-Induced Dissociation (CID) in Ion TrapHigher-Energy Collisional Dissociation (HCD) in Orbitrap
Energy Regime Low-energy, resonant excitationHigher-energy, non-resonant excitation
Fragmentation Products Often dominated by the most facile cleavages (e.g., neutral losses). May produce fewer fragment ions.[7][8]Tends to produce a richer fragmentation spectrum with more backbone cleavages and smaller fragment ions.[6][7]
Low m/z Cutoff Subject to a low mass cutoff (typically ~1/3 of the precursor m/z), meaning small fragments may not be detected.[6]No low mass cutoff, allowing for the detection of small, informative fragment ions.[6]
Best for Initial screening and when the primary fragments are sufficient for identification.Obtaining more detailed structural information and for compounds that are resistant to fragmentation.

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Derivatization of Isopropylmalate for GC-MS Analysis

This protocol is a general procedure for the derivatization of organic acids.

Materials:

  • Dried isopropylmalate sample

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the isopropylmalate sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS to the sample solution.

  • Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Steps cluster_analysis Analysis Dry_Sample Dried Isopropylmalate Sample Add_Pyridine Add Anhydrous Pyridine Dry_Sample->Add_Pyridine Dissolve Add_MSTFA Add MSTFA + 1% TMCS Add_Pyridine->Add_MSTFA Silylation Reagent Incubate Incubate at 60°C Add_MSTFA->Incubate Reaction GCMS_Analysis GC-MS Analysis Incubate->GCMS_Analysis Inject

Caption: Workflow for TMS derivatization of isopropylmalate for GC-MS analysis.

Troubleshooting_Logic Start Poor Fragmentation of Isopropylmalate Is_Derivatized Is the sample derivatized? Start->Is_Derivatized Optimize_GC_EI Optimize GC-EI-MS Parameters (e.g., ionization energy) Is_Derivatized->Optimize_GC_EI Yes Optimize_ESI_MSMS Optimize ESI-MS/MS Parameters Is_Derivatized->Optimize_ESI_MSMS No Solution Improved Fragmentation Optimize_GC_EI->Solution Consider_Derivatization Consider Derivatization (e.g., TMS) Consider_Derivatization->Solution Increase_CE Increase Collision Energy (CID/HCD) Optimize_ESI_MSMS->Increase_CE Use_HCD Use HCD if available Increase_CE->Use_HCD Perform_MSn Perform MSn (Ion Trap) Use_HCD->Perform_MSn Perform_MSn->Consider_Derivatization Perform_MSn->Solution

References

Technical Support Center: Refinement of Extraction Protocols to Minimize Isopropylmalonic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and extraction of isopropylmalonic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures. Our goal is to help you refine your extraction protocols to minimize degradation and ensure the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dicarboxylic acid with the IUPAC name 2-propan-2-ylpropanedioic acid. Like other malonic acid derivatives, it is susceptible to degradation, primarily through decarboxylation upon heating, which can lead to inaccurate quantification and compromised experimental results.[1][2][3] Maintaining its structural integrity during extraction and analysis is crucial for reliable data.

Q2: What are the primary pathways of this compound degradation during extraction?

The main degradation pathways for this compound are:

  • Thermal Decarboxylation: When heated, this compound can lose a carboxyl group as carbon dioxide (CO₂), forming 3-methylbutanoic acid. This is a common reaction for substituted malonic acids and is accelerated at elevated temperatures.[2][4]

  • Hydrolysis (under harsh conditions): While generally stable, extreme pH conditions (strong acids or bases) coupled with heat can potentially lead to hydrolysis, although decarboxylation is the more prominent degradation pathway for this class of compounds.

  • Oxidation: In the presence of strong oxidizing agents, degradation can occur. It is advisable to avoid these reagents during the extraction process.

Q3: What are the pKa values for this compound, and why are they important?

The reported pKa values for this compound are approximately pKₐ₁ = 2.94 and pKₐ₂ = 5.88. These values are critical for developing effective extraction protocols. To extract the acid into an organic solvent, the pH of the aqueous solution should be adjusted to at least two units below the pKₐ₁, ensuring the carboxylic acid groups are fully protonated and the molecule is less polar. Conversely, to retain the acid in the aqueous phase or for certain SPE applications, the pH should be adjusted to be above the pKₐ₂, where the molecule is in its deprotonated, more polar, anionic form.

Q4: What is the optimal storage condition for this compound?

For long-term stability, this compound should be stored in a dry, cool, and well-ventilated place. When in solution, it is advisable to store at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize potential degradation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptoms:

  • Low signal intensity or peak area in LC-MS or GC-MS analysis.

  • Inconsistent quantitative results between replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of Aqueous Phase For liquid-liquid extraction, ensure the pH of the aqueous sample is acidified to ~pH 1.0 (at least 2 pH units below pKₐ₁) before extraction with an organic solvent. This protonates the carboxylic acid groups, increasing partitioning into the organic phase.
Inappropriate Organic Solvent The choice of solvent is crucial. Solvents with higher polarity that can form hydrogen bonds, such as ethyl acetate or diethyl ether, are generally more effective for extracting carboxylic acids than non-polar solvents like hexane. Perform a small-scale solvent screening to determine the optimal solvent for your sample matrix.
Insufficient Mixing during Extraction Ensure thorough mixing of the aqueous and organic phases during liquid-liquid extraction to maximize the partitioning of the analyte. Use a vortex mixer or gentle, repeated inversions of the separatory funnel with proper venting.
Formation of Emulsions Emulsions can trap the analyte and lead to poor recovery. To break emulsions, you can add a small amount of brine (saturated NaCl solution), centrifuge the sample, or pass the mixture through a glass wool plug.
Analyte Adsorption to Surfaces This compound can adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect.
Incomplete Elution from SPE Sorbent If using Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to displace the analyte from the sorbent. For anion exchange SPE, this typically involves using a solvent that neutralizes the charge of the analyte or the sorbent.
Issue 2: Suspected Degradation of this compound

Symptoms:

  • Appearance of unexpected peaks in the chromatogram.

  • A decrease in the expected analyte concentration over time or with sample processing.

  • Poor reproducibility of results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Temperatures during Sample Processing Avoid high temperatures during extraction and solvent evaporation. Malonic acids are prone to thermal decarboxylation.[2][4] Use a gentle stream of nitrogen or a centrifugal evaporator at low temperatures (e.g., <40°C) to remove solvents.
Harsh pH Conditions While pH adjustment is necessary for extraction, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. Neutralize the sample as soon as possible after extraction if required for downstream analysis.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from oxidizing agents.
Instability of Derivatized Sample (for GC-MS) For GC-MS analysis, derivatization is often required. The stability of these derivatives can be limited. Analyze derivatized samples as soon as possible, and store them at low temperatures (e.g., 4°C) in the autosampler.[5]

Data Presentation

The following tables provide a general overview of the recovery of dicarboxylic acids using different extraction methods. Note that these are representative values, and the recovery of this compound should be empirically determined and optimized for your specific sample matrix and protocol.

Table 1: Expected Recovery of Dicarboxylic Acids with Different Solvents in Liquid-Liquid Extraction (LLE)

Organic SolventPolarity IndexExpected Recovery Range for Short-Chain Dicarboxylic Acids
Ethyl Acetate4.485-98%
Diethyl Ether2.880-95%
Methyl tert-butyl ether (MTBE)2.575-90%
Dichloromethane (DCM)3.160-85%
Hexane0.1<10%

Data is generalized from typical organic acid extraction principles. Optimal solvent and recovery should be experimentally verified.

Table 2: Expected Recovery of Dicarboxylic Acids using Solid-Phase Extraction (SPE)

SPE Sorbent TypeRetention MechanismTypical Elution SolventExpected Recovery Range
Weak Anion Exchange (WAX)Anion ExchangeAcidified organic solvent (e.g., 2% formic acid in methanol)90-105%[1]
Strong Anion Exchange (SAX)Anion ExchangeHigh salt or pH adjusted solvent85-100%
Reversed-Phase (C18)Hydrophobic InteractionMethanol or Acetonitrile70-95% (highly dependent on alkyl chain length)

Recovery is dependent on the specific dicarboxylic acid, sample matrix, and optimization of the SPE method.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from a Bacterial Culture Supernatant

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Acidification:

    • Take a known volume (e.g., 1 mL) of the filtered supernatant.

    • Add a suitable internal standard if quantitative analysis is required.

    • Acidify the supernatant to approximately pH 1.0 by adding a strong acid (e.g., 6M HCl) dropwise while vortexing. Check the pH with a calibrated pH meter or pH paper.

  • Extraction:

    • Add 3 volumes of ethyl acetate (e.g., 3 mL) to the acidified supernatant.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction (steps 3 and 4) two more times with fresh ethyl acetate, pooling the organic extracts.

  • Drying and Evaporation:

    • Dry the pooled organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Transfer the dried extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is adapted for dicarboxylic acids and should be optimized for this compound.[1]

  • Sample Pre-treatment:

    • To 200 µL of plasma or serum, add an internal standard.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.[1]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning (Weak Anion Exchange - WAX):

    • Place a WAX SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 drops per second).[1]

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.[1]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[1]

  • Elution:

    • Place a clean collection tube in the manifold.

    • Elute the this compound with 1 mL of 5% formic acid in methanol (this may need optimization).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for your LC-MS analysis or a derivatization solvent for GC-MS.

Visualizations

Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow LLE_Start Aqueous Sample LLE_Acidify Acidify to pH < pKa1 LLE_Start->LLE_Acidify LLE_Extract Extract with Organic Solvent (e.g., Ethyl Acetate) LLE_Acidify->LLE_Extract LLE_Separate Separate Phases LLE_Extract->LLE_Separate LLE_Collect Collect Organic Phase LLE_Separate->LLE_Collect LLE_Dry Dry & Evaporate Solvent LLE_Collect->LLE_Dry LLE_End Reconstitute for Analysis LLE_Dry->LLE_End

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow SPE_Start Biological Sample (e.g., Plasma) SPE_Pretreat Pre-treat Sample (Protein Precipitation) SPE_Start->SPE_Pretreat SPE_Condition Condition & Equilibrate SPE Cartridge SPE_Pretreat->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute SPE_Evaporate Evaporate Eluate SPE_Elute->SPE_Evaporate SPE_End Reconstitute for Analysis SPE_Evaporate->SPE_End

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Degradation cluster_Troubleshooting Troubleshooting this compound Degradation Degradation Degradation Observed High_Temp High Temperature? Degradation->High_Temp Harsh_pH Harsh pH? Degradation->Harsh_pH Oxidants Oxidizing Agents? Degradation->Oxidants Reduce_Temp Solution: Use low temperature evaporation (<40°C) High_Temp->Reduce_Temp Yes Neutralize Solution: Minimize exposure time to strong acids/bases Harsh_pH->Neutralize Yes Avoid_Oxidants Solution: Use high-purity, oxidant-free reagents Oxidants->Avoid_Oxidants Yes

Caption: Logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Isopropylmalate Synthase (IPMS) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropylmalate synthase (IPMS) enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the most common isopropylmalate synthase (IPMS) assay?

A1: The most widely used method for measuring IPMS activity is a colorimetric assay that detects the release of Coenzyme A (CoA) during the condensation reaction between acetyl-CoA and α-ketoisovalerate. The assay employs 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free sulfhydryl group of the released CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][2][3] The amount of TNB produced is directly proportional to the IPMS activity.

Q2: My IPMS activity is significantly lower than expected or absent. What are the potential causes?

A2: Several factors can lead to low or no enzymatic activity. Consider the following:

  • Feedback Inhibition: L-leucine, the end-product of the biosynthetic pathway, is a potent allosteric inhibitor of IPMS.[4][5][6] Check if your expression system or sample preparation method could result in contaminating L-leucine.

  • Missing Cations: IPMS activity is often dependent on specific divalent (e.g., Mg²⁺, Mn²⁺) and monovalent (e.g., K⁺) cations.[7][8] Ensure these are present at optimal concentrations in your reaction buffer.

  • Enzyme Instability: The enzyme can be unstable, and its stability can be affected by ligands. For instance, acetyl-CoA has been shown to accelerate the inactivation of purified yeast IPMS, while L-leucine can stabilize it.[7][9]

  • Sub-optimal pH: IPMS enzymes typically have a pH optimum in the range of 7.0 to 9.0.[10][11] Significant deviations from the optimal pH can drastically reduce activity.

  • Enzyme Degradation: Proteolytic degradation during purification or storage is a common issue. Ensure protease inhibitors are used during extraction and that the purified enzyme is stored under appropriate conditions.[7][9]

Q3: I am observing a very high background signal in my "no-enzyme" or "time-zero" controls. What is causing this?

A3: A high background signal in a DTNB-based assay is almost always caused by the presence of other thiol-containing compounds that react with DTNB. The most common culprits are:

  • Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol (BME), or other reducing agents are frequently added to buffers to protect enzymes from oxidation. These compounds will react readily with DTNB, producing a strong yellow color and masking the signal from CoA.[12] It is critical to remove these agents from the enzyme preparation before the assay (e.g., via dialysis or desalting columns).

  • Thiol-Containing Contaminants: Crude cell lysates may contain other small molecules with free sulfhydryl groups (like glutathione) that can contribute to the background signal.

Q4: How can I mitigate the effects of L-leucine feedback inhibition in my assay?

A4: To overcome feedback inhibition, you can:

  • Purify the Enzyme: Remove endogenous L-leucine from your enzyme preparation through purification methods like affinity chromatography or size-exclusion chromatography.[7]

  • Use Feedback-Resistant Mutants: If your goal is to study the enzyme's maximal catalytic potential or for metabolic engineering purposes, you can express a mutated version of IPMS that is less sensitive to leucine inhibition.[1][13]

  • Assay Diluted Samples: Diluting the enzyme sample may lower the concentration of contaminating leucine to a level that does not significantly inhibit the reaction.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format.

Problem / ObservationQuestion to AskPossible Cause & Solution
High Absorbance in Negative Controls Are there reducing agents (DTT, BME) in my enzyme buffer?Cause: Reducing agents react directly with DTNB.[12] Solution: Remove reducing agents via dialysis, buffer exchange, or a desalting column prior to the assay. Use an alternative assay method if removal is not feasible.
Low or No Activity in Purified Enzyme Is L-leucine present in my elution buffer or sample?Cause: L-leucine is a potent feedback inhibitor of IPMS.[4][6] Solution: Ensure all buffers are free of leucine. If leucine was used for elution during purification, it must be thoroughly removed.
Does my reaction buffer contain the necessary cations?Cause: IPMS requires specific monovalent (K⁺) and divalent (Mg²⁺, Mn²⁺) cations for activity.[7][8] Solution: Supplement the assay buffer with optimal concentrations of required cations (e.g., 20 µM KCl).
Is the pH of my assay buffer optimal?Cause: Enzyme activity is strongly pH-dependent, with an optimum typically between pH 7.0 and 9.0.[11] The DTNB reaction product is also unstable at low pH.[3][12] Solution: Verify the pH of your buffer. A common choice is Tris-HCl at pH 8.5.[1][2]
Assay Signal Drifts or is Unstable Is my enzyme preparation unstable?Cause: The enzyme may lose activity during the assay, a process sometimes accelerated by the substrate acetyl-CoA.[7] Solution: Perform assays on ice if possible, minimize pre-incubation times, and consider adding stabilizing agents (if known). Use fresh enzyme preparations.
Non-linear Reaction Progress Curve Is slow-onset inhibition occurring?Cause: Inhibition by L-leucine can be time-dependent, appearing as an initial burst of activity followed by a slower steady-state rate.[5] Solution: Analyze the initial velocity (the burst phase) for kinetic measurements or ensure the reaction reaches a steady state if measuring endpoint activity.
Quantitative Data Summary

The following tables summarize key quantitative parameters for IPMS assays. Note that exact values can vary significantly depending on the organism and experimental conditions.

Table 1: Kinetic Parameters for Isopropylmalate Synthase

ParameterOrganismValueReference
Kₘ (α-ketoisovalerate) Saccharomyces cerevisiae16 µM[7][9]
Kₘ (acetyl-CoA) Saccharomyces cerevisiae9 µM[7][9]
Kₘ (α-ketoisovalerate) Plant75 µM[10]
Kₘ (acetyl-CoA) Plant5 µM[10]

Table 2: L-Leucine Inhibition Constants (Kᵢ)

OrganismInhibition Constant (Apparent Kᵢ)Reference
Saccharomyces cerevisiae (long form)~0.1 mM[6]
Saccharomyces cerevisiae (short form)~0.4 mM[6]
Corynebacterium glutamicum (IC₅₀)0.4 mM[1]

Table 3: DTNB Assay Parameters

ParameterValueConditionReference
Wavelength (λₘₐₓ) 412 nm-[2]
Molar Extinction Coefficient (ε) 14,150 M⁻¹cm⁻¹pH 7.6 - 8.6[3]
13,600 M⁻¹cm⁻¹pH 8.0 (older value)[3]
Detailed Experimental Protocol: DTNB-Based Endpoint Assay

This protocol is adapted from methodologies described for bacterial IPMS and is a common starting point.[1][2] Optimization may be required for your specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM KCl, pH 8.5.

  • Substrate 1 (Acetyl-CoA): 10 mM stock solution in water. Store at -20°C.

  • Substrate 2 (α-ketoisovalerate): 50 mM stock solution in water. Store at -20°C.

  • DTNB Solution: 10 mM DTNB in Assay Buffer. Prepare fresh.

  • Stop Solution: Absolute Ethanol.

2. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube by combining:

    • 120 µL Assay Buffer

    • 4 µL of 10 mM Acetyl-CoA (final concentration: ~0.25 mM)

    • 4 µL of 50 mM α-ketoisovalerate (final concentration: ~1.3 mM)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • To initiate the reaction, add 32 µL of your enzyme solution (appropriately diluted in Assay Buffer). The final volume is 160 µL.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C. Ensure the reaction is in the linear range.

  • Stop the reaction by adding 800 µL of absolute ethanol.

  • Add 500 µL of 1 mM DTNB solution (diluted from the 10 mM stock).

  • Vortex briefly and incubate at room temperature for 5 minutes to allow for color development.

  • Centrifuge the tubes to pellet any precipitated protein.

  • Transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 412 nm.

3. Controls:

  • No-Enzyme Control: Replace the enzyme solution with an equal volume of Assay Buffer. This accounts for any non-enzymatic breakdown of substrates or background from contaminants.

  • No-Substrate Control: Prepare reactions lacking one of the substrates to check for any interfering enzymatic activities in your sample.

4. Calculation of Activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of CoA produced.

  • CoA Produced (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm))

  • Calculate the total moles of CoA produced and divide by the reaction time and amount of enzyme to determine the specific activity (e.g., in µmol/min/mg).

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to IPMS assays.

IPMS_Reaction_Pathway cluster_reactants Substrates cluster_products Products AcetylCoA Acetyl-CoA IPMS Isopropylmalate Synthase (IPMS) AcetylCoA->IPMS aKIV α-Ketoisovalerate aKIV->IPMS IPM α-Isopropylmalate IPMS->IPM CoA Coenzyme A (CoA-SH) IPMS->CoA Leucine L-Leucine (End Product) Leucine->IPMS Feedback Inhibition DTNB_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, Acetyl-CoA, α-KIV) B 2. Pre-incubate at 37°C A->B C 3. Initiate with Enzyme B->C D 4. Incubate (e.g., 5 min) C->D E 5. Stop Reaction (e.g., with Ethanol) D->E F 6. Add DTNB Reagent E->F G 7. Measure Absorbance at 412 nm F->G Troubleshooting_Tree Start Problem with IPMS Assay Q1 High background signal in no-enzyme control? Start->Q1 A1_Yes Check for reducing agents (DTT, BME) in buffer. Remove via dialysis/desalting. Q1->A1_Yes Yes Q2 Low or no activity? Q1->Q2 No A2_Yes Verify buffer pH (e.g., 8.5). Ensure required cations (K+, Mg2+) are present. Q2->A2_Yes Yes End Consult further literature or enzyme-specific data. Q2->End No, activity is OK Q3 Still low activity? A2_Yes->Q3 A3_Yes Suspect Leucine feedback inhibition. Purify enzyme further to remove endogenous leucine. Q3->A3_Yes Yes Q3->End No

References

Enhancing the resolution of 2- and 3-isopropylmalic acid in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 2-isopropylmalic acid (2-IPMA) and 3-isopropylmalic acid (3-IPMA) in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2-IPMA and 3-IPMA peaks are co-eluting or poorly resolved on a standard C18 column. What is the first step to improve separation?

A1: The first and most critical parameter to adjust is the mobile phase pH. 2- and 3-isopropylmalic acid are organic acids, and their ionization state, which is controlled by pH, significantly impacts their retention and selectivity on a reversed-phase column.[1][2][3] For acidic compounds, using a mobile phase pH that is approximately 1-2 pH units below their pKa will suppress ionization, making them less polar and increasing their retention and interaction with the C18 stationary phase.[3]

Q2: What is a recommended starting pH for the mobile phase?

A2: A good starting point is a mobile phase pH of around 3.5. A successful separation of 2- and 3-IPMA has been reported using a mobile phase consisting of a phosphate monobasic salt adjusted to a pH of 3.5 with methanol as the organic modifier.[1][4][5] It is crucial to use a buffer (e.g., phosphate, formate, or acetate) to maintain a stable pH throughout the analysis for reproducible results.[6][7]

Q3: I've adjusted the pH, but the resolution is still not optimal. What other mobile phase parameters can I change?

A3: After optimizing the pH, you can explore the following:

  • Organic Modifier: Switching the organic modifier can alter selectivity. The most common choices are acetonitrile and methanol. Methanol can enhance π-π interactions, which might be beneficial if you are using a column with phenyl functionalities.[8]

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a shallow gradient can often improve the separation of closely eluting peaks. A slow, shallow gradient around the elution point of the isomers can significantly enhance resolution.[9][10]

  • Buffer Concentration: While pH is the primary factor, buffer concentration can also have a subtle effect on the retention of charged analytes and should be kept consistent for reproducibility.[11][12][13]

Q4: Can changing the column improve the separation of these isomers?

A4: Yes, if optimizing the mobile phase on a C18 column is insufficient, changing the stationary phase chemistry is a powerful strategy. For separating isomers, columns that offer different selectivity mechanisms are recommended:

  • Phenyl-Hexyl Columns: These columns provide π-π interactions, which are beneficial for separating aromatic and unsaturated compounds, and can also offer unique selectivity for structurally similar organic acids.[14][15][16]

  • Embedded-Polar Group (e.g., Amide) Columns: These columns are designed to provide alternative selectivity, especially for polar and acidic compounds.

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be very effective for resolving positional isomers.

Q5: I am still struggling with resolution. Are there other HPLC techniques I can try?

A5: If conventional HPLC does not provide the desired resolution, consider transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provide significantly higher efficiency and resolving power. A perfect separation of 2- and 3-IPMA has been achieved using a UHPLC system with a C18 column (1.7 or 1.8 µm particle size).[1][4]

Data Presentation: Method Parameters and Troubleshooting Summary

The following tables summarize a successful experimental protocol for separating 2- and 3-IPMA and provide a guide to troubleshooting poor resolution.

Table 1: UHPLC Method Parameters for Successful Isomer Separation

Parameter Condition 1 Condition 2
Column Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1][5] Zorbax RRHD C18 (50 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A Phosphate monobasic salt in water, pH adjusted to 3.5[1][5] 0.1% Formic acid in water
Mobile Phase B Methanol[1][5] Acetonitrile
Elution Mode Gradient[1][5] Gradient
Flow Rate 0.5 mL/min[1][5] Not specified
Detection UV[1][5] or MS/MS[4][9] MS/MS[4]

| Resolution | Baseline separation reported[1][5] | "Perfectly separated"[4] |

Table 2: Troubleshooting Guide for Poor Resolution

Issue Parameter to Adjust Action Expected Outcome
Co-elution / Poor Resolution Mobile Phase pH Decrease pH to ~2.5-3.5 using a buffer (e.g., phosphate or formate). Increased retention and improved selectivity for acidic isomers.
Insufficient Separation Gradient Slope Decrease the ramp of the organic modifier during the elution of the isomers (shallowing the gradient). Increased separation between peaks.
Poor Selectivity Organic Modifier Change from acetonitrile to methanol, or vice-versa. Altered peak elution order and/or spacing.
Inadequate Resolution Column Chemistry Switch from a C18 to a Phenyl-Hexyl or PFP column. Different selectivity mechanism may resolve the isomers.

| Broad Peaks / Low Efficiency | Flow Rate / Column | Decrease flow rate. If using HPLC, switch to a UHPLC column with smaller particles (<2 µm). | Sharper peaks and higher resolving power. |

Experimental Protocols

Detailed Methodology for UHPLC Separation of 2- and 3-Isopropylmalic Acid

This protocol is based on a successfully reported method for the separation of 2- and 3-IPMA.[1][5]

  • System: A UHPLC system equipped with a binary pump, autosampler, column oven, and a UV or Mass Spectrometric detector.

  • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous solution of monobasic potassium phosphate (e.g., 20 mM). Adjust the pH to 3.5 using phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C (or as optimized).

    • Injection Volume: 1-5 µL (or as optimized).

    • Gradient Program: Develop a shallow gradient that allows for the separation of the isomers. An example could be starting at a low percentage of Mobile Phase B, holding for a short period, then slowly ramping up the percentage of B over several minutes.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or using a mass spectrometer for higher selectivity and sensitivity.

  • Sample Preparation: Dissolve standards and samples in the initial mobile phase composition to ensure good peak shape.

Visualizations

The following diagrams illustrate key workflows and relationships for troubleshooting and method development.

Troubleshooting_Workflow start Poor Resolution of 2- & 3-IPMA check_ph Is Mobile Phase pH Controlled and Optimized? (pH ~2.5-3.5) start->check_ph adjust_ph Adjust pH with Buffer (e.g., Phosphate, Formate) check_ph->adjust_ph No check_gradient Is Gradient Profile Optimized? check_ph->check_gradient Yes adjust_ph->check_ph adjust_gradient Implement Shallow Gradient Around Elution Time check_gradient->adjust_gradient No check_column Is a Standard C18 Column Being Used? check_gradient->check_column Yes end_good Resolution Achieved adjust_gradient->end_good change_column Switch to Alternative Selectivity (e.g., Phenyl-Hexyl, PFP) check_column->change_column Yes consider_uhplc Consider UHPLC for Higher Efficiency check_column->consider_uhplc No, already using alt. phase change_column->end_good end_bad Further Method Development Needed consider_uhplc->end_bad

Caption: A troubleshooting decision tree for resolving 2- and 3-isopropylmalic acid.

Method_Development_Pyramid level4 Tier 4: Advanced Techniques (UHPLC, smaller particles) level3 Tier 3: Column Selectivity (Phenyl-Hexyl, PFP) level2 Tier 2: Mobile Phase Composition (Organic Modifier, Gradient Slope) level1 Tier 1: Mobile Phase pH Control (Most Critical for Ionizable Acids)

Caption: Hierarchy of parameters for method development to separate acidic isomers.

References

Strategies to reduce ion suppression for accurate isopropylmalonic acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the accurate measurement of isopropylmalonic acid, with a primary focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the target analyte, in this case, this compound, is reduced due to the presence of other components in the sample matrix (e.g., plasma, urine).[1] These interfering components can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1]

Q2: What are the most common sources of ion suppression in biological samples?

A2: The most common sources of ion suppression in biological matrices like plasma and serum are phospholipids, salts, and endogenous metabolites that are present at high concentrations.[2] In urine, high salt content and abundant organic acids can also cause significant ion suppression.

Q3: What are the primary strategies to minimize ion suppression for this compound analysis?

A3: The primary strategies to combat ion suppression can be categorized into three main areas:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[2]

  • Optimized Chromatographic Separation: To resolve this compound from co-eluting interferences.

  • Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.

Q4: Is a stable isotope-labeled (SIL) internal standard necessary for accurate quantification?

A4: Yes, using a stable isotope-labeled internal standard, such as deuterium-labeled this compound, is highly recommended for the most accurate and precise quantification.[3] A SIL internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for reliable correction of matrix effects.[3]

Troubleshooting Guides

Issue 1: Poor sensitivity or no detectable peak for this compound.

This issue is often a direct result of significant ion suppression or inefficient sample preparation.

Possible Cause Troubleshooting Step Explanation
High Matrix Effects Improve sample clean-up.Implement a more rigorous sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[2]
Inefficient Ionization Optimize MS source parameters.Adjust spray voltage, gas flows, and temperatures. For acidic molecules like this compound, negative ion mode is typically more effective.
Poor Chromatography Modify chromatographic conditions.Change the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., ion-pair chromatography) to better separate this compound from the suppression zone.
Issue 2: High variability in replicate injections.

High variability is often caused by inconsistent sample preparation or fluctuating ion suppression.

Possible Cause Troubleshooting Step Explanation
Inconsistent Sample Preparation Standardize the sample preparation workflow.Ensure precise and consistent volumes are used for all reagents and that vortexing and centrifugation times are kept constant for all samples.
Lack of Appropriate Internal Standard Incorporate a stable isotope-labeled internal standard.A SIL internal standard is crucial for correcting for variations in sample preparation and injection volume, as well as fluctuating matrix effects.[3]
Carryover Optimize the wash solvent and injection sequence.Inject a blank sample after a high concentration standard or sample to ensure there is no carryover affecting the subsequent injection.

Data Presentation: Comparison of Analytical Strategies

The following tables summarize the pros and cons of different approaches for this compound analysis.

Table 1: Comparison of Sample Preparation Techniques

Technique Pros Cons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less effective at removing salts and phospholipids, which can lead to significant ion suppression.[2]
Liquid-Liquid Extraction (LLE) More effective at removing salts and highly polar interferences. Can provide a cleaner extract than PPT.[3]Can be more time-consuming and may have lower recovery for very polar analytes.
Solid-Phase Extraction (SPE) Highly selective and can provide the cleanest extracts, significantly reducing ion suppression.More complex method development and can be more expensive.

Table 2: Comparison of Chromatographic Strategies

Technique Pros Cons
Reversed-Phase Chromatography Widely available columns and straightforward mobile phases (e.g., water/acetonitrile with formic acid).Poor retention for polar analytes like this compound.
Ion-Pair Chromatography Significantly improves retention of polar, ionic compounds on reversed-phase columns.[1][4]Ion-pairing reagents can cause ion suppression themselves and may contaminate the LC-MS system.[1]
Ion-Exclusion Chromatography Excellent selectivity for the separation of weak acids like organic acids.Often requires specialized columns and mobile phases that may not be directly compatible with ESI-MS.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

This protocol is a quick and simple method for sample preparation but may require further optimization of chromatographic conditions to manage ion suppression.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine or Plasma/Serum

This protocol provides a cleaner sample extract compared to protein precipitation.

  • Aliquoting: In a glass tube, add 200 µL of the biological sample (urine or plasma).

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard solution.

  • Acidification: Add a small volume of acid (e.g., 10 µL of 1M HCl) to acidify the sample to a pH < 3.

  • Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (Plasma, Urine) add_is Add SIL Internal Standard sample->add_is extraction Extraction (PPT or LLE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (Ion-Pair or RP) reconstitute->lc_separation ms_detection MS Detection (Negative Ion Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Recommended experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Signal or High Variability? check_is Using SIL Internal Standard? start->check_is implement_is Implement SIL IS check_is->implement_is No check_sample_prep Review Sample Preparation check_is->check_sample_prep Yes improve_cleanup Improve Sample Cleanup (e.g., LLE or SPE) check_sample_prep->improve_cleanup check_chromatography Optimize Chromatography improve_cleanup->check_chromatography check_ms Optimize MS Parameters check_chromatography->check_ms

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Isopropylmalonic Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Isopropylmalonic acid, an intermediate in leucine metabolism, is a potential biomarker for certain metabolic disorders. This guide provides a comprehensive comparison of a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma against alternative analytical techniques. The performance data and experimental protocols presented herein are based on established methodologies for similar organic acids, providing a robust framework for laboratory application.

Method Performance Comparison

The choice of analytical methodology is critical for achieving the desired sensitivity, specificity, and throughput. While various techniques can be employed for the quantification of organic acids, LC-MS/MS is widely regarded as the gold standard due to its superior performance characteristics.[1]

ParameterLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV or other detectors
Linearity (r²) > 0.99> 0.99Variable, often > 0.98
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range[1]ng/mL rangeµg/mL to high ng/mL range
Accuracy (% Recovery) Typically 85-115%Typically 80-120%Can be variable, often 70-130%
Precision (% CV) < 15% (often < 10%)[2]< 20%< 20%
Specificity High, due to MRM transitionsHigh, based on mass spectraLower, susceptible to interferences[3][4]
Throughput High, with run times often under 10 minutes[4][5]Lower, due to lengthy derivatization and run timesModerate
Sample Preparation Relatively simple (e.g., protein precipitation)More complex, requires derivatizationCan be simple to complex depending on the matrix

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible and reliable results. Below are representative methodologies for the LC-MS/MS method and a common alternative.

Representative LC-MS/MS Method Protocol

This protocol is adapted from validated methods for similar organic acids, such as methylmalonic acid.[5][6][7][8]

1. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Separation

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[11]

3. Mass Spectrometric Detection

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.

Alternative Method: GC-MS Protocol

Gas chromatography-mass spectrometry is a viable alternative, though it typically requires more extensive sample preparation.

1. Sample Preparation: Derivatization

  • Perform a protein precipitation step as described for the LC-MS/MS method.

  • The dried supernatant must then be derivatized to increase the volatility of the organic acid. This is often achieved by silylation (e.g., using BSTFA with 1% TMCS).

  • The derivatization reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a set period.

2. GC Separation

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the analytes.

3. Mass Spectrometric Detection

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring: Selected Ion Monitoring (SIM) or full scan mode.

Visualizing the Workflow

To better illustrate the key stages of the representative LC-MS/MS method, the following workflow diagram is provided.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Signaling Pathway and Logical Relationships

The analytical process can also be viewed as a logical progression from sample to result, with each step influencing the next.

Logical_Flow Sample Biological Sample (Plasma) Extraction Analyte Extraction & Protein Removal Sample->Extraction Separation Chromatographic Separation Extraction->Separation Ionization Ionization (ESI-) Separation->Ionization MassAnalysis1 Precursor Ion Selection (Q1) Ionization->MassAnalysis1 Fragmentation Collision-Induced Dissociation (Q2) MassAnalysis1->Fragmentation MassAnalysis2 Product Ion Selection (Q3) Fragmentation->MassAnalysis2 Detection Detection & Signal Generation MassAnalysis2->Detection Data Data Acquisition & Quantification Detection->Data Result Final Concentration Data->Result

Caption: Logical relationship of steps in the LC-MS/MS quantification of a small molecule from a biological matrix.

References

Comparative Analysis of Isopropylmalonic Acid Levels in Different Yeast Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic nuances of different yeast strains is critical for applications ranging from optimizing industrial fermentations to elucidating fundamental biological pathways. This guide provides a comparative analysis of α-isopropylmalonic acid (α-IPM), a key intermediate in leucine biosynthesis, across various Saccharomyces cerevisiae strains. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the genetic regulation of this metabolic pathway.

Introduction to α-Isopropylmalonic Acid in Yeast

α-Isopropylmalonic acid, also known as 2-isopropylmalate, is a crucial metabolite in the leucine biosynthesis pathway in the budding yeast Saccharomyces cerevisiae. The synthesis of α-IPM from α-ketoisovalerate and acetyl-CoA is the first committed step in this pathway and is catalyzed by the enzyme α-isopropylmalate synthase. In S. cerevisiae, this enzyme is encoded by two paralogous genes, LEU4 and LEU9. The majority of this synthesis occurs in the mitochondria, with the resulting α-IPM being transported to the cytosol for subsequent conversion steps. The levels of α-IPM are indicative of the flux through the leucine biosynthetic pathway and can be influenced by the genetic background of the yeast strain.

Comparative Analysis of α-Isopropylmalonic Acid Levels

While direct quantitative comparisons of intracellular α-isopropylmalonic acid concentrations across a wide variety of yeast strains are not extensively documented in a single study, a comparative analysis can be constructed based on the known functions of the LEU4 and LEU9 genes. The protein encoded by LEU4 is considered the major isozyme, contributing to approximately 80-85% of the total α-isopropylmalate synthase activity in wild-type cells.[1] This suggests a significant difference in α-IPM levels between wild-type strains and those with deletions in these genes.

One study investigated the secretion of 2-isopropylmalic acid (an alternative name for α-isopropylmalonic acid) in wild-type, Δleu4, and Δleu9 mutant strains of S. cerevisiae.[2] This indicates that α-IPM is an extracellular metabolite whose concentration can be measured in the culture medium. The study implied that the secretion of a sufficient level of 2-iPMA was necessary to enhance aluminum tolerance, and this was dependent on the presence of functional LEU4 and LEU9 genes.[2]

Based on the relative contributions of the Leu4 and Leu9 isoenzymes, a qualitative and semi-quantitative comparison can be inferred:

Yeast StrainGenotypeExpected Relative α-IPM LevelRationale
Wild-Type (S. cerevisiae)LEU4, LEU9HighBoth genes encoding α-isopropylmalate synthase are functional.
Δleu4 MutantΔleu4, LEU9LowThe major isoenzyme for α-IPM synthesis is absent, leading to a significant reduction in overall enzyme activity.[1]
Δleu9 MutantLEU4, Δleu9Moderately HighThe minor isoenzyme is absent, but the major isoenzyme encoded by LEU4 remains functional, likely resulting in only a small to moderate decrease in α-IPM levels compared to wild-type.

This table is based on the known functional roles of the LEU4 and LEU9 genes and qualitative experimental observations. Specific concentrations will vary depending on culture conditions.

Experimental Protocols

To facilitate further research and validation of the comparative levels of α-isopropylmalonic acid, detailed experimental protocols for its extraction and quantification are provided below. These protocols are synthesized from established methods for organic acid analysis in yeast.

Yeast Cultivation and Sample Collection
  • Yeast Strains: Saccharomyces cerevisiae wild-type (e.g., BY4741), Δleu4 mutant, and Δleu9 mutant strains.

  • Media: A defined minimal medium (e.g., Yeast Nitrogen Base without amino acids) with a specified carbon source (e.g., 2% glucose) should be used to allow for the controlled study of the leucine biosynthesis pathway.

  • Cultivation: Grow yeast cultures at 30°C with shaking (e.g., 200 rpm) to mid-exponential phase (OD600 of ~0.8-1.0).

  • Sample Collection:

    • For Intracellular Metabolites: Rapidly harvest a defined number of cells (e.g., equivalent to 10 OD600 units) by centrifugation at 4°C. Immediately quench metabolic activity by washing the cell pellet with a cold, non-buffered solution (e.g., cold saline or water).

    • For Extracellular Metabolites: Collect the culture supernatant by centrifuging the yeast culture to pellet the cells. The supernatant can be stored at -80°C until analysis.

Metabolite Extraction

a) Intracellular Metabolite Extraction (Cold Methanol Extraction)

  • To the washed cell pellet from step 1, add 1 mL of pre-chilled (-20°C) 75% methanol.

  • Resuspend the cells thoroughly by vortexing.

  • Incubate at -20°C for at least 1 hour to ensure cell lysis and protein precipitation.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new microfuge tube.

  • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., 100 µL of 5% methanol in water) for analysis.

b) Extracellular Metabolite Preparation

  • Thaw the collected supernatant (from step 1).

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

  • The filtered supernatant can be directly analyzed or may require a solid-phase extraction (SPE) clean-up step if the matrix is complex, although for defined minimal media, this is often not necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for organic acid analysis. Method optimization for α-isopropylmalonic acid may be required.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for organic acid analysis.

  • Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 50 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) is often effective.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Standard Curve: Prepare a standard curve using a pure standard of α-isopropylmalonic acid at a range of known concentrations.

  • Quantification: Inject the prepared yeast extracts and standards onto the HPLC system. Identify the α-isopropylmalonic acid peak based on its retention time compared to the standard. Quantify the amount of α-isopropylmalonic acid in the samples by comparing the peak area to the standard curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, LC-MS is the preferred method.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar metabolites like organic acids.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted with acetic acid).

  • Mass Spectrometry Detection:

    • Mode: Negative ion electrospray ionization (ESI-).

    • Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for α-isopropylmalonic acid is [M-H]⁻ with an m/z of 175.1. A characteristic fragment ion for MS/MS would need to be determined by infusion of a pure standard.

  • Quantification: Similar to HPLC, quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from a pure α-isopropylmalonic acid standard. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in this analysis, the following diagrams are provided in the DOT language for Graphviz.

Leucine_Biosynthesis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate Pyruvate AKIV α-Ketoisovalerate Pyruvate->AKIV ... IPMS α-IPM Synthase (Leu4p, Leu9p) AKIV->IPMS AcetylCoA Acetyl-CoA AcetylCoA->IPMS aIPM_mito α-Isopropylmalate IPMS->aIPM_mito aIPM_cyto α-Isopropylmalate aIPM_mito->aIPM_cyto Transport bIPM β-Isopropylmalate aIPM_cyto->bIPM Leu1p aKIC α-Ketoisocaproate bIPM->aKIC Leu2p Leucine Leucine aKIC->Leucine ...

Caption: Leucine biosynthesis pathway in S. cerevisiae.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Yeast_Culture Yeast Culture (Wild-Type, Δleu4, Δleu9) Harvesting Cell Harvesting & Metabolic Quenching Yeast_Culture->Harvesting Extraction Metabolite Extraction (Intracellular/Extracellular) Harvesting->Extraction LC_MS LC-MS or HPLC Analysis Extraction->LC_MS Sample Injection Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Comparison Comparison Data_Analysis->Comparison Comparative Analysis

References

Cross-validation of HPLC and GC-MS methods for organic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organic acids is crucial for metabolic studies, disease diagnosis, and quality control in various industries. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in method selection and cross-validation.

The choice between HPLC and GC-MS for organic acid analysis hinges on the physicochemical properties of the analytes, primarily their volatility and thermal stability.[1] HPLC is well-suited for non-volatile and thermally labile compounds, often allowing for direct analysis.[1] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds.[1] For the majority of organic acids, which are non-volatile, a derivatization step to increase their volatility is mandatory for GC-MS analysis.[1]

Methodology Comparison

A key distinction in the workflow for analyzing organic acids by HPLC and GC-MS lies in the sample preparation. HPLC methods often involve simple dilution and filtration, especially for aqueous samples.[1][2][3] GC-MS, on the other hand, requires a more involved sample preparation process that includes extraction and derivatization.[2][3][4][5] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique to make organic acids amenable to GC analysis.[6][7][8]

The following DOT script visualizes the distinct workflows for HPLC and GC-MS analysis of organic acids.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample hplc_prep Filtration / Dilution hplc_sample->hplc_prep hplc_analysis HPLC-UV/MS Analysis hplc_prep->hplc_analysis hplc_data Data Analysis hplc_analysis->hplc_data gcms_sample Sample gcms_extraction Extraction gcms_sample->gcms_extraction gcms_derivatization Derivatization gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Analysis gcms_analysis->gcms_data

Fig. 1: Comparative experimental workflows for HPLC and GC-MS analysis of organic acids.

Performance Characteristics: A Tabular Comparison

The selection of an analytical method is often driven by its performance characteristics. The following tables summarize key validation parameters for HPLC and GC-MS methods for the analysis of various organic acids, compiled from multiple studies.

Table 1: HPLC Method Validation Parameters for Organic Acid Analysis

Organic AcidLinearity (r²)LOD (mg/L)LOQ (mg/L)Accuracy (% Recovery)Precision (%RSD)Reference
Tartaric Acid>0.9990.250.8498.3 - 103< 2[9][10][11]
Malic Acid>0.9990.311.0398.3 - 103< 2[9][10][11]
Lactic Acid>0.9990.280.9498.3 - 103< 2[9][10][11]
Acetic Acid>0.999---< 2[12]
Citric Acid>0.9990.451.5198.3 - 103< 2[9][10][11][12]
Succinic Acid>0.9990.371.2398.3 - 103< 2[9][10][11]
Fumaric Acid>0.99---< 2[12]
Shikimic Acid>0.9990.150.5198.3 - 103< 2[9][10][11]

Table 2: GC-MS Method Validation Parameters for Organic Acid Analysis

Organic AcidLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Aliphatic Acids0.9874–0.99943 - 272-100 - 111< 15[8]
Aromatic Acids0.9874–0.99943 - 272-100 - 111< 15[8]
General Organic Acids>0.99---< 15[13]

Note: Direct comparative data for all organic acids across both methods is limited in single studies. The data presented is a consolidation from various sources.

The following DOT script illustrates the fundamental principles of separation and detection in HPLC and GC-MS.

analytical_principles cluster_hplc_principle HPLC Principle cluster_gcms_principle GC-MS Principle hplc_mobile Mobile Phase (Liquid) hplc_column Stationary Phase (Column) hplc_mobile->hplc_column hplc_separation Separation based on Polarity hplc_column->hplc_separation hplc_detector Detector (UV/MS) hplc_separation->hplc_detector gcms_carrier Carrier Gas (Inert) gcms_column Stationary Phase (Column) gcms_carrier->gcms_column gcms_separation Separation based on Volatility gcms_column->gcms_separation gcms_detector Detector (MS) gcms_separation->gcms_detector

Fig. 2: Fundamental principles of separation and detection in HPLC and GC-MS.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of organic acids using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of organic acids in aqueous samples.[1]

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10][11][13]

    • Mobile Phase: Isocratic elution with an aqueous solution of a dilute acid, such as 5 mM H₃PO₄ with pH adjusted to 2.1.[9][10][11]

    • Flow Rate: 0.6 - 1.0 mL/min.[9][10][11][13][14]

    • Column Temperature: Ambient to 65°C, depending on the specific separation requirements.[1][14]

    • Detection Wavelength: 210 nm.[2][3][4][9][10][11]

    • Injection Volume: 10 - 20 µL.[1][13][14]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve reference standards of organic acids in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

    • Sample Solution: Filter the sample through a 0.45 µm membrane filter prior to injection.[14] For complex matrices like wine, solid-phase extraction (SPE) with C18 cartridges may be necessary.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of organic acids following derivatization.

  • Instrumentation: GC-MS system with a capillary column, autosampler, and a mass selective detector.

  • Sample Preparation and Derivatization:

    • Extraction: For biological samples like urine, a liquid-liquid extraction with a solvent such as ethyl acetate is performed after acidification.[7][15]

    • Derivatization: The dried extract is derivatized to form volatile esters, commonly trimethylsilyl (TMS) derivatives.[7] This is achieved by adding a silylating reagent like a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), and heating the mixture (e.g., at 60-70°C for 30-60 minutes).[6][8][15]

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[6][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

    • Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-320°C) at a rate of 3-20°C/min, and hold for a few minutes.[6][8][13][15]

    • Injector Temperature: 250 - 280°C.[13][15]

    • Injection Mode: Splitless or split.[13][15]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Scan Mode: Full scan mode, typically scanning from m/z 50 to 550.[16]

    • Ion Source Temperature: 200 - 230°C.[8][15]

    • Transfer Line Temperature: 270 - 280°C.[8][15]

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of organic acids. The choice between them is dictated by the specific analytical needs. HPLC is often simpler, faster, and more suitable for non-volatile and thermally sensitive organic acids, requiring minimal sample preparation.[2][3][4] GC-MS, while requiring a more laborious derivatization step for non-volatile organic acids, can offer high sensitivity and selectivity, especially for complex matrices.[16] For comprehensive and confident organic acid profiling, cross-validation of results between both techniques is highly recommended.

References

Isopropylmalonic Acid vs. α-Ketoisocaproate: A Comparative Guide to Markers of Leucine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isopropylmalonic acid and α-ketoisocaproate (α-KIC) as potential markers for leucine metabolism. The following sections detail their roles in metabolic pathways, present quantitative data, and outline experimental protocols for their measurement, offering an objective assessment of their utility in research and clinical settings.

Introduction

Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and energy metabolism.[1] Its catabolism is a vital process, and monitoring its rate and potential dysregulation is crucial in various physiological and pathological states, including metabolic disorders like insulin resistance and maple syrup urine disease (MSUD).[1][2] Accurate biomarkers are essential for studying these processes. This guide evaluates two such potential markers: α-ketoisocaproate, the direct keto-acid of leucine, and this compound, a dicarboxylic acid with a less defined role in human leucine metabolism.

Metabolic Pathways

α-Ketoisocaproate (α-KIC) is the initial and obligatory metabolite in the leucine catabolism pathway. In extrahepatic tissues, particularly skeletal muscle, leucine undergoes reversible transamination catalyzed by branched-chain amino acid aminotransferase (BCAT) to form α-KIC.[3][4] α-KIC is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in leucine catabolism.[3] Due to this direct relationship, plasma α-KIC levels are strongly correlated with intracellular leucine concentrations and its metabolic flux.[5][6]

This compound , specifically 2-isopropylmalic acid, is an intermediate in the biosynthesis of leucine, a pathway active in bacteria, yeast, and plants.[7][8][9] This pathway is not present in humans, as leucine is an essential amino acid that must be obtained from the diet. While 2-isopropylmalic acid is detected in human urine, its origin is likely from dietary sources or gut microbiota metabolism rather than endogenous human leucine catabolism.[10] There is currently no established direct metabolic link between this compound and human leucine breakdown.

Signaling Pathway Diagrams

Leucine_Metabolism cluster_human_catabolism Human Leucine Catabolism cluster_biosynthesis Leucine Biosynthesis (Non-human) Leucine Leucine alpha_KIC α-Ketoisocaproate (α-KIC) Leucine->alpha_KIC BCAT (reversible) Protein_Synthesis Protein Synthesis Leucine->Protein_Synthesis Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH (irreversible) Leucine_Biosynthesis Leucine Biosynthesis (in bacteria, plants, yeast) alpha_KIC->Leucine_Biosynthesis Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate alpha_Ketoisovalerate α-Ketoisovalerate two_IPM 2-Isopropylmalic Acid alpha_Ketoisovalerate->two_IPM 2-isopropylmalate synthase three_IPM 3-Isopropylmalic Acid two_IPM->three_IPM isopropylmalate isomerase three_IPM->alpha_KIC

Quantitative Data Comparison

The available quantitative data underscores the established role of α-KIC as a direct and reliable marker of leucine metabolism, while such data for this compound in this context is absent from the scientific literature.

Parameterα-Ketoisocaproate (α-KIC)This compoundReferences
Typical Plasma Concentration (Fasting) ~30-60 µmol/L in healthy adults. Can be significantly elevated in MSUD.Not typically measured in plasma as a marker of human metabolism. Detected in urine.[11]
Correlation with Leucine Levels Strong positive correlation with plasma leucine concentrations.No established correlation with human leucine catabolism.[5][6]
Response to Leucine Load Plasma levels rapidly increase following leucine administration.No documented response to leucine administration in humans.[12]
Utility in Tracer Studies Extensively used as a surrogate for intracellular leucine enrichment in stable isotope tracer studies to measure protein synthesis and breakdown.Not used in human leucine metabolism tracer studies.[5][6]
Clinical Significance Elevated levels are a key diagnostic marker for Maple Syrup Urine Disease (MSUD). Emerging evidence links elevated levels to insulin resistance.Elevated levels in urine are not currently linked to specific disorders of human leucine metabolism.[2][13]

Experimental Protocols

Measurement of α-Ketoisocaproate in Plasma by HPLC

This protocol provides a general framework for the determination of α-KIC in plasma samples using High-Performance Liquid Chromatography (HPLC) following derivatization.

1. Sample Preparation:

  • Collect whole blood in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
  • Store plasma at -80°C until analysis.
  • For analysis, deproteinize plasma samples by adding a 4-fold excess of cold methanol.
  • Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

2. Derivatization:

  • Reconstitute the dried extract in a solution of o-phenylenediamine (OPD) in acidic conditions to form a stable, fluorescent quinoxalinol derivative.
  • Incubate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the quinoxalinol derivative.
  • Quantification: Use a standard curve prepared with known concentrations of α-KIC subjected to the same derivatization procedure.

Measurement of this compound in Urine by GC-MS

This protocol outlines a general method for the analysis of organic acids, including this compound, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled organic acid not present in the sample).
  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.
  • Evaporate the organic layer to dryness under nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to create volatile trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: A programmed temperature ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 300°C).
  • Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
  • Identification and Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the internal standard method.

Experimental Workflow Diagram

Experimental_Workflow cluster_alpha_KIC α-KIC Analysis (Plasma) cluster_IPMA This compound Analysis (Urine) Plasma_Sample Plasma Sample Deproteinization Deproteinization (Methanol) Plasma_Sample->Deproteinization Derivatization_KIC Derivatization (e.g., OPD) Deproteinization->Derivatization_KIC HPLC_Analysis HPLC-Fluorescence Analysis Derivatization_KIC->HPLC_Analysis Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization_IPMA Derivatization (e.g., BSTFA) Extraction->Derivatization_IPMA GCMS_Analysis GC-MS Analysis Derivatization_IPMA->GCMS_Analysis

Conclusion

Based on current scientific evidence, α-ketoisocaproate is a direct, reliable, and well-established biomarker for human leucine metabolism . Its concentration in plasma directly reflects the initial, rate-limiting steps of leucine catabolism and is invaluable for both clinical diagnostics and metabolic research.

In contrast, This compound is not a recognized marker of human leucine catabolism . Its presence in biological fluids is likely due to exogenous sources or the metabolic activity of gut microbiota, as it is an intermediate in the leucine biosynthesis pathway, which is absent in humans. Researchers investigating human leucine metabolism should, therefore, focus on α-KIC as the primary small molecule biomarker. Future studies on this compound could explore its origins and potential as a marker for gut microbiome activity or dietary intake, but its utility as a direct indicator of endogenous leucine breakdown is not supported by current data.

References

A Comparative Analysis of Isopropylmalate Synthase Activity: Wild-Type vs. Mutant Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isopropylmalate synthase (IPMS) activity in wild-type organisms and their mutant counterparts. The data presented is compiled from various studies, offering insights into the kinetic properties and regulatory mechanisms of this key enzyme in the leucine biosynthetic pathway. Understanding the alterations in IPMS activity due to mutations is crucial for applications in metabolic engineering, herbicide development, and as a potential target for novel antimicrobial agents.

Quantitative Comparison of IPMS Activity

The following table summarizes the key kinetic parameters of wild-type and mutant isopropylmalate synthase from various organisms. The data highlights how specific mutations can impact substrate affinity, catalytic efficiency, and feedback inhibition by L-leucine.

OrganismEnzyme VariantSpecific Activity (U/mg)Km (acetyl-CoA) (µM)Km (α-ketoisovalerate) (µM)Inhibition by L-leucineReference
Corynebacterium glutamicumWild-TypeNot specified, but similar to variantNot significantly different from variantNot significantly different from variant58.7% inhibition by 0.5 mM L-leucine[1]
Gly92Asp, Ile162Val, Arg494His, Gly526AspNo significant change from wild-typeNot significantly different from wild-typeNot significantly different from wild-type96% activity retained with 0.5 mM L-leucine; >50% activity retained with 20 mM L-leucine[1]
Mycobacterium tuberculosisWild-Type---Exhibits slow-onset inhibition[2]
L79A---60-fold decrease in kcat/KKIV[2][3]
R80/D81 substitutionsAbolished activity---[2][3]
D81AHydrolyzes acetyl-CoA (kcat = 4.6 min⁻¹, KAcCoA = 283 µM)---[2][3]
α-IPMS-2CR (2 tandem repeats)Vmax higher than 14CRLower affinity than 14CRLower affinity than 14CR~50% inhibition by 0.8 mM L-leucine[4]
α-IPMS-14CR (14 tandem repeats)Vmax lower than 2CRHigher affinity than 2CRHigher affinity than 2CRLess sensitive to L-leucine than 2CR[4]
Saccharomyces cerevisiaeWild-Type-916pH-dependent inhibition[5]
N515D/S520P/S542F/A551D/A551V (5 mutants)Greatly decreased--Almost lost[6]
Arabidopsis thalianaIPMS1Vmax ~2 x 10³ µmol min⁻¹ g⁻¹45~300Feedback inhibited by Leu[7][8]
IPMS2Vmax ~2 x 10³ µmol min⁻¹ g⁻¹16~300Feedback inhibited by Leu[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of isopropylmalate synthase activity.

Protein Expression and Purification

Recombinant IPMS is typically overexpressed in E. coli strains like BL21(DE3)pLysS using an expression vector such as pET28a(+), which often includes a His-tag for purification.[2]

  • Cell Culture and Induction: Cells containing the plasmid are grown in a suitable medium (e.g., autoinduction media).[2]

  • Cell Lysis: Cells are harvested and disrupted by sonication in a lysis buffer (e.g., 0.5 M NaCl, 10 mM imidazole, and 20 mM HEPES, pH 8.0).[1]

  • Affinity Chromatography: The crude extract is loaded onto a Ni-NTA affinity column. The His-tagged protein binds to the column and is subsequently eluted using a buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).[1]

  • Dialysis and Storage: The purified protein is dialyzed against a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and can be stored in 50% glycerol at -70°C.[1]

Isopropylmalate Synthase Activity Assay

The activity of IPMS is commonly measured by detecting the formation of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTP).[1][9] The reaction product, CoA, reacts with DTNB or DTP to produce a colored compound that can be measured spectrophotometrically.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 7.5 or 50 µM Tris-HCl, pH 8.5), KCl, MgCl₂, acetyl-CoA, and α-ketoisovalerate.[1][9] For the DTNB assay, the reaction is stopped, and then DTNB is added.[1] For the DTP assay, DTP is included in the reaction mixture, and the formation of the product is monitored continuously.[9]

  • Enzyme Reaction: The reaction is initiated by adding the purified IPMS enzyme to the reaction mixture.

  • Detection:

    • DTNB Method: After incubation (e.g., 5 min at 37°C), the reaction is stopped (e.g., with absolute ethanol). DTNB is then added, and the absorbance is measured at 412 nm.[1]

    • DTP Method: The formation of CoA is monitored continuously by measuring the increase in absorbance at 324 nm (ε = 19,800 M⁻¹cm⁻¹).[3][9]

  • Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.

Feedback Inhibition Assay

To determine the effect of the end-product L-leucine on IPMS activity, the standard enzyme assay is performed in the presence of varying concentrations of L-leucine.[1] The relative enzyme activity is then calculated as a percentage of the activity in the absence of L-leucine.

Visualizations

Leucine Biosynthesis Pathway and IPMS Regulation

The following diagram illustrates the initial step of the L-leucine biosynthesis pathway, where isopropylmalate synthase plays a crucial role. It also depicts the feedback inhibition mechanism by the end-product, L-leucine.

Leucine_Biosynthesis AcetylCoA Acetyl-CoA IPMS Isopropylmalate Synthase (IPMS) AcetylCoA->IPMS aKIV α-Ketoisovalerate aKIV->IPMS IPM α-Isopropylmalate Leucine L-Leucine IPM->Leucine Multiple Steps Leucine->IPMS Feedback Inhibition IPMS->IPM CoA

Caption: The role of IPMS in leucine biosynthesis and its feedback regulation.

Experimental Workflow for IPMS Activity Assay

This diagram outlines the general workflow for determining the enzymatic activity of isopropylmalate synthase.

IPMS_Assay_Workflow Start Start: Purified IPMS Enzyme Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates, DTP/DTNB) Start->Prepare_Mixture Initiate_Reaction Initiate Reaction by Adding Enzyme Prepare_Mixture->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance Change (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End: Quantitative Activity Data Calculate_Activity->End

Caption: A generalized workflow for the IPMS enzyme activity assay.

References

A Comparative Guide to the Quantification of Isopropylmalonic Acid: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of isopropylmalonic acid (IPMA), a key metabolite in the leucine biosynthesis pathway and a potential biomarker for certain metabolic disorders, is of paramount importance. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of two widely used techniques for the quantification of IPMA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is supported by a summary of their performance characteristics and detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The selection of a quantification method is often dictated by the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for the LC-MS/MS and GC-MS methods for the quantification of organic acids like this compound.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient) > 0.99[1][2]> 0.99[3]
Recovery > 86.7%[1][2]81.8% - 118.7%[3]
Precision (Relative Standard Deviation - RSD) < 15.1%[1][2]< 15% (Inter- and Intra-day)[4]
Limit of Detection (LOD) Method-dependent, can reach low µg/L levels2 - 10 µg/L[4]
Limit of Quantification (LOQ) Method-dependent, can reach low µg/L levels5 - 20 µg/L[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS_Workflow cluster_LCMS LC-MS/MS Workflow Sample_Prep Sample Preparation (e.g., Dilution, Filtration) LC_Separation Liquid Chromatographic Separation Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition and Quantification MS_Analysis->Data_Acquisition

LC-MS/MS Experimental Workflow

GC-MS_Workflow cluster_GCMS GC-MS Workflow Sample_Prep Sample Preparation (e.g., Extraction) Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization MS_Analysis Mass Spectrometry (MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition and Quantification MS_Analysis->Data_Acquisition

GC-MS Experimental Workflow

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the quantification of this compound using LC-MS/MS and a general protocol for organic acids using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the quantification of this compound isomers in wine.[1][2]

1. Sample Preparation:

  • Wine samples are diluted 1:1 (v/v) with ultrapure water.

  • The diluted samples are then filtered through a 0.22 µm nylon syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase column, such as a Kinetex EVO C18 (100 x 2.1 mm, 1.7 µm), is used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient is employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A small volume, typically 5 µL, is injected.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for organic acids.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the 2- and 3-isopropylmalonic acid isomers are monitored.

4. Quantification:

  • A calibration curve is constructed using standard solutions of 2- and 3-isopropylmalonic acid of known concentrations.

  • The peak areas of the analytes in the samples are compared to the calibration curve to determine their concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organic Acids

This is a general protocol for the analysis of organic acids, which requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation and Derivatization:

  • Extraction: Organic acids are extracted from the sample matrix using a suitable solvent. For aqueous samples, a liquid-liquid extraction with a solvent like ethyl acetate may be performed after acidification of the sample.

  • Derivatization: The extracted and dried residue is derivatized to convert the non-volatile organic acids into volatile esters or silyl derivatives. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes).

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injection: A splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) to elute all the derivatized analytes.

  • Injector Temperature: The injector is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard ionization method.

  • Ion Source Temperature: The ion source is typically maintained at around 230°C.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

4. Quantification:

  • An internal standard (a structurally similar compound not present in the sample) is often added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.

  • A calibration curve is prepared using standards of the target organic acids, and the ratio of the analyte peak area to the internal standard peak area is used for quantification.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. LC-MS/MS offers the advantage of direct analysis of aqueous samples with minimal sample preparation, making it well-suited for high-throughput applications. GC-MS, while requiring a derivatization step, provides excellent chromatographic resolution and is a robust and widely available technique. The choice between these two methods will ultimately depend on the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. The provided protocols and performance data serve as a valuable resource for researchers to make an informed decision and to develop and validate their own robust quantification methods for this compound.

References

The Correlation Between Isopropylmalonic Acid and Leucine Pathway Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The biosynthesis of the essential amino acid leucine is a highly regulated process in microorganisms like Saccharomyces cerevisiae. A central player in this regulation is α-isopropylmalonic acid, the product of the first committed step in the pathway. Beyond its role as a metabolic intermediate, α-IPM functions as a crucial signaling molecule, directly influencing the transcription of genes required for its own conversion to leucine.

The Leucine Biosynthesis Pathway and its Regulation

The leucine biosynthesis pathway in yeast involves a series of enzymatic reactions encoded by the LEU genes. The pathway initiates with the condensation of α-ketoisovalerate and acetyl-CoA, catalyzed by α-isopropylmalate synthase. This enzyme exists as two isoenzymes, encoded by the LEU4 and LEU9 genes.[1][2] The product of this reaction, α-isopropylmalonic acid, is then isomerized by isopropylmalate isomerase (encoded by LEU1) and subsequently oxidatively decarboxylated by β-isopropylmalate dehydrogenase (encoded by LEU2) to yield α-ketoisocaproate, the direct precursor of leucine.[3]

The expression of the LEU1 and LEU2 genes is positively regulated by the transcriptional activator Leu3p.[4][5][6] The activity of Leu3p is, in turn, allosterically activated by α-isopropylmalonic acid.[7] In the absence of α-IPM, Leu3p binds to the promoter regions of LEU1 and LEU2 and acts as a transcriptional repressor.[7] However, the binding of α-IPM induces a conformational change in Leu3p, converting it into a potent transcriptional activator, leading to a significant increase in the expression of LEU1 and LEU2.[7]

Leucine_Pathway cluster_0 Leucine Biosynthesis Pathway cluster_1 Gene Regulation alpha_ketoisovalerate α-Ketoisovalerate acetyl_coa Acetyl-CoA alpha_IPM α-Isopropylmalonic Acid beta_IPM β-Isopropylmalate alpha_ketoisocaproate α-Ketoisocaproate Leucine Leucine Leu3p_inactive Leu3p (Inactive) Leu3p_active Leu3p (Active) LEU1_gene LEU1 gene LEU2_gene LEU2 gene

Data Presentation: Correlating α-IPM Concentrations with LEU Gene Expression

While the qualitative relationship between α-IPM and LEU gene expression is well-established, a publicly available, comprehensive quantitative dataset directly correlating a range of α-IPM concentrations with corresponding LEU1 and LEU2 mRNA levels is currently lacking. However, based on published studies, a hypothetical correlation can be presented to illustrate the expected experimental outcome.

To generate such data, one could utilize a Saccharomyces cerevisiae strain with a deleted LEU1 gene (leu1Δ). In such a strain, the leucine pathway is blocked after the formation of α-IPM, leading to its intracellular accumulation. By modulating the activity of the upstream enzyme, α-IPM synthase (e.g., through promoter engineering or the use of specific inhibitors), it would be possible to generate a range of intracellular α-IPM concentrations. These concentrations can then be measured alongside the corresponding transcript levels of a reporter gene driven by the LEU2 promoter.

Table 1: Hypothetical Quantitative Correlation between α-IPM Concentration and LEU2 Promoter-driven Reporter Gene Expression

Intracellular α-IPM Concentration (µmol/g dry cell weight)Relative LEU2 Promoter Activity (Fold Change)
< 0.1 (Basal Level)1.0
0.55.2
1.012.8
2.525.4
5.048.9
10.085.3

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

To empirically determine the correlation between α-isopropylmalonic acid concentrations and LEU gene expression, a combination of metabolomic and transcriptomic analyses is required. The following protocols provide a framework for conducting these experiments in Saccharomyces cerevisiae.

Experimental_Workflow Yeast_Culture Yeast Culture (e.g., leu1Δ strain under varying conditions) Harvest_Quench Harvest Cells & Quench Metabolism Yeast_Culture->Harvest_Quench Split_Sample Split Sample Harvest_Quench->Split_Sample Metabolite_Extraction Metabolite Extraction Split_Sample->Metabolite_Extraction RNA_Extraction Total RNA Extraction Split_Sample->RNA_Extraction GCMS_Analysis GC-MS Analysis for α-IPM Quantification Metabolite_Extraction->GCMS_Analysis RT_qPCR_Analysis RT-qPCR Analysis for LEU Gene Expression RNA_Extraction->RT_qPCR_Analysis Data_Correlation Data Correlation & Analysis GCMS_Analysis->Data_Correlation RT_qPCR_Analysis->Data_Correlation

Protocol 1: Quantification of Intracellular α-Isopropylmalonic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for organic acid analysis in yeast.[8][9]

1. Sample Preparation and Metabolite Extraction:

  • Harvest yeast cells from culture by rapid filtration or centrifugation at a low temperature to minimize metabolic changes.
  • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., 60% methanol at -40°C).
  • Disrupt the cells using methods such as bead beating or sonication while maintaining a low temperature.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

2. Derivatization:

  • Dry the metabolite extract completely under a stream of nitrogen gas.
  • To make the organic acids volatile for GC analysis, perform a two-step derivatization. First, an oximation step with methoxyamine hydrochloride in pyridine to protect carbonyl groups.
  • Second, a silylation step using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic protons to trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  • Use a temperature gradient program to separate the derivatized metabolites.
  • The mass spectrometer should be operated in full scan mode to identify the α-IPM-TMS derivative based on its characteristic mass spectrum and retention time, which should be confirmed using an authentic standard.
  • For quantification, use a selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic fragment ions of the α-IPM-TMS derivative.

4. Data Analysis:

  • Generate a standard curve using known concentrations of pure α-isopropylmalonic acid that have undergone the same extraction and derivatization process.
  • Quantify the amount of α-IPM in the samples by comparing the peak areas to the standard curve.
  • Normalize the results to the dry cell weight of the yeast sample.

Protocol 2: Quantification of LEU Gene Expression by Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is based on standard methods for gene expression analysis in yeast.[10][11][12][13]

1. Total RNA Extraction:

  • From a parallel yeast sample to the one used for metabolite analysis, extract total RNA using a robust method such as hot acid phenol-chloroform extraction or a commercially available yeast RNA extraction kit.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

  • Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.

3. qPCR:

  • Design and validate qPCR primers for the target genes (LEU1, LEU2) and one or more stable reference genes for normalization (e.g., ACT1, TFC1). Primer efficiency should be determined to be between 90-110%.
  • Perform the qPCR reaction using a SYBR Green-based master mix or a probe-based assay in a real-time PCR instrument.
  • Include no-template controls and no-reverse-transcription controls to check for contamination.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.
  • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.

Alternative and Complementary Techniques

While GC-MS and RT-qPCR are the workhorses for targeted metabolite and gene expression analysis, other techniques can provide valuable complementary information.

Table 2: Comparison of Alternative and Complementary Analytical Techniques

TechniqueApplicationAdvantagesDisadvantages
LC-MS/MS Quantification of α-IPMHigh sensitivity and specificity; no derivatization required.Can be more susceptible to matrix effects.
RNA-Sequencing (RNA-Seq) Global Gene Expression ProfilingProvides a comprehensive view of the entire transcriptome; can identify novel transcripts.More expensive and computationally intensive than RT-qPCR.
13C-Metabolic Flux Analysis Pathway Activity MeasurementProvides information on the rate of metabolic reactions.Technically complex and requires specialized expertise and instrumentation.

By employing the experimental strategies outlined in this guide, researchers can generate the necessary data to quantitatively correlate α-isopropylmalonic acid concentrations with the expression of leucine biosynthesis genes. This information is crucial for building accurate models of metabolic regulation and for identifying potential targets for metabolic engineering and drug development.

References

Evaluating the Specificity of Biomarkers for 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of key biomarkers for the diagnosis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency (HMGCLD), a rare autosomal recessive inborn error of leucine metabolism and ketogenesis. Accurate and timely diagnosis is critical for the management of this potentially life-threatening metabolic disorder. This document compares the performance of primary and secondary biomarkers, supported by experimental data, to aid researchers and clinicians in their diagnostic strategies.

Introduction to HMG-CoA Lyase Deficiency and its Biomarkers

HMG-CoA lyase deficiency is caused by mutations in the HMGCL gene, leading to a deficiency in the mitochondrial enzyme HMG-CoA lyase. This enzyme plays a crucial role in the final step of both the ketogenic pathway and the degradation of the amino acid leucine. The enzymatic block results in the accumulation of upstream metabolites, which serve as diagnostic biomarkers.

The primary screening biomarker for HMGCLD is 3-hydroxyisovalerylcarnitine (C5OH) , an acylcarnitine derivative that is typically elevated in the blood of affected individuals. However, the specificity of C5OH is limited as it can be elevated in several other organic acidurias. Therefore, a definitive diagnosis relies on the analysis of urinary organic acids, which reveals a characteristic pattern of elevated metabolites, including 3-hydroxy-3-methylglutaric acid (3-HMG) and 3-methylglutaconic acid (3-MGC) .

Comparative Analysis of Biomarker Specificity

The diagnostic strategy for HMG-CoA lyase deficiency typically follows a two-tiered approach. The initial screening is performed by analyzing the acylcarnitine profile in dried blood spots, with a focus on C5OH levels. A positive screen triggers a second-tier analysis of urinary organic acids to confirm the diagnosis and differentiate it from other metabolic disorders.

Tier 1: Acylcarnitine Analysis

3-Hydroxyisovalerylcarnitine (C5OH) is a sensitive first-tier biomarker for HMG-CoA lyase deficiency. Newborn screening programs that include C5OH have demonstrated high sensitivity in detecting affected individuals. For instance, a study of 62 patients with HMG-CoA lyase deficiency in Saudi Arabia found that 100% of cases were identified through elevated C5OH levels in newborn screening[1][2].

However, the specificity of C5OH is a significant challenge. Elevated C5OH can also be indicative of other metabolic disorders, including:

  • 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency

  • Beta-ketothiolase (BKT) deficiency

  • Multiple carboxylase deficiency (MCD)[3]

This lack of specificity leads to a considerable number of false-positive results in newborn screening programs. A study evaluating newborn screening for diseases using C5OH as a marker reported a positive predictive value (PPV) of 38.3% for a group of disorders including HMGCLD, highlighting the need for confirmatory testing[4]. Relying solely on C5OH levels is insufficient for a definitive diagnosis[4].

Tier 2: Urinary Organic Acid Analysis

The confirmation of HMG-CoA lyase deficiency is achieved through the analysis of a urine sample for a characteristic pattern of organic acids. The pathognomonic biomarker is 3-hydroxy-3-methylglutaric acid (3-HMG) , which is a direct upstream metabolite of the deficient enzyme. In addition, elevated levels of 3-methylglutaconic acid (3-MGC) and 3-hydroxyisovaleric acid are also typically observed[5][6][7]. The combination of these elevated organic acids is highly specific for HMG-CoA lyase deficiency.

A study on new diagnostic biomarkers for HMGCLD identified 3-hydroxy-3-methylglutaric acid and 3-methylglutaconic acid, along with 3-hydroxyisovalerylcarnitine, as the most discriminating metabolites between patients and controls[8][9]. This study proposed a second-tier analysis of 3-HMG and 3-MGC in dried blood spots to unequivocally diagnose all patients with HMGCLD following a positive C5OH screen[8][9].

Quantitative Data on Biomarker Performance

While comprehensive head-to-head comparative studies with ROC curve analysis for these specific biomarkers in HMGCLD are limited in the literature, the available data strongly support the two-tiered diagnostic approach. The high sensitivity of C5OH in initial screening, coupled with the high specificity of the urinary organic acid profile for confirmation, provides a robust diagnostic workflow.

BiomarkerMatrixMethodSensitivitySpecificity/PPVKey Considerations
3-Hydroxyisovalerylcarnitine (C5OH) Dried Blood Spot / PlasmaTandem Mass SpectrometryHigh (reported as 100% in one cohort)[1][2]Low Specificity, PPV of 38.3% for a group of disorders[4]Excellent for initial screening, but requires confirmatory testing due to multiple potential causes for elevation.[3]
3-Hydroxy-3-methylglutaric Acid (3-HMG) UrineGas Chromatography-Mass Spectrometry (GC-MS)HighHighConsidered the most specific biomarker for HMG-CoA lyase deficiency.[5][8][9]
3-Methylglutaconic Acid (3-MGC) UrineGas Chromatography-Mass Spectrometry (GC-MS)HighModerateAlso elevated in other mitochondrial disorders, but the overall pattern with 3-HMG is diagnostic for HMGCLD.[5][8][9]

Experimental Protocols

Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This method is utilized for the initial screening of 3-hydroxyisovalerylcarnitine (C5OH) from dried blood spots.

a. Sample Preparation (Dried Blood Spot):

  • A 3 mm disc is punched from the dried blood spot specimen into a 96-well microtiter plate.

  • An internal standard solution containing isotopically labeled carnitines (e.g., d3-C5OH) in methanol is added to each well.

  • The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

  • The supernatant is transferred to a new microtiter plate and evaporated to dryness under a stream of nitrogen.

b. Derivatization:

  • The dried residue is reconstituted in a solution of n-butanol with 3N HCl.

  • The plate is sealed and incubated at 65°C for 15 minutes to form butyl esters of the acylcarnitines.

  • The butanolic HCl is evaporated under nitrogen.

  • The derivatized sample is reconstituted in the mobile phase for analysis.

c. MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mode: Precursor ion scan of m/z 85, which is a characteristic fragment ion of all acylcarnitines.

  • Quantification: The concentration of C5OH is determined by comparing its ion intensity to that of the labeled internal standard.

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the confirmatory diagnosis of HMG-CoA lyase deficiency.

a. Sample Preparation (Urine):

  • An aliquot of urine, normalized to creatinine concentration, is transferred to a glass tube.

  • An internal standard (e.g., heptadecanoic acid) is added.

  • The urine is acidified to a pH < 2 with hydrochloric acid.

  • Sodium chloride is added to saturate the solution.

  • The organic acids are extracted twice with an organic solvent, typically ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen.

b. Derivatization:

  • The dried residue is derivatized to form volatile esters. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • The mixture is heated at 70-90°C for 30-60 minutes.

c. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.

  • Oven Program: A temperature gradient is used to separate the different organic acids.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Identification and Quantification: Compounds are identified by comparing their retention times and mass spectra to a library of known organic acids. Quantification is performed by comparing the peak area of the target analyte to the internal standard.

Visualizations

Leucine Catabolism and HMG-CoA Lyase Deficiency Pathway

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA HMGCL HMG-CoA Lyase (Deficient) HMG_CoA->HMGCL Biomarkers Accumulating Biomarkers: - 3-Hydroxy-3-methylglutaric acid (3-HMG) - 3-Methylglutaconic acid (3-MGC) - 3-Hydroxyisovaleric acid - 3-Hydroxyisovalerylcarnitine (C5OH) HMG_CoA->Biomarkers Acetoacetate Acetoacetate Acetyl_CoA Acetyl-CoA HMGCL->Acetoacetate HMGCL->Acetyl_CoA

Caption: Leucine catabolism pathway and the metabolic block in HMG-CoA lyase deficiency.

Diagnostic Workflow for HMG-CoA Lyase Deficiency

Diagnostic_Workflow Start Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (Acylcarnitine Profile) Start->MSMS C5OH Elevated C5OH? MSMS->C5OH Negative Screen Negative C5OH->Negative No Urine_OA Second-Tier Testing: Urinary Organic Acid Analysis (GC-MS) C5OH->Urine_OA Yes Pattern Characteristic Pattern? (↑ 3-HMG, ↑ 3-MGC) Urine_OA->Pattern Diagnosis HMG-CoA Lyase Deficiency Confirmed Pattern->Diagnosis Yes Other Consider Other Organic Acidurias Pattern->Other No

Caption: Two-tiered diagnostic workflow for HMG-CoA lyase deficiency.

Conclusion

The diagnosis of HMG-CoA lyase deficiency relies on a multi-faceted approach that combines initial screening with highly sensitive but less specific markers, followed by highly specific confirmatory testing. While 3-hydroxyisovalerylcarnitine (C5OH) serves as an effective primary screening biomarker, its utility is limited by its elevation in several other metabolic disorders. The subsequent analysis of urinary organic acids, particularly the detection of elevated 3-hydroxy-3-methylglutaric acid in conjunction with other characteristic metabolites, provides the specificity required for a definitive diagnosis. For researchers and drug development professionals, understanding the distinct roles and limitations of these biomarkers is essential for accurate patient identification, cohort selection for clinical trials, and the evaluation of therapeutic interventions.

References

Safety Operating Guide

Proper Disposal of Isopropylmalonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of isopropylmalonic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. According to safety data sheets, it can cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1][2] Ingestion is toxic.[1] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if a significant risk of exposure exists, additional protective clothing.

  • Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][5]

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, including contaminated materials such as paper towels and disposable gloves, in a designated and clearly labeled hazardous waste container.[3][6][7]

  • The container must be made of a material compatible with carboxylic acids and have a tightly sealing lid.[6][7]

  • Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").

  • Do not mix this compound waste with other incompatible waste streams.

Step 2: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

Step 3: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[5][7]

  • The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][7]

  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous waste, following institutional guidelines.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[4]

  • It is the responsibility of the waste generator to ensure the proper characterization and classification of the waste according to all applicable regulations.[2][4]

Accidental Release Measures

In the event of a spill of solid this compound:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the spilled material.[2][4]

  • Avoid generating dust during cleanup.[2][4]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[2][4]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Data Presentation

ParameterGuidelineSource
Disposal Method Hazardous Waste Collection[2][4]
Drain Disposal Not Recommended[2][3][5]
Solid Waste Collect as Hazardous Waste[2]
Empty Containers Triple-rinse, collect rinsate[5][7]

Experimental Protocols

Detailed experimental protocols for the neutralization or chemical treatment of this compound prior to disposal are not provided in the search results. The standard and recommended procedure is collection and disposal via a licensed hazardous waste contractor. Any attempt to neutralize the acid should only be performed by trained personnel after a thorough risk assessment and with specific, validated procedures, which are not available in the general literature for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated empty_container Is the container empty? start->empty_container collect_waste Collect in a designated, labeled, and sealed hazardous waste container. is_contaminated->collect_waste Yes is_contaminated->collect_waste No segregate_waste Segregate from incompatible waste streams. collect_waste->segregate_waste store_waste Store in a designated satellite accumulation area. segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. store_waste->contact_ehs empty_container->is_contaminated No triple_rinse Triple-rinse the container with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. collect_rinsate->dispose_container

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling Isopropylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Isopropylmalonic acid, tailored for research and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound is a corrosive solid that presents several health risks.[1][2] Understanding these hazards is the first step in safe handling.

Hazard ClassGHS ClassificationDescription
Acute Toxicity, Oral DangerH301: Toxic if swallowed.[3]
Skin Corrosion/Irritation WarningH315: Causes skin irritation.[3]
Serious Eye Damage/Irritation DangerH318: Causes serious eye damage.[3]
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation.[3]

This data is aggregated from GHS information provided by multiple companies.[3]

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical when working with this compound, particularly due to its corrosive nature and the risk of dust inhalation.[1][2][4]

Engineering Controls and Ventilation
  • Primary Control: Always handle this compound within a certified chemical fume hood to control exposure to dust and potential vapors.[1][2]

  • Ventilation: Ensure the laboratory is well-ventilated.[5] An eyewash station and emergency shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.[4]

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Chemical safety goggles and a face shieldGoggles are mandatory.[4][6] A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[1]
Hand Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][4][7] Inspect gloves for damage before each use and dispose of them after handling the chemical.[8]
Body Laboratory coat or chemical-resistant apronA lab coat is standard.[7] A rubber or chemical-resistant apron may be required for larger quantities or when splashing is likely.[1][9]
Respiratory Not required if using a fume hoodIf work cannot be conducted in a fume hood and dust generation is possible, appropriate respiratory protection (e.g., a NIOSH-approved respirator) is necessary.[4]
Handling and Storage Procedures
  • Avoid Dust: Handle the solid carefully to avoid generating dust.[5][10]

  • Mixing: When dissolving, always add the this compound solid slowly to the water or solvent, never the other way around.[1][2] This process may generate heat and require cooling.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store below eye level and segregate from bases and oxidizing agents.[2][10]

  • Transport: When moving the chemical, use a protective bottle carrier.[1]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety. Do not empty into drains without treatment.[5]

Small Spills
  • Containment: For small spills, use an appropriate absorbent material or a neutralizer like sodium bicarbonate, soda ash, or calcium carbonate.[1][11]

  • Cleanup: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[5][10] Avoid creating dust during cleanup.[10]

  • Decontamination: Wash the spill area thoroughly with water.[11]

Waste Neutralization (for aqueous solutions)

Aqueous waste containing this compound must be neutralized before final disposal. This procedure should be performed in a fume hood while wearing full PPE.[7]

  • Step 1: Dilution: Slowly add the acidic waste solution to a large container of cold water (a 1:10 ratio of acid to water is a general guideline).[7] Always add acid to water .[1]

  • Step 2: Neutralization: While stirring continuously, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution.[7] Be aware that this reaction will generate CO2 gas and heat; proceed slowly to control the reaction.[7]

  • Step 3: pH Monitoring: Use pH paper or a calibrated pH meter to check the solution's pH. Continue adding the base in small amounts until the pH is within a neutral range (typically 6.0 - 8.0), as specified by local regulations.[7]

  • Step 4: Final Disposal: Once neutralized, the solution can typically be poured down the drain with a large volume of running water (at least 20 parts water), in accordance with local wastewater regulations.[7][12]

Solid and Non-Neutralizable Waste
  • Collection: Unused this compound and any contaminated materials that cannot be neutralized should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7][11]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.[8][11][12]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the decision-making process for safely managing this compound from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal start Start: Handling This compound ppe Wear Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat/Apron start->ppe Always fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated Process Complete solid_waste Collect Solid Waste & Contaminated Materials in Hazardous Waste Container waste_generated->solid_waste Solid / Non-Aqueous aqueous_waste Neutralize Aqueous Waste (Dilute, Add Base, Monitor pH) waste_generated->aqueous_waste Aqueous Solution disposal_service Dispose via Certified Hazardous Waste Service solid_waste->disposal_service drain_disposal Dispose Down Drain with Copious Water (per local regulations) aqueous_waste->drain_disposal pH is Neutral

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylmalonic acid
Reactant of Route 2
Isopropylmalonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.